molecular formula C6H8BiNO7 B3069274 Ammonium bismuth citrate CAS No. 25530-63-6

Ammonium bismuth citrate

Cat. No.: B3069274
CAS No.: 25530-63-6
M. Wt: 415.11 g/mol
InChI Key: QSBNOZODKXUXSP-UHFFFAOYSA-K
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Description

Ammonium bismuth citrate is a useful research compound. Its molecular formula is C6H8BiNO7 and its molecular weight is 415.11 g/mol. The purity is usually 95%.
The exact mass of the compound CID 57371144 is 416.01830 g/mol and the complexity rating of the compound is 211. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

25530-63-6

Molecular Formula

C6H8BiNO7

Molecular Weight

415.11 g/mol

IUPAC Name

bismuth;azane;2-hydroxypropane-1,2,3-tricarboxylate

InChI

InChI=1S/C6H8O7.Bi.H3N/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H3/q;+3;/p-3

InChI Key

QSBNOZODKXUXSP-UHFFFAOYSA-K

SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[NH4+].[Bi+2]

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.N.[Bi+3]

Origin of Product

United States

Foundational & Exploratory

Ammonium bismuth citrate chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ammonium (B1175870) bismuth citrate (B86180) is a complex organometallic compound with significant applications in the pharmaceutical and microbiological fields. This guide provides an in-depth overview of its chemical properties, structure, and relevant experimental protocols, tailored for a technical audience.

Chemical Properties

Ammonium bismuth citrate is a white to off-white, odorless powder.[1] Its chemical identity can be complex, with several molecular formulas and corresponding molecular weights reported, likely due to the formation of various polymeric and hydrated forms. The most commonly cited forms are detailed in the table below. The compound is generally soluble in water.[1][2][3]

Physicochemical Data
PropertyValueSource
Molecular Formula C₂₄H₂₀Bi₄O₂₈·6NH₃·10H₂O[2][3][4]
C₁₂H₂₂BiN₃O₁₄[5][6]
C₆H₉BiNO₇[7]
Molecular Weight ~1875 g/mol [2][3][4]
641.3 g/mol [5][6]
415.11 g/mol [8]
Appearance White to off-white powder or flakes[1][3][4]
Melting Point 270 - 272 °C[2]
271 °C[6]
Density 1.8 g/cm³[1][3][6]
Solubility Soluble in water[1][2][3][8]
33.3 mg soluble in 1 mL of nitric acid[4]
Bismuth Content 43.0 - 49.0%[1][2][4]
48 - 52%[7]

Structural Elucidation

The structural characterization of this compound reveals a complex polymeric nature. X-ray crystallography studies have been instrumental in elucidating its three-dimensional arrangement.

A notable study successfully synthesized and characterized a polymeric bismuth citrate compound with the formula (NH₄)₁₂--INVALID-LINK--₁₀.[9] This compound crystallizes in the rhombohedral space group R-3.[9] The structure is characterized by a dodecanuclear bismuth-oxo citrate cluster unit, [Bi₁₂O₈(cit⁴⁻)₈]¹²⁻, where citrate ligands bridge the bismuth ions.[9]

Another characterized form is (NH₄)₄--INVALID-LINK--, which crystallizes in the monoclinic space group P2₁/c.[9] In this structure, the bismuth ions are coordinated by nine oxygen atoms from the citrate anions and water molecules.[9] A key feature is the bidentate coordination of two of the citrate's carboxylic groups to each bismuth ion.[9] The shortest Bi-O bond distance is observed with the alcoholic oxygen of the citrate ligand, measuring approximately 2.12 Å.[9]

Experimental Protocols

Synthesis of this compound

Laboratory Scale Synthesis: A common laboratory method involves the reaction of bismuth citrate with an aqueous solution of ammonium hydroxide (B78521).

  • Procedure: Bismuth citrate is treated with an aqueous solution of ammonium hydroxide. The molar ratio of ammonium hydroxide to bismuth citrate is typically maintained between 1.0 and 1.5. The resulting paste is then dried at a temperature ranging from 60 to 120°C to yield this compound.[10]

Industrial Scale Synthesis of an Aqueous Solution: For pharmaceutical formulations, an aqueous solution of the this compound complex is often prepared.

  • Procedure: Bismuth citrate powder is added to approximately 20% of the final required volume of water in a stainless steel vessel and stirred. An ammonia (B1221849) solution is then added stepwise to the stirred mixture. The concentration of bismuth citrate is typically in the range of 20-27% w/v. The addition of ammonia solution continues until the mixture clarifies, indicating the solubilization of bismuth citrate and the formation of the complex.[11]

G Industrial Synthesis of this compound Solution cluster_materials Starting Materials cluster_process Process Steps Bismuth Citrate Powder Bismuth Citrate Powder Mixing 1. Mix Bismuth Citrate and Water Bismuth Citrate Powder->Mixing Water Water Water->Mixing Ammonia Solution Ammonia Solution Addition 2. Stepwise Addition of Ammonia Solution Ammonia Solution->Addition Mixing->Addition Stirring 3. Continuous Stirring Addition->Stirring Clarification 4. Solution Clarification Stirring->Clarification Formation of soluble complex Final Product Final Product Clarification->Final Product Aqueous Ammonium Bismuth Citrate Solution

Fig. 1: Industrial synthesis workflow.
X-ray Diffraction (XRD) Analysis

  • Instrumentation: A high-power X-ray diffractometer is used for phase analysis.

  • Sample Preparation: The powdered sample of this compound is prepared for analysis.

  • Data Collection: The diffraction pattern is recorded over a specified 2θ range.

  • Analysis: The resulting diffraction data is used to determine the crystal structure, including the space group and unit cell dimensions. For the polymeric form (NH₄)₁₂--INVALID-LINK--₁₀, the crystallographic parameters are: space group R-3, a = b = 17.807(3) Å, c = 31.596(6) Å, V = 8684(4) ų.[9]

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is utilized.

  • Sample Preparation: The sample is typically prepared as a KBr pellet.

  • Data Collection: The IR spectrum is recorded in the range of 4000 cm⁻¹ to 400 cm⁻¹.

  • Analysis: The vibrational frequencies of the functional groups are analyzed to confirm the presence of citrate and ammonium ions and to study the coordination of the citrate ligand to the bismuth ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: ¹H and ¹³C NMR spectroscopy are employed to study the behavior of the compound in solution.[9]

  • Sample Preparation: The compound is dissolved in a suitable solvent, often D₂O.

  • Analysis: The chemical shifts and coupling constants provide information about the structure and dynamics of the citrate ligands in solution. Studies have shown that at low pH (<7), rapid ligand exchange occurs, leading to an averaging of the citrate signals on the NMR timescale. At higher pH, the coordination of citrate to Bi(III) is reduced.[9]

Assay for Bismuth Content (EDTA Titration)
  • Procedure: A precisely weighed sample of this compound is ignited in a porcelain crucible. The residue is dissolved in nitric acid. The resulting solution is diluted with water, and a xylenol orange indicator is added. This solution is then titrated with a standardized solution of edetate disodium (B8443419) (EDTA) until a yellow endpoint is reached. Each mL of 0.05 N EDTA is equivalent to 10.45 mg of bismuth.[12]

Mechanism of Action in Helicobacter pylori Eradication

This compound is a key component in therapies aimed at eradicating Helicobacter pylori, a bacterium implicated in various gastrointestinal diseases. Its mechanism of action is multifaceted and involves several key pathways.

  • Inhibition of Bacterial Enzymes: Bismuth compounds inhibit several key enzymes of H. pylori, including urease, catalase, and lipase. The inhibition of urease is particularly important as it disrupts the bacterium's ability to neutralize the acidic gastric environment.[13][14]

  • Disruption of Cell Wall Synthesis and Membrane Function: Bismuth accumulates in the bacterial cell wall and periplasmic space, leading to the inhibition of protein and cell wall synthesis and disruption of membrane function.[13][15]

  • Inhibition of ATP Synthesis: Bismuth can interfere with the bacterial energy metabolism by inhibiting ATP synthesis.[13][14]

  • Prevention of Adhesion: It prevents the adhesion of H. pylori to gastric epithelial cells, which is a crucial step in the infection process.[13][14]

  • Cytoprotective Effects: In the acidic environment of the stomach, bismuth compounds precipitate to form a protective layer over ulcer craters, promoting healing.[16]

G Mechanism of Action of this compound against H. pylori cluster_targets Bacterial Targets cluster_effects Consequences for H. pylori This compound This compound Enzymes Urease, Catalase, Lipase This compound->Enzymes Inhibition Cell Wall & Membrane Cell Wall & Membrane This compound->Cell Wall & Membrane Disruption ATP Synthesis ATP Synthesis This compound->ATP Synthesis Inhibition Adhesion Molecules Adhesion Molecules This compound->Adhesion Molecules Inhibition Enzyme_Effect Impaired pH Regulation & Metabolism Enzymes->Enzyme_Effect Cell_Effect Loss of Integrity & Cell Lysis Cell Wall & Membrane->Cell_Effect ATP_Effect Energy Depletion ATP Synthesis->ATP_Effect Adhesion_Effect Reduced Colonization Adhesion Molecules->Adhesion_Effect Bacterial Eradication Bacterial Eradication Enzyme_Effect->Bacterial Eradication Cell_Effect->Bacterial Eradication ATP_Effect->Bacterial Eradication Adhesion_Effect->Bacterial Eradication

Fig. 2: H. pylori inhibition pathway.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of Ammonium Bismuth Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium (B1175870) bismuth citrate (B86180), a compound of significant interest in the pharmaceutical industry, serves as a key active ingredient in treatments for gastrointestinal disorders. Its therapeutic efficacy is intrinsically linked to its physicochemical properties, which are in turn dictated by its synthesis and purification processes. This technical guide provides an in-depth overview of the synthesis and characterization of ammonium bismuth citrate. It details robust experimental protocols for its preparation and outlines a comprehensive suite of analytical techniques for its thorough characterization. All quantitative data is presented in clear, tabular formats to facilitate comparison and interpretation. Furthermore, this guide incorporates visual workflows and structural representations generated using Graphviz to elucidate key processes and relationships, ensuring a clear and comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound is a water-soluble bismuth complex that has garnered considerable attention for its therapeutic applications, particularly in the eradication of Helicobacter pylori, a bacterium implicated in various gastric diseases. The compound's efficacy and safety profile are highly dependent on its purity, structure, and morphology. Therefore, well-defined and reproducible synthesis and characterization methods are paramount for its successful application in pharmaceutical formulations. This guide aims to provide a detailed technical overview of these critical aspects.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of bismuth citrate with an aqueous solution of ammonium hydroxide (B78521). The process is designed to be straightforward, scalable, and to yield a product of high purity.

Experimental Protocol: Synthesis

This protocol is based on established methods for the preparation of this compound.

Materials:

  • Bismuth Citrate (BiC₆H₅O₇)

  • Ammonium Hydroxide (NH₄OH), 25% aqueous solution

  • Deionized Water

Equipment:

  • Reaction vessel (glass beaker or flask)

  • Magnetic stirrer and stir bar

  • pH meter

  • Drying oven

Procedure:

  • Preparation of Bismuth Citrate Slurry: In a reaction vessel, add a specific weight of bismuth citrate to a calculated volume of deionized water. The typical concentration of bismuth citrate is in the range of 20-27% w/v of the final solution.

  • Reaction with Ammonium Hydroxide: While stirring the bismuth citrate slurry, slowly add a 25% aqueous solution of ammonium hydroxide. The molar ratio of ammonium hydroxide to bismuth citrate is a critical parameter and is generally maintained between 1.0 and 1.5.

  • Monitoring and Completion of Reaction: Continue the addition of ammonium hydroxide until the bismuth citrate completely dissolves, and the solution becomes clear. The pH of the final solution should be in the range of 7-10. The reaction is typically carried out at room temperature.

  • Product Isolation: The resulting product can be obtained as a paste.

  • Drying: Dry the this compound paste in a drying oven at a temperature between 60-120°C to obtain a solid powder.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Start slurry Prepare Bismuth Citrate Slurry (20-27% w/v in H₂O) start->slurry reaction React with NH₄OH (Molar Ratio: 1.0-1.5) slurry->reaction dissolution Complete Dissolution (pH 7-10) reaction->dissolution isolation Isolate Product (Paste) dissolution->isolation drying Dry Product (60-120°C) isolation->drying end This compound (Powder) drying->end

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

A thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and structural integrity. The following sections detail the experimental protocols and expected results for key analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Appearance White to off-white powder or flakes
Molecular Formula C₆H₈BiNO₈ (representative)
Molecular Weight Approximately 466.13 g/mol (representative)
Solubility Soluble in water
Bismuth Content (Assay) 43.0 - 49.0%

Table 1: Physicochemical Properties of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule and confirming the formation of the citrate complex.

Instrument:

  • Fourier-Transform Infrared Spectrometer

Sample Preparation:

  • Prepare a KBr pellet of the dried this compound powder.

Data Acquisition:

  • Record the spectrum in the range of 4000-400 cm⁻¹.

  • Set the spectral resolution to 4 cm⁻¹.

  • Perform 32 scans to obtain a high signal-to-noise ratio.

The characteristic FTIR absorption bands for this compound are summarized in Table 2. The shift in the C=O stretching vibrations compared to citric acid is a key indicator of complex formation.

Wavenumber (cm⁻¹)AssignmentReference
~3455O-H stretching
~1594Asymmetric C=O stretching of carboxylate
~1518Symmetric C=O stretching of carboxylate
~1131C-O stretching

Table 2: Characteristic FTIR Absorption Bands of this compound.

Thermal Analysis

Thermal analysis, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provides information about the thermal stability and decomposition of the compound.

Instrument:

  • Thermogravimetric Analyzer

Procedure:

  • Place a known weight of the sample (e.g., 3-10 mg) in an alumina (B75360) or platinum pan.

  • Heat the sample from room temperature to 800°C at a constant heating rate (e.g., 10 K/min) under a nitrogen atmosphere.

The thermal decomposition of this compound occurs in distinct stages. The final residual mass corresponds to the formation of bismuth(III) oxide (Bi₂O₃).

Temperature Range (°C)Mass Loss (%)DescriptionReference
25 - 100VariableLoss of adsorbed water
185 - 300~42.5Decomposition of the citrate and ammonium moieties
> 300-Formation of stable Bi₂O₃

Table 3: Thermal Decomposition Data for this compound.

X-ray Diffraction (XRD)

XRD is used to determine the crystalline structure of the synthesized compound.

Instrument:

  • X-ray Diffractometer

Procedure:

  • Mount the powdered sample on a sample holder.

  • Use Cu Kα radiation (λ = 1.54184 Å).

  • Scan the sample over a 2θ range of 10-80°.

The crystal structure of a form of this compound has been reported as monoclinic. The specific 2θ values and corresponding d-spacings are unique to the crystal lattice of the compound. While a complete peak list is extensive, key reflections can be used for phase identification.

2θ (°)d-spacing (Å)
~9.7~9.12
~19.3~4.59
~21.9~4.04
~28.9~3.08

Table 4: Representative X-ray Diffraction Peaks for a Bismuth Citrate Compound. (Note: These peaks are for a related bismuth citrate and serve as a reference).

Characterization_Workflow cluster_characterization Characterization of this compound cluster_physicochem Physicochemical Properties cluster_spectroscopy Spectroscopic Analysis cluster_thermal Thermal Analysis cluster_structural Structural Analysis sample This compound Sample prop_appearance Appearance sample->prop_appearance prop_solubility Solubility sample->prop_solubility prop_assay Bismuth Content sample->prop_assay ftir FTIR sample->ftir nmr NMR (¹H, ¹³C) sample->nmr tga TGA sample->tga dsc DSC sample->dsc xrd XRD sample->xrd sem SEM sample->sem

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The detailed experimental protocols and tabulated quantitative data offer a valuable resource for researchers and professionals in the pharmaceutical industry. The adherence to well-defined synthesis and characterization methodologies is crucial for ensuring the quality, consistency, and therapeutic efficacy of this important pharmaceutical compound. The visual workflows provided serve to further clarify the logical progression of the synthesis and characterization processes.

An In-depth Technical Guide to Ammonium Bismuth Citrate (CAS 31886-41-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium (B1175870) Bismuth Citrate (B86180) (CAS number 31886-41-6) is a complex organometallic compound with established applications in both microbiology and medicine. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key uses, with a focus on the experimental details relevant to a scientific audience. The document includes tabulated physicochemical data, detailed experimental protocols, and visualizations of relevant processes to facilitate understanding and application in a research and development setting.

Chemical Properties and Data

Ammonium Bismuth Citrate is a white to off-white powder. Its exact molecular formula and weight can be variable due to its complex nature, often represented as a coordination complex between bismuth, ammonia (B1221849), and citric acid. Several representations of the molecular formula exist in literature, including C₁₂H₂₂BiN₃O₁₄ and C₂₄H₂₀Bi₄O₂₈·6NH₃·10H₂O, reflecting its polymeric and hydrated nature in the solid state.[1][2][3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 31886-41-6[5]
Appearance White to off-white powder or flakes[2]
Molecular Formula C₁₂H₂₂BiN₃O₁₄ (representative)[1]
Molecular Weight ~641.30 g/mol (for C₁₂H₂₂BiN₃O₁₄)[1]
Solubility Soluble in water, soluble in nitric acid (33.3 mg/mL)[2][6]
Storage Store below 30°C in a tightly sealed container[2]
Spectroscopic Data

Detailed spectroscopic data for this compound is not extensively available in public literature. The following represents typical spectral characteristics expected for this compound based on its constituent parts.

FT-IR Spectroscopy (Expected Peak Assignments):

Infrared spectroscopy can be used to identify the functional groups present in this compound.

Table 2: Expected FT-IR Peak Assignments for this compound

Wavenumber (cm⁻¹)Assignment
3500 - 3200O-H stretching (from citric acid and water of hydration)
3200 - 3000N-H stretching (from ammonium ions)
1750 - 1680C=O stretching of carboxylic acid (uncoordinated)
1650 - 1550Asymmetric COO⁻ stretching (coordinated carboxylate)
1450 - 1380Symmetric COO⁻ stretching (coordinated carboxylate)
~1400N-H bending (from ammonium ions)
1300 - 1200C-O stretching
Below 600Bi-O stretching

Note: The absence of a strong peak around 1700 cm⁻¹ would suggest that the carboxyl groups of the citrate are deprotonated and coordinated to the bismuth ion.[7][8][9]

NMR and Mass Spectrometry:

Synthesis

The synthesis of this compound generally involves the reaction of bismuth citrate with an aqueous solution of ammonium hydroxide (B78521).[11]

Experimental Protocol: Synthesis of this compound

This protocol is based on principles described in the patent literature.[11][12]

Materials:

  • Bismuth Citrate (BiC₆H₅O₇)

  • Aqueous Ammonium Hydroxide (NH₄OH) solution (e.g., 2 M)

  • Distilled water

Procedure:

  • In a suitable reaction vessel, create a slurry of bismuth citrate in distilled water.

  • While stirring continuously, slowly add the aqueous ammonium hydroxide solution to the bismuth citrate slurry. The molar ratio of ammonium hydroxide to bismuth citrate should be in the range of 1.0-1.5.[11]

  • Continue stirring the mixture at room temperature. The reaction is complete when the solid bismuth citrate has dissolved, and the solution becomes clear, indicating the formation of the soluble this compound complex.

  • The resulting product can be obtained as a paste by controlling the weight ratio of the ammonium hydroxide solution to bismuth citrate (e.g., 0.96-2.5).[11]

  • The paste can then be dried at a temperature of 60-120°C to yield the solid product.[11]

Diagram 1: Synthesis Workflow for this compound

G cluster_0 Reaction cluster_1 Product Formation cluster_2 Isolation Bismuth Citrate Slurry Bismuth Citrate Slurry Stirring at Room Temp Stirring at Room Temp Bismuth Citrate Slurry->Stirring at Room Temp Ammonium Hydroxide Ammonium Hydroxide Ammonium Hydroxide->Stirring at Room Temp Clear Solution (this compound) Clear Solution (this compound) Stirring at Room Temp->Clear Solution (this compound) Drying (60-120°C) Drying (60-120°C) Clear Solution (this compound)->Drying (60-120°C) Solid this compound Solid this compound Drying (60-120°C)->Solid this compound

Caption: Workflow for the synthesis of this compound.

Applications and Uses

This compound has significant applications in microbiology as a selective agent in culture media and in medicine for its antimicrobial properties, particularly against Helicobacter pylori.[5][13]

Use in Microbiological Culture Media

This compound is a key component of selective agars for the isolation of specific microorganisms. The bismuth ions inhibit the growth of many Gram-positive and Gram-negative bacteria.

Bismuth Sulfite (B76179) Agar (B569324) is a selective medium used for the isolation of Salmonella Typhi and other salmonellae. Bismuth sulfite and brilliant green act as selective agents, inhibiting coliforms while allowing Salmonella to grow. Hydrogen sulfide (B99878) production by Salmonella results in the formation of black colonies with a metallic sheen due to the reduction of sulfite to sulfide in the presence of bismuth.

Experimental Protocol: Preparation of Bismuth Sulfite Agar

This protocol is a general guideline; refer to the manufacturer's instructions for specific formulations.

Materials:

  • Bismuth Sulfite Agar powder

  • Distilled water

Procedure:

  • Suspend the recommended amount of Bismuth Sulfite Agar powder (e.g., 52.33 grams) in 1 liter of distilled water.

  • Heat the mixture to boiling with frequent agitation to completely dissolve the powder.

  • Do not autoclave this medium, as overheating can destroy its selective properties.

  • Cool the medium to 45-50°C.

  • Mix well to ensure the bismuth sulfite precipitate is evenly dispersed.

  • Pour the agar into sterile Petri dishes.

Nickerson Agar is used for the selective isolation and presumptive identification of Candida species. This compound and sodium sulfite inhibit bacterial growth. Candida species reduce bismuth sulfite to bismuth sulfide, forming dark-colored colonies.

Experimental Protocol: Preparation of Nickerson Agar

Materials:

  • Yeast extract: 1.0 g

  • Glycine: 10.0 g

  • Dextrose: 10.0 g

  • This compound: 5.0 g

  • Sodium sulfite: 3.0 g

  • Agar: 16.0 g

  • Distilled water: 1000 mL

Procedure:

  • Dissolve the components in 1000 mL of distilled water.

  • Heat to boiling to completely dissolve the medium. Do not autoclave .

  • Disperse the flocculant precipitate by swirling before pouring into sterile Petri plates.

Antimicrobial Activity Against Helicobacter pylori

Bismuth compounds, including this compound, are used in combination therapies to eradicate H. pylori, a bacterium linked to peptic ulcers and gastritis.

The antibacterial action of bismuth against H. pylori is multifaceted and includes:

  • Inhibition of Protein and Cell Wall Synthesis: Bismuth ions can interfere with these essential bacterial processes.

  • Disruption of Membrane Function: Bismuth can compromise the integrity of the bacterial cell membrane.

  • Inhibition of ATP Synthesis: By disrupting the electron transport chain, bismuth can deplete the cell's energy supply.[14]

  • Enzyme Inhibition: Bismuth ions can inhibit key enzymes, such as urease, which is crucial for H. pylori survival in the acidic stomach environment.[15]

  • Impairment of Adherence: Bismuth can prevent the bacteria from adhering to the gastric mucosa.

Diagram 2: Proposed Mechanism of Action of Bismuth against H. pylori

G cluster_targets Cellular Targets Bismuth Ions Bismuth Ions H_pylori_Cell H. pylori Cell Bismuth Ions->H_pylori_Cell Protein_Synthesis Protein Synthesis H_pylori_Cell->Protein_Synthesis Inhibition Cell_Wall_Synthesis Cell Wall Synthesis H_pylori_Cell->Cell_Wall_Synthesis Inhibition Membrane_Function Membrane Function H_pylori_Cell->Membrane_Function Disruption ATP_Synthesis ATP Synthesis H_pylori_Cell->ATP_Synthesis Inhibition Urease_Activity Urease Activity H_pylori_Cell->Urease_Activity Inhibition

Caption: Multi-targeted inhibition of H. pylori by bismuth ions.

The MIC of this compound against H. pylori can be determined using the agar dilution method.

Materials:

  • Mueller-Hinton agar supplemented with 5% sheep blood.

  • This compound stock solution.

  • H. pylori strain (e.g., ATCC 43504).

  • Saline or broth for bacterial suspension.

  • McFarland turbidity standards.

Procedure:

  • Prepare a series of Mueller-Hinton agar plates containing twofold dilutions of this compound.

  • Culture the H. pylori strain for 72 hours under microaerophilic conditions.

  • Prepare a bacterial suspension in saline or broth and adjust the turbidity to a 3 McFarland standard.

  • Inoculate the agar plates with the bacterial suspension.

  • Incubate the plates at 37°C under microaerophilic conditions for 72 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of H. pylori.[16][17][18]

Signaling Pathway Interactions

The direct interaction of the entire this compound complex with specific host cell signaling pathways is not well-documented in the context of its primary applications. However, the ammonium component has been studied in other contexts. For instance, the microbial metabolite ammonia has been shown to disrupt the Transforming Growth Factor-beta (TGF-β) signaling pathway in colon cancer models.[19][20] This occurs through the caspase-3-mediated cleavage of the SMAD3 adaptor βII-spectrin (SPTBN1), leading to a pro-oncogenic signal.[19] It is important to note that this effect is attributed to ammonia as a metabolite and may not be a primary mechanism of action for the intact this compound compound in its gastrointestinal applications.

Diagram 3: Postulated Disruption of TGF-β Signaling by Ammonia

G Ammonia Ammonia Caspase3 Caspase-3 Ammonia->Caspase3 activates SPTBN1 SPTBN1 Caspase3->SPTBN1 cleaves Cleaved_SPTBN1 Cleaved SPTBN1 SPTBN1->Cleaved_SPTBN1 TGF_beta_Signaling TGF-β Signaling Cleaved_SPTBN1->TGF_beta_Signaling disrupts Oncogenic_Signaling Oncogenic Signaling TGF_beta_Signaling->Oncogenic_Signaling

Caption: Disruption of TGF-β signaling by ammonia.

Conclusion

This compound is a valuable compound for both microbiological and pharmaceutical applications. Its selective inhibitory properties make it a crucial component of specific culture media, while its multifaceted antimicrobial action against H. pylori underscores its therapeutic importance. This guide has provided an overview of its properties and detailed experimental protocols to aid researchers in their work with this compound. Further research is warranted to fully elucidate its spectroscopic characteristics and to explore its potential interactions with cellular signaling pathways in greater detail.

References

An In-depth Technical Guide to the Solubility of Ammonium Bismuth Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) bismuth citrate (B86180) is an organometallic compound with applications in various fields, including pharmaceuticals and microbiology. A thorough understanding of its solubility characteristics in different solvent systems is crucial for formulation development, analytical method design, and predicting its behavior in biological and chemical systems. This technical guide provides a comprehensive overview of the available data on the solubility of ammonium bismuth citrate, detailed experimental protocols for solubility determination, and a logical workflow for these procedures.

Solubility Profile of this compound

The solubility of this compound is significantly influenced by the nature of the solvent, with a particular dependence on pH and the presence of complexing agents like ammonia (B1221849).

Aqueous Solubility

This compound is generally described as being soluble in water.[1][2][3][4] The dissolution in aqueous media is facilitated by the formation of a soluble chelated bismuth complex.[5] The presence of ammonia is a key factor in its solubilization. Bismuth citrate, a closely related compound, is known to be insoluble in water but dissolves in dilute ammonia solutions, a principle that underlies the preparation of aqueous this compound solutions.[5]

Semi-quantitative data indicates that a 3% aqueous solution of this compound results in a clear, colorless solution.[2] Furthermore, a 10% aqueous solution containing 10 ml of 25% ammonia is described as being almost clear to clear.[6] A patented method for preparing an orally administrable solution describes the creation of a 23.5% w/v bismuth ammonium citrate solution in an aqueous environment with the aid of ammonia.[5]

Solubility in Acidic Media

One source specifies the solubility of this compound in nitric acid as 33.3 mg per 1 mL.[7]

Solubility in Organic Solvents

There is limited specific quantitative data available in the public domain regarding the solubility of this compound in common organic solvents. While it has been mentioned for applications requiring non-aqueous solubility, the specific solvents are not detailed.[8] The related compound, bismuth citrate, is reported to be insoluble in alcohol.[9][10] This suggests that the solubility of this compound in simple alcohols may also be limited. Conflicting information has been noted regarding the solubility of bismuth citrate in DMSO, highlighting the need for empirical determination.[11]

Quantitative Solubility Data

The following table summarizes the available quantitative and semi-quantitative solubility data for this compound and the closely related bismuth citrate. It is important to note the general lack of precise, temperature-controlled solubility data in a wide range of solvents in publicly accessible literature.

CompoundSolventTemperatureConcentration/SolubilityObservationsReference
This compoundWaterNot Specified3% (w/v)Clear, colorless solution[2]
This compoundAqueous AmmoniaNot Specified10% (w/v)Almost clear to clear solution[6]
This compoundAqueous AmmoniaRoom Temperature23.5% (w/v)Substantially clarified solution[5]
This compoundNitric AcidNot Specified33.3 mg/mLSoluble[7]
Bismuth CitrateWaterNot SpecifiedInsoluble-[9][10]
Bismuth CitrateAlcoholNot SpecifiedInsoluble-[9][10]
Bismuth CitrateAmmonia TSNot SpecifiedSoluble-[9][12]
Bismuth CitrateSolutions of Alkali CitratesNot SpecifiedSoluble-[9][10]

Experimental Protocol for Solubility Determination

A standardized experimental protocol is essential for obtaining reliable and comparable solubility data. The following methodology is adapted from the United States Pharmacopeia (USP) monograph for determining "soluble bismuth" in bismuth citrate and can be applied to assess the solubility of this compound in various solvents.[12]

Objective

To determine the concentration of dissolved this compound in a specified solvent at a controlled temperature.

Materials and Equipment
  • This compound powder

  • Solvent of interest (e.g., deionized water, ethanol, DMSO)

  • Analytical balance

  • Volumetric flasks

  • Mechanical stirrer or shaker bath

  • Constant temperature bath or incubator

  • Syringe filters (e.g., 0.22 µm or 0.45 µm pore size)

  • Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for bismuth analysis

  • Bismuth standard solution for calibration

  • Nitric acid (for sample digestion and stabilization)

Procedure
  • Solvent Preparation: Prepare a sufficient volume of the desired solvent.

  • Saturation: Add an excess amount of this compound powder to a known volume of the solvent in a sealed container. The excess solid is necessary to ensure that saturation is reached.

  • Equilibration: Place the container in a constant temperature bath and agitate using a mechanical stirrer or shaker for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached. The USP method for soluble bismuth in bismuth citrate suggests a 2-hour stirring time.[12] Longer times are recommended for a full equilibrium solubility study.

  • Phase Separation: Allow the suspension to settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved solids.

  • Sample Preparation for Analysis: Accurately dilute the clear filtrate with a suitable solvent (typically an acidic aqueous solution) to a concentration within the working range of the analytical instrument. Acidification with nitric acid is common for stabilizing bismuth in solution for AAS or ICP-MS analysis.[12]

  • Bismuth Quantification: Prepare a series of calibration standards from a certified bismuth standard solution. Analyze the calibration standards and the prepared sample solution using AAS or ICP-MS to determine the concentration of bismuth.

  • Calculation of Solubility: Convert the measured bismuth concentration back to the concentration of this compound in the original solvent, accounting for the dilution factor and the molecular weights of bismuth and this compound.

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.

Solubility_Determination_Workflow cluster_preparation Sample Preparation cluster_separation Phase Separation cluster_analysis Analysis cluster_calculation Final Calculation A Add excess this compound to solvent B Equilibrate at constant temperature with agitation A->B (e.g., 24-48h) C Allow suspension to settle B->C D Withdraw supernatant C->D E Filter to remove undissolved solids D->E F Dilute filtrate for analysis E->F G Quantify Bismuth concentration (AAS/ICP-MS) F->G against calibration standards H Calculate solubility of this compound G->H

References

Physical and chemical characteristics of bismuth ammonium citrate

Author: BenchChem Technical Support Team. Date: December 2025

Bismuth Ammonium (B1175870) Citrate (B86180): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth ammonium citrate is a complex salt of bismuth, ammonia (B1221849), and citric acid. It is a white to pale yellow crystalline powder or flakes.[1] This compound is of significant interest in the pharmaceutical industry, primarily for its role in gastroenterology as a component of treatments for peptic ulcers and other gastrointestinal disorders.[2] Its therapeutic effects are largely attributed to the local action of bismuth, which includes antimicrobial activity against Helicobacter pylori and gastroprotective properties.[2][3] This technical guide provides an in-depth overview of the physical and chemical characteristics of bismuth ammonium citrate, detailed experimental protocols for its synthesis and analysis, and a visualization of its mechanism of action.

Physical and Chemical Characteristics

Bismuth ammonium citrate's properties are summarized in the tables below, providing a consolidated view of its key characteristics.

General and Physical Properties
PropertyValueReferences
Appearance White to off-white or pale yellow powder or crystalline flakes.[1]
Molecular Formula C₆H₈BiNO₈ (representative)[1]
Molecular Weight Approximately 466.13 g/mol (representative)[1]
Density Approximately 1.8 - 2.2 g/cm³
Melting Point Decomposes upon heating.
Solubility Gradually soluble in water; insoluble in ethanol. Bismuth citrate, a precursor, is insoluble in water but soluble in dilute ammonia solution.[4][1][4]
Chemical and Quality Control Specifications
ParameterSpecificationReferences
Bismuth (Bi) Content 43.0 - 49.0%
Ammonium (NH₄) Content 4.2 - 4.8%
Purity (Assay by titration) ≥ 99%[5]
pH (10% aqueous solution) Varies depending on preparation; typically in the neutral to slightly basic range.
Loss on Drying Not more than 1.0%
Arsenic (As) Not more than 10 µg/g[6]
Lead (Pb) Not more than 10 µg/g
Copper (Cu) Not more than 20 µg/g
Silver (Ag) Not more than 5 µg/g
Soluble Bismuth Not more than 40 µg/g[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis and key analytical procedures for bismuth ammonium citrate.

Synthesis of Bismuth Ammonium Citrate

The synthesis of bismuth ammonium citrate is typically achieved through the reaction of bismuth citrate with an aqueous solution of ammonium hydroxide (B78521).[7]

Materials:

  • Bismuth citrate (BiC₆H₅O₇)

  • Aqueous ammonium hydroxide solution (e.g., 2.0 M)

  • Distilled water

  • Stirring apparatus

  • Reaction vessel

  • Filtration apparatus

  • Drying oven

Procedure:

  • Preparation of Bismuth Citrate Slurry: In a suitable reaction vessel, prepare a slurry of bismuth citrate in distilled water. The concentration of bismuth citrate can be in the range of 20-27% w/v of the final solution volume.[8]

  • Reaction with Ammonium Hydroxide: While continuously stirring the bismuth citrate slurry at room temperature, slowly add the aqueous ammonium hydroxide solution. The molar ratio of ammonium hydroxide to bismuth citrate should be in the range of 1.0-1.5.[7]

  • Clarification: Continue the addition of ammonium hydroxide until the mixture clarifies, indicating the formation of the soluble bismuth ammonium citrate complex.[8] The process is exothermic, and the temperature should be monitored.

  • Isolation and Drying: The resulting product can be obtained as a paste. This paste is then dried in an oven at a temperature of 60-120°C to yield the final solid product.[7]

Workflow Diagram:

SynthesisWorkflow Synthesis Workflow of Bismuth Ammonium Citrate cluster_start Starting Materials cluster_process Process cluster_end Final Product Bismuth Citrate Bismuth Citrate Slurry Preparation Slurry Preparation Bismuth Citrate->Slurry Preparation Ammonium Hydroxide Ammonium Hydroxide Reaction Reaction Ammonium Hydroxide->Reaction Distilled Water Distilled Water Distilled Water->Slurry Preparation Slurry Preparation->Reaction Clarification Clarification Reaction->Clarification Drying Drying Clarification->Drying Bismuth Ammonium Citrate Bismuth Ammonium Citrate Drying->Bismuth Ammonium Citrate

Synthesis Workflow
Quality Control Protocols

This method determines the percentage of bismuth in the sample using a complexometric titration with ethylenediaminetetraacetic acid (EDTA).

Materials:

  • Bismuth ammonium citrate sample

  • Standardized 0.05 M EDTA solution

  • Nitric acid (concentrated)

  • Xylenol orange indicator solution

  • Deionized water

  • Analytical balance

  • Burette, pipette, and other standard laboratory glassware

Procedure:

  • Sample Preparation: Accurately weigh about 300 mg of the bismuth ammonium citrate sample and transfer it to a porcelain crucible. Ignite the sample until all organic matter is charred.

  • Dissolution: After cooling, dissolve the residue by the dropwise addition of concentrated nitric acid, warming gently to aid dissolution.

  • Titration: Dilute the solution with approximately 60 mL of deionized water. Add a few drops of xylenol orange indicator. Titrate the solution with a standardized 0.05 M EDTA solution until the color changes from red to yellow at the endpoint.[9] The endpoint color should persist for at least 5 minutes.[9]

  • Calculation: Calculate the bismuth content using the following formula: % Bi = (V_EDTA × M_EDTA × AW_Bi) / (W_sample × 1000) × 100 Where:

    • V_EDTA = Volume of EDTA solution used in mL

    • M_EDTA = Molarity of the EDTA solution

    • AW_Bi = Atomic weight of bismuth (208.98 g/mol )

    • W_sample = Weight of the sample in g

Experimental Workflow:

TitrationWorkflow Complexometric Titration Workflow for Bismuth Assay Start Start Weigh Sample Weigh Sample Start->Weigh Sample Ignite Sample Ignite Sample Weigh Sample->Ignite Sample Dissolve Residue Dissolve Residue Ignite Sample->Dissolve Residue Add Indicator Add Indicator Dissolve Residue->Add Indicator Titrate with EDTA Titrate with EDTA Add Indicator->Titrate with EDTA Endpoint Detection Endpoint Detection Titrate with EDTA->Endpoint Detection Calculate Bi Content Calculate Bi Content Endpoint Detection->Calculate Bi Content End End Calculate Bi Content->End

Titration Workflow

IR spectroscopy is used for the identification of the compound by analyzing its functional groups.

Procedure:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 1% of the bismuth ammonium citrate sample. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place the powder sample directly on the ATR crystal.

  • Analysis: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Interpretation: The spectrum should exhibit characteristic absorption bands for the carboxylate and hydroxyl groups of the citrate ligand, as well as bands associated with the ammonium ion.

TGA is used to study the thermal stability and decomposition of the compound.

Procedure:

  • Sample Preparation: Place a small, accurately weighed amount of the bismuth ammonium citrate sample (typically 5-10 mg) into a TGA sample pan.

  • Analysis: Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen or air atmosphere.

  • Interpretation: The TGA thermogram will show weight loss at different temperatures, corresponding to the loss of water and the decomposition of the organic components, ultimately leaving a residue of bismuth oxide (Bi₂O₃). The initial decomposition of bismuth citrate typically begins around 248°C.

Mechanism of Action

Bismuth ammonium citrate is primarily used for its gastrointestinal effects, particularly against Helicobacter pylori. The mechanism of action is multifaceted and primarily attributed to the bismuth ion.

Key Actions of Bismuth:

  • Antimicrobial Effects: Bismuth exerts direct bactericidal effects on H. pylori. It is believed to inhibit various bacterial enzymes, interfere with protein and cell wall synthesis, and disrupt bacterial adhesion to gastric epithelial cells.[3]

  • Gastroprotective Effects: Bismuth compounds form a protective coating over ulcer craters, shielding them from gastric acid and pepsin.[2] They also stimulate the secretion of protective prostaglandins (B1171923) and bicarbonate.

Diagram of Bismuth's Action on H. pylori

MechanismOfAction Mechanism of Action of Bismuth against Helicobacter pylori cluster_bacterial_cell Helicobacter pylori Cell Bismuth (Bi³⁺) Bismuth (Bi³⁺) Bacterial Enzymes Bacterial Enzymes Bismuth (Bi³⁺)->Bacterial Enzymes Inhibition Protein Synthesis Protein Synthesis Bismuth (Bi³⁺)->Protein Synthesis Inhibition Cell Wall Synthesis Cell Wall Synthesis Bismuth (Bi³⁺)->Cell Wall Synthesis Inhibition Adhesion to Epithelium Adhesion to Epithelium Bismuth (Bi³⁺)->Adhesion to Epithelium Disruption Bacterial Cell Death Bacterial Cell Death Bacterial Enzymes->Bacterial Cell Death Protein Synthesis->Bacterial Cell Death Cell Wall Synthesis->Bacterial Cell Death Adhesion to Epithelium->Bacterial Cell Death

References

The Discovery and Evolution of Bismuth Citrate Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and mechanisms of action of bismuth citrate (B86180) compounds. From their early empirical use to their rational application in modern medicine, these compounds have a rich history intertwined with the evolving understanding of gastrointestinal diseases. This document provides a comprehensive overview of key bismuth citrate compounds, their synthesis, quantitative data on their efficacy and pharmacokinetics, and a detailed look at their molecular mechanisms of action.

A Historical Overview: From Ancient Remedy to Modern Therapeutic

The medicinal use of bismuth dates back to the 18th century, where it was empirically used for a variety of gastrointestinal complaints. However, it was the development of specific bismuth citrate compounds in the 20th century that marked a significant advancement in their therapeutic application.

Colloidal Bismuth Subcitrate (CBS): The development of colloidal bismuth subcitrate (CBS) was a pivotal moment. Its efficacy in treating peptic ulcers was well-established, though the exact mechanism remained elusive for some time. Initially, its therapeutic benefit was attributed to its ability to form a protective layer over the ulcer crater, shielding it from gastric acid and pepsin.

The Helicobacter pylori Revolution: The discovery of Helicobacter pylori as the primary causative agent of most peptic ulcers in the 1980s revolutionized the field and shed new light on the action of bismuth compounds. It was soon discovered that bismuth possesses significant antimicrobial activity against H. pylori, leading to its inclusion in multi-drug eradication regimens.

Ranitidine (B14927) Bismuth Citrate (RBC): The development of ranitidine bismuth citrate (RBC) represented a rational drug design approach, combining the acid-suppressing effects of the H2-receptor antagonist ranitidine with the antimicrobial and cytoprotective properties of bismuth citrate in a single molecule. This dual-action compound offered a streamlined therapeutic option for ulcer treatment and H. pylori eradication.

Quantitative Data on Bismuth Citrate Compounds

The following tables summarize key quantitative data regarding the efficacy, pharmacokinetics, and solubility of prominent bismuth citrate compounds.

Efficacy in Helicobacter pylori Eradication

Bismuth-containing quadruple therapies have consistently demonstrated high efficacy in eradicating H. pylori, particularly in regions with high antibiotic resistance.

TherapyEradication Rate (Intention-to-Treat)Eradication Rate (Per-Protocol)Odds Ratio (vs. Non-Bismuth Regimens)Reference
Bismuth-based Quadruple Therapy84.6%90.1%1.63 (95% CI: 1.33-2.00)[1]
Bismuth Quadruple Therapy vs. Concomitant Therapy87%89.58%-[2]
High-Dose Dual Therapy vs. Bismuth Quadruple Therapy87.46%89.97%-[3]
Pharmacokinetic Properties

The absorption of bismuth from the gastrointestinal tract is generally low, contributing to its favorable safety profile.

CompoundCmax (ng/mL)Tmax (hours)AUC (h·ng/mL)Half-life (hours)BioavailabilityReference
Bismuth Potassium Citrate25.6 ± 29.40.596.3 ± 123.8 (AUC0–t)6.6Low[4]
Ranitidine Bismuth Citrate11.60 (µg/L)0.5 (median)-10.2<0.5%[5]
Solubility of Bismuth Citrate

The solubility of bismuth citrate compounds is highly dependent on pH, which influences their behavior in the gastrointestinal tract.

CompoundpHSolubilityReference
Bismuth CitrateAcidicReadily soluble[6]
Bismuth CitrateNeutral/BasicLess soluble[6]
Colloidal Bismuth Subcitrate1.1 - 3.25Least soluble[7]
Colloidal Bismuth Subcitrate>3.25 and <1.1More soluble[7]
Colloidal Bismuth Subcitrate3~1 mg/mL[8]
Colloidal Bismuth Subcitrate7>70 mg/mL[8]

Experimental Protocols for Synthesis

The synthesis of bismuth citrate compounds typically involves the reaction of a bismuth salt with citric acid or a citrate salt under controlled conditions.

Synthesis of Bismuth Citrate

Method: One-step synthesis via precipitation. Reactants:

  • Bismuth nitrate (B79036) solution (18-57% by mass, free acidity 2-10%)

  • Citrate solution (15-50% by mass) Procedure:

  • The bismuth nitrate solution is added to the citrate solution with a molar ratio of bismuth nitrate to citrate of 1:1.01-1.3.

  • The reaction mixture is maintained at a temperature of 60-80°C for 1-6 hours.

  • The resulting precipitate of bismuth citrate is washed and dried. Reference: [9]

Synthesis of Ranitidine Bismuth Citrate

Method: Reaction in an aqueous suspension. Reactants:

  • Bismuth citrate is suspended in water.

  • Ranitidine and ammonia water are added to the suspension. The molar ratio of bismuth citrate to ammonia to ranitidine is 1:1-10:0.9.

  • The pH of the reaction system is controlled to be between 6 and 12, and the reaction temperature is maintained at 4-64°C.

  • The reaction is monitored until the pH reaches neutrality.

  • The reaction solution is then filtered and spray-dried to obtain ranitidine bismuth citrate. Reference: [10]

Mechanisms of Action and Signaling Pathways

The therapeutic effects of bismuth citrate compounds are multifactorial, involving direct antimicrobial actions and indirect cytoprotective mechanisms.

Inhibition of Helicobacter pylori Urease

A key virulence factor of H. pylori is the enzyme urease, which neutralizes gastric acid by hydrolyzing urea (B33335) to ammonia. Bismuth compounds are potent inhibitors of this enzyme.

Bismuth ions (Bi³⁺) directly target the active site of urease, which contains two nickel ions. The inhibition can be either competitive or non-competitive, depending on the specific bismuth complex. Evidence suggests that bismuth binds to cysteine residues within the active site, thereby inactivating the enzyme.[11]

Urease_Inhibition cluster_urease H. pylori Urease cluster_bismuth Bismuth Citrate Urease Urease (Active Site with Ni²⁺) Ammonia Ammonia + Carbon Dioxide Urease->Ammonia Hydrolysis Urea Urea Urea->Urease Substrate Bismuth Bismuth Ions (Bi³⁺) Bismuth->Urease Inhibition (Binding to Cysteine Residues)

Caption: Inhibition of H. pylori urease by bismuth ions.

Stimulation of Gastric Mucosal Protection

Bismuth compounds enhance the natural defense mechanisms of the gastric mucosa, a process known as cytoprotection. A key pathway involved is the stimulation of prostaglandin (B15479496) E2 (PGE2) synthesis.

Colloidal bismuth subcitrate has been shown to dose-dependently increase the generation of PGE2 in the gastric mucosa.[12] PGE2 plays a crucial role in maintaining mucosal integrity by stimulating mucus and bicarbonate secretion and increasing mucosal blood flow. The exact mechanism by which bismuth stimulates PGE2 synthesis is not fully elucidated but is a critical component of its ulcer-healing properties.

Prostaglandin_Pathway Bismuth Bismuth Citrate Stimulation Stimulation Bismuth->Stimulation PGE2 Prostaglandin E2 (PGE2) Synthesis Stimulation->PGE2 Mucus Increased Mucus Secretion PGE2->Mucus Bicarbonate Increased Bicarbonate Secretion PGE2->Bicarbonate BloodFlow Increased Mucosal Blood Flow PGE2->BloodFlow Protection Gastric Mucosal Protection Mucus->Protection Bicarbonate->Protection BloodFlow->Protection

Caption: Bismuth-stimulated gastric mucosal protection via PGE2 synthesis.

Interaction with Cellular Detoxification Pathways

The low systemic toxicity of bismuth is partly due to efficient cellular detoxification mechanisms involving glutathione (B108866) (GSH) and metallothioneins (MTs).

Bismuth that enters cells can be conjugated with glutathione, a key intracellular antioxidant. This Bi-GSH conjugate is then actively transported into vesicles by multidrug resistance proteins (MRPs), effectively sequestering the bismuth and preventing it from interacting with other cellular components.[13][14] Bismuth has also been shown to induce the synthesis of metallothioneins, cysteine-rich proteins that can bind and detoxify heavy metals.[15]

Detoxification_Pathway Bismuth_ext Extracellular Bismuth (Bi³⁺) Bismuth_int Intracellular Bismuth (Bi³⁺) Bismuth_ext->Bismuth_int Passive Transport Cell Cell Membrane Bi_GSH Bi-GSH Conjugate Bismuth_int->Bi_GSH Conjugation MT_induction Induction of Metallothionein (MT) Synthesis Bismuth_int->MT_induction GSH Glutathione (GSH) GSH->Bi_GSH MRP Multidrug Resistance Protein (MRP) Bi_GSH->MRP Transport Vesicle Vesicular Sequestration MRP->Vesicle Detox Detoxification Vesicle->Detox MT_induction->Detox

Caption: Cellular detoxification pathways for bismuth.

Conclusion

Bismuth citrate compounds have a long and successful history in the treatment of gastrointestinal disorders. Their evolution from empirical remedies to rationally designed drugs for H. pylori eradication highlights the importance of understanding the underlying pathophysiology of disease. The multifaceted mechanism of action, combining antimicrobial and cytoprotective effects, ensures their continued relevance in the therapeutic armamentarium. Further research into the precise molecular interactions of bismuth with its biological targets will likely unveil new therapeutic possibilities for these remarkable compounds.

References

An In-depth Technical Guide to Ammonium Bismuth Citrate: From Molecular Complexity to Therapeutic Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ammonium (B1175870) bismuth citrate (B86180), a compound of significant interest in the pharmaceutical and research sectors. This document elucidates the complex nature of its molecular structure, details its synthesis and characterization, and explores its multifaceted mechanism of action, particularly its efficacy against Helicobacter pylori.

The Complex Identity of Ammonium Bismuth Citrate: Molecular Formula and Weight

This compound is not a singular molecular entity but rather a term that encompasses a range of related compounds. The specific molecular formula and weight are contingent on the stoichiometric ratios of the reactants—bismuth, citric acid, and ammonia (B1221849)—and the conditions of its synthesis. This variability has led to the reporting of several different chemical formulas in scientific literature and commercial listings, which can be a source of confusion for researchers. The most commonly cited forms are detailed below.

A key takeaway for researchers is the necessity of characterizing the specific form of this compound being used in their studies, as the molecular structure can influence its solubility, bioavailability, and biological activity.

Form of this compoundMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
Polymeric Dodecanuclear Bismuth-Oxo Citrate Cluster(NH₄)₁₂--INVALID-LINK--₁₀~1875A complex polymeric structure with a core of twelve bismuth atoms.
2:3:1 Citrate:Ammonium:Bismuth ComplexC₁₂H₂₂BiN₃O₁₄641.30A discrete complex containing two citrate molecules, three ammonium ions, and one bismuth ion.
Dihydrate Form[(NH₄)⁺Bi(C₆H₄O₇)]·2H₂ONot explicitly foundA simpler salt with a 1:1:1 ratio of ammonium, bismuth, and a deprotonated citrate, complexed with two water molecules.
General FormulaC₆H₇O₇·xBi·xH₃NVariableA generalized representation acknowledging the variable stoichiometry.

Synthesis and Characterization: Experimental Protocols

The synthesis of different forms of this compound requires precise control over reaction conditions. Below are generalized experimental protocols for the preparation of distinct species.

Synthesis of Bismuth Citrate (Precursor)

Bismuth citrate often serves as a starting material for the synthesis of various this compound complexes. A common method involves the precipitation from a solution of bismuth nitrate (B79036) and citric acid.

Experimental Protocol:

  • Dissolve bismuth nitrate in a dilute nitric acid solution.

  • Separately, prepare an aqueous solution of citric acid.

  • Slowly add the citric acid solution to the bismuth nitrate solution with constant stirring. The molar ratio of citrate to bismuth ions should be carefully controlled, with a ratio of 1.1–1.2 being optimal for the formation of BiC₆H₅O₇.[1]

  • The reaction is typically carried out at an elevated temperature, around 60±5 °C, to facilitate the precipitation of bismuth citrate.[1]

  • The resulting white precipitate of bismuth citrate is then filtered, washed with distilled water to remove any unreacted starting materials, and dried.

Synthesis of this compound Complexes

The introduction of ammonia to a suspension of bismuth citrate leads to the formation of various soluble this compound complexes. The final product is dependent on the concentration of ammonia and the reaction conditions.

Generalized Experimental Protocol:

  • Suspend a known quantity of bismuth citrate powder in deionized water.

  • Gradually add an aqueous solution of ammonium hydroxide (B78521) to the stirred suspension. The molar ratio of ammonium hydroxide to bismuth citrate is a critical parameter that influences the final structure of the complex.

  • Continue the addition of ammonium hydroxide until the bismuth citrate dissolves, and the solution becomes clear. This indicates the formation of a soluble this compound complex.

  • The specific complex can then be isolated by methods such as evaporation or precipitation by the addition of a suitable anti-solvent.

Therapeutic Applications: The Anti-Helicobacter pylori Mechanism

This compound is a key component of quadruple therapy regimens for the eradication of Helicobacter pylori, the primary causative agent of peptic ulcers and a risk factor for gastric cancer. The antimicrobial action of bismuth is multifaceted, targeting several key physiological processes in the bacterium. This multi-targeted approach is believed to be the reason for the low incidence of acquired resistance to bismuth by H. pylori.

Disruption of Bacterial Iron Homeostasis

Iron is an essential nutrient for H. pylori survival and colonization of the gastric mucosa. The bacterium has evolved sophisticated mechanisms to acquire iron from its host. Bismuth compounds have been shown to interfere with this critical process, primarily by targeting the Ferric Uptake Regulator (Fur).

The Ferric Uptake Regulator (Fur) is a global transcriptional regulator that controls the expression of genes involved in iron uptake and metabolism.[2][3] In its iron-bound (holo) form, Fur represses the transcription of iron acquisition genes. Conversely, in its iron-free (apo) form, it can activate the expression of other genes. Bismuth(III) ions have been shown to bind to the HpFur protein, leading to its oligomerization and loss of DNA-binding capability. This dysregulation of iron homeostasis is a key mechanism of bismuth's antimicrobial activity.

G cluster_h_pylori Helicobacter pylori Fe_uptake Iron Uptake Systems Fur Ferric Uptake Regulator (Fur) Fe_uptake->Fur Iron Sensing Iron_metabolism Iron Metabolism Genes Fur->Iron_metabolism Repression/Activation Bismuth Bismuth (Bi³⁺) Bismuth->Fur Inhibition

Caption: Bismuth-mediated disruption of iron homeostasis in H. pylori.

Inhibition of Key Metabolic Pathways

Integrative proteomic and metabolomic studies have revealed that bismuth treatment significantly perturbs the central metabolism of H. pylori.[4][5][6] This includes the downregulation of key enzymes involved in the tricarboxylic acid (TCA) cycle, amino acid metabolism, and nucleotide metabolism. The disruption of these fundamental pathways leads to a decrease in energy production and ultimately inhibits bacterial growth.

A temporal analysis of the effects of bismuth on H. pylori has shown an initial perturbation of the TCA cycle, followed by the inhibition of urease activity, induction of oxidative stress, and a suppression of energy production.[5]

G Bismuth Bismuth Compounds TCA_Cycle TCA Cycle Bismuth->TCA_Cycle Initial Perturbation Urease Urease Activity TCA_Cycle->Urease Sequential Inhibition Oxidative_Stress Oxidative Stress Urease->Oxidative_Stress Induction Energy_Production Energy Production (ATP Synthesis) Oxidative_Stress->Energy_Production Inhibition Metabolome_Downregulation Metabolome Downregulation Energy_Production->Metabolome_Downregulation Bacterial_Growth_Inhibition Bacterial Growth Inhibition Metabolome_Downregulation->Bacterial_Growth_Inhibition

Caption: Temporal effects of bismuth on H. pylori metabolism.

Quantitative Data on Anti-H. pylori Activity

The in vitro susceptibility of H. pylori to bismuth compounds has been determined in several studies. The Minimum Inhibitory Concentration (MIC) is a key parameter used to quantify the antimicrobial activity of a compound.

Bismuth CompoundMIC Range (µg/mL) for H. pylori
Colloidal Bismuth Subcitrate (CBS)1 - 8[7]
Bismuth Subsalicylate4 - 32[7]
Bismuth Potassium Citrate2 - 16[7]

It is important to note that the MIC values can vary depending on the specific strain of H. pylori and the experimental conditions, such as the pH of the culture medium.

Applications in Research and Diagnostics

Beyond its therapeutic applications, this compound serves as a valuable tool in microbiological research and diagnostics.

Selective Agent in Microbiological Culture Media

This compound is a key component of several selective and differential culture media, most notably Bismuth Sulfite (B76179) Agar (BSA).[8][9][10]

Bismuth Sulfite Agar (BSA):

  • Purpose: BSA is a highly selective medium used for the isolation of Salmonella species, particularly Salmonella Typhi, from clinical and environmental samples.[8][9][10]

  • Principle: The medium contains bismuth sulfite and brilliant green, which act as inhibitors of most Gram-positive and Gram-negative bacteria, while allowing the growth of Salmonella.[10] Salmonella species that produce hydrogen sulfide (B99878) (H₂S) reduce the bismuth sulfite to black, metallic bismuth, resulting in the formation of characteristic black colonies with a metallic sheen.[8]

  • Protocol for Preparation:

    • Suspend the dehydrated BSA medium in purified water. A typical concentration is 52.33 grams per liter.[11]

    • Heat the suspension to boiling to completely dissolve the medium. Crucially, do not autoclave BSA , as overheating can destroy its selective properties.[9]

    • Cool the medium to 45-50°C and mix well to ensure a uniform suspension of the bismuth sulfite precipitate.

    • Pour the medium into sterile Petri dishes.

Nickerson Agar (BIGGY Agar):

  • Purpose: This medium is used for the isolation and presumptive identification of Candida species.[12][13]

  • Principle: this compound in this medium inhibits the growth of bacteria and allows for the differentiation of Candida species based on their colony morphology and color.

G cluster_workflow Use of Bismuth Sulfite Agar Sample Clinical or Environmental Sample BSA_Plate Inoculate Bismuth Sulfite Agar Plate Sample->BSA_Plate Incubation Incubate at 37°C for 24-48 hours BSA_Plate->Incubation Observation Observe for Characteristic Colonies Incubation->Observation Salmonella Black Colonies with Metallic Sheen (Salmonella) Observation->Salmonella Other_Bacteria Inhibited Growth Observation->Other_Bacteria

Caption: Workflow for the isolation of Salmonella using Bismuth Sulfite Agar.

Conclusion

This compound is a chemically complex and versatile compound with significant applications in medicine and research. Its multifaceted mechanism of action against H. pylori makes it a valuable therapeutic agent in the face of rising antibiotic resistance. For researchers and drug development professionals, a thorough understanding of its variable molecular structure and its diverse biological effects is crucial for its effective and innovative application. This guide provides a foundational understanding of these key aspects, serving as a resource for further investigation and development in this important area of study.

References

An In-depth Technical Guide to the Spectroscopic Analysis of Ammonium Bismuth Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the characterization of ammonium (B1175870) bismuth citrate (B86180), a compound of interest in pharmaceutical development. The guide details generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. Quantitative data, where available from existing literature on closely related bismuth citrate compounds, is summarized to provide a comparative framework. This document is intended to serve as a practical resource for researchers and professionals involved in the analysis and quality control of bismuth-containing active pharmaceutical ingredients. Please note that specific spectroscopic data for ammonium bismuth citrate is not extensively available in public literature; therefore, some data presented is based on related bismuth citrate compounds and should be confirmed by experimental analysis.

Introduction

This compound is a coordination complex with applications in the pharmaceutical industry, notably in the treatment of gastrointestinal disorders. The precise characterization of its molecular structure and purity is paramount for ensuring its safety and efficacy as an active pharmaceutical ingredient (API). Spectroscopic methods are fundamental to this characterization, providing detailed information about the compound's chemical environment, functional groups, and electronic properties.

This guide outlines the application of three primary spectroscopic techniques for the analysis of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework and the chemical environment of the citrate and ammonium ions.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups and study the coordination of the citrate ligand to the bismuth ion.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To investigate the electronic transitions within the complex.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a chemical compound such as this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_characterization Structural Characterization & Reporting Synthesis Synthesis of This compound Purification Purification & Drying Synthesis->Purification Sample_Prep Sample Preparation (Dissolution/Mulling) Purification->Sample_Prep FTIR FTIR Spectroscopy Sample_Prep->FTIR NMR NMR Spectroscopy (1H, 13C) Sample_Prep->NMR UV_Vis UV-Vis Spectroscopy Sample_Prep->UV_Vis Data_Acquisition Spectral Data Acquisition FTIR->Data_Acquisition NMR->Data_Acquisition UV_Vis->Data_Acquisition Data_Processing Data Processing (Baseline Correction, Integration) Data_Acquisition->Data_Processing Spectral_Interpretation Spectral Interpretation & Peak Assignment Data_Processing->Spectral_Interpretation Structure_Elucidation Structure Elucidation Spectral_Interpretation->Structure_Elucidation Purity_Assessment Purity Assessment Spectral_Interpretation->Purity_Assessment Reporting Reporting & Documentation Structure_Elucidation->Reporting Purity_Assessment->Reporting

Caption: A logical workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of this compound in solution. ¹H NMR provides information on the protons of the citrate and ammonium ions, while ¹³C NMR details the carbon skeleton of the citrate ligand.

Expected Chemical Shifts

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusFunctional GroupExpected Chemical Shift (ppm)Notes
¹H -CH₂- (Citrate)2.5 - 3.0The diastereotopic methylene (B1212753) protons of the citrate backbone are expected to appear as a pair of doublets (an AB quartet).
-OH (Citrate)VariableThe chemical shift of the hydroxyl proton is dependent on solvent, concentration, and temperature.
NH₄⁺~7.0The chemical shift of the ammonium protons can vary depending on the solvent and pH.
¹³C -CH₂- (Citrate)~45
>C-OH (Citrate)~73Quaternary carbon attached to the hydroxyl group.
-COOH (Citrate)170 - 180The chemical shifts of the carboxyl carbons will be influenced by their coordination to the bismuth center.
Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for obtaining NMR spectra of this compound.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as this compound's solubility can be limited.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be required.

  • Instrumentation and Data Acquisition:

    • The NMR spectra should be recorded on a spectrometer with a field strength of at least 300 MHz.

    • For ¹H NMR:

      • Acquire the spectrum at a controlled temperature (e.g., 298 K).

      • Use a standard single-pulse experiment.

      • Set an appropriate spectral width to cover the expected chemical shift range.

      • Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • For ¹³C NMR:

      • Use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

      • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

      • Set an appropriate spectral width to encompass the carboxyl and aliphatic regions.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction.

    • Reference the spectra to an internal standard (e.g., TMS at 0 ppm or the residual solvent peak).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound and to probe the coordination environment of the bismuth ion. The interaction between the carboxylate groups of the citrate and the bismuth center leads to characteristic shifts in the vibrational frequencies.

Characteristic Vibrational Frequencies

While a detailed spectrum for this compound is not widely published, data from related bismuth citrate compounds can provide insight into the expected vibrational modes[2].

Table 2: Characteristic FTIR Absorption Bands for Bismuth Citrate Compounds

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3400 (broad)O-H stretchHydroxyl group and adsorbed water
~3100 (broad)N-H stretchAmmonium ion
~1600-1550Asymmetric C=O stretchCoordinated carboxylate
~1400-1380Symmetric C=O stretchCoordinated carboxylate
~1430N-H bendAmmonium ion
~1100C-O stretchTertiary alcohol

The difference between the asymmetric and symmetric stretching frequencies of the carboxylate group (Δν) can provide information about the coordination mode (monodentate, bidentate, or bridging).

Experimental Protocol for FTIR Spectroscopy

A common method for analyzing solid samples by FTIR is the KBr pellet technique.

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry both the this compound sample and spectroscopic grade potassium bromide (KBr) to remove any adsorbed water.

    • In an agate mortar and pestle, grind a small amount of KBr to a fine powder.

    • Add approximately 1-2 mg of the this compound sample to about 100-200 mg of the ground KBr.

    • Mix the sample and KBr intimately by further grinding until a homogeneous, fine powder is obtained.

    • Transfer the mixture to a pellet die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.

  • Instrumentation and Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet containing the sample in the sample holder of the FTIR spectrometer.

    • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

    • Perform baseline correction if necessary.

    • Identify and label the significant absorption peaks.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the this compound complex. The absorption of UV or visible light corresponds to the excitation of electrons to higher energy levels.

Expected Absorption Maxima

For bismuth subcitrate in methanol, an absorption maximum (λmax) has been reported at 217 nm. It is expected that this compound will exhibit absorption in a similar region of the UV spectrum. The exact position and intensity of the absorption bands will depend on the specific coordination environment of the bismuth ion.

Table 3: Expected UV-Vis Absorption Data for this compound

ParameterExpected ValueNotes
λmax ~217 nmThis value is for bismuth subcitrate and should be experimentally verified for this compound.
Molar Absorptivity (ε) To be determinedThis value is concentration-dependent and must be determined experimentally by constructing a Beer-Lambert plot.
Experimental Protocol for UV-Vis Spectroscopy

The following is a generalized protocol for the UV-Vis analysis of this compound.

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., methanol, water, or dilute acid)[3]. The solvent should be transparent in the UV region of interest.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution.

  • Instrumentation and Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the solvent to be used as the blank and record the baseline.

    • Record the UV-Vis spectrum of each standard solution over a suitable wavelength range (e.g., 200-400 nm).

    • Identify the wavelength of maximum absorbance (λmax).

  • Data Processing and Analysis:

    • Measure the absorbance of each standard solution at the determined λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • According to the Beer-Lambert law, the plot should be linear, and the slope of the line will be the molar absorptivity (ε) if the path length is 1 cm.

Conclusion

The spectroscopic techniques of NMR, FTIR, and UV-Vis provide a powerful and complementary suite of tools for the comprehensive characterization of this compound. While this guide presents generalized protocols and expected data based on related compounds, it is imperative for researchers to perform experimental analyses to determine the specific spectroscopic properties of their synthesized this compound. Such detailed characterization is essential for ensuring the quality, purity, and consistency of this important pharmaceutical compound.

References

Methodological & Application

Application Notes and Protocols for the Use of Ammonium Bismuth Citrate in Helicobacter pylori Eradication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ammonium (B1175870) bismuth citrate (B86180) and other bismuth compounds in the eradication of Helicobacter pylori. The information compiled herein, supported by experimental protocols and quantitative data, is intended to guide research and development efforts in this field.

Introduction

Helicobacter pylori is a pathogenic bacterium that colonizes the gastric mucosa, leading to a range of gastrointestinal diseases, including chronic gastritis, peptic ulcers, and an increased risk of gastric cancer. The eradication of H. pylori is a critical therapeutic goal. Bismuth compounds, such as ammonium bismuth citrate, have long been a cornerstone of multi-drug regimens for H. pylori eradication, demonstrating significant efficacy, a low propensity for resistance development, and a synergistic effect with antibiotics.

Bismuth-containing quadruple therapies are recommended as a first-line treatment option, particularly in areas with high rates of clarithromycin (B1669154) resistance.[1][2] These regimens typically include a proton pump inhibitor (PPI), a bismuth salt, and two antibiotics (commonly metronidazole (B1676534) and tetracycline).

Mechanism of Action

This compound exerts its anti-H. pylori effects through a multi-faceted mechanism, targeting various aspects of the bacterium's physiology and survival in the harsh gastric environment.

  • Bactericidal Effects: Bismuth compounds have direct bactericidal activity against H. pylori.[1][3]

  • Enzyme Inhibition: Bismuth inhibits several key H. pylori enzymes, including urease, catalase, and lipase.[3] Urease is crucial for the bacterium's survival in the acidic stomach, as it neutralizes gastric acid by producing ammonia.

  • Inhibition of ATP Synthesis: Bismuth disrupts the bacterial membrane potential and inhibits ATP synthesis, essential for cellular energy.

  • Disruption of Cell Wall Synthesis: It interferes with the synthesis of the bacterial cell wall.

  • Inhibition of Adherence: Bismuth compounds prevent the adherence of H. pylori to gastric epithelial cells, a critical step in colonization and pathogenesis.[3]

  • Synergism with Antibiotics: Bismuth acts synergistically with antibiotics, helping to overcome resistance to agents like clarithromycin and metronidazole.[1]

Below is a diagram illustrating the multifaceted mechanism of action of bismuth compounds against H. pylori.

Bismuth_Mechanism_of_Action cluster_bismuth Bismuth Compounds Bismuth This compound Urease Urease Inhibition Bismuth->Urease Inhibits ATP ATP Synthesis Inhibition Bismuth->ATP Inhibits CellWall Cell Wall Synthesis Disruption Bismuth->CellWall Disrupts Adherence Inhibition of Adherence Bismuth->Adherence Inhibits

Mechanism of Action of Bismuth Compounds against H. pylori.

Quantitative Data: Efficacy of Bismuth-Containing Therapies

The efficacy of bismuth-containing quadruple therapies has been extensively evaluated in numerous clinical trials and meta-analyses. The following tables summarize the eradication rates of various regimens.

Table 1: Efficacy of Bismuth Quadruple Therapy vs. Other Regimens

TherapyDuration (Days)Intention-to-Treat (ITT) Eradication Rate (%)Per-Protocol (PP) Eradication Rate (%)Reference
Bismuth Quadruple Therapy148290[4]
Bismuth Quadruple Therapy1493.996.7[5]
Bismuth Quadruple Therapy149598[6]
Bismuth Quadruple Therapy1088.6293.22[7]
Bismuth Quadruple Therapy1489.3893.74[7]
Bismuth Quadruple Therapy147982.3[8]
Concomitant Therapy1492.894.9[5]
Standard Triple Therapy767.3-[9]
Ranitidine (B14927) Bismuth Citrate + Clarithromycin147889[10]
Ranitidine Bismuth Citrate + Clarithromycin + Metronidazole78092[10]
Colloidal Bismuth Subcitrate + Antibiotics1469-[11]
Bismuth Subnitrate + Antibiotics1483-[11]

Table 2: Meta-Analysis Data on Bismuth Quadruple Therapy (BQT)

ComparisonNumber of StudiesNumber of PatientsPooled Eradication Rate (ITT) - BQT (%)Pooled Eradication Rate (ITT) - Comparator (%)Risk Ratio (95% CI)Reference
10-day BQT vs. 14-day BQT41173--0.97 (0.93-1.01)[12]
Short-course BQT vs. 14-day BQT154505--0.96 (0.93-0.99)[1]
BQT vs. Concomitant Therapy6181087.485.21.01 (0.94-1.07)[2]
Modified BQT vs. Triple Therapy--84.874.12.02 (1.61-2.55)[13]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the activity of this compound against H. pylori.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a bismuth compound that inhibits the visible growth of H. pylori.

Materials:

  • H. pylori strains (clinical isolates or reference strains)

  • Mueller-Hinton agar (B569324) or Brucella agar supplemented with 5-10% defibrinated sheep or horse blood

  • This compound or other bismuth salt solutions of known concentrations

  • Sterile petri dishes

  • Microaerophilic incubation system (e.g., gas jar with gas-generating sachets or a tri-gas incubator) at 37°C

Protocol:

  • Preparation of Agar Plates: Prepare the agar medium according to the manufacturer's instructions. Autoclave and cool to 45-50°C.

  • Incorporation of Bismuth Compound: Add appropriate volumes of the bismuth compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 0.5, 1, 2, 4, 8, 16, 32, 64 µg/mL).[14] Pour the agar into sterile petri dishes and allow them to solidify. Prepare a control plate without any bismuth compound.

  • Inoculum Preparation: Culture the H. pylori strain on a non-selective agar plate for 48-72 hours under microaerophilic conditions. Harvest the bacterial growth and suspend it in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: Using a multipoint inoculator or a sterile cotton swab, inoculate the surface of the agar plates with the prepared bacterial suspension.

  • Incubation: Incubate the plates at 37°C under microaerophilic conditions (typically 5% O₂, 10% CO₂, 85% N₂) for 48-72 hours.

  • Reading the MIC: The MIC is the lowest concentration of the bismuth compound at which there is no visible growth of H. pylori.

Urease Inhibition Assay

Objective: To quantify the inhibitory effect of bismuth compounds on H. pylori urease activity.

Materials:

  • H. pylori culture

  • Urea (B33335) broth (containing urea and a pH indicator such as phenol (B47542) red)

  • This compound or other bismuth salt solutions

  • Spectrophotometer

Protocol:

  • Bacterial Suspension: Prepare a suspension of H. pylori in a suitable buffer (e.g., phosphate-buffered saline, pH 7.0) to a defined optical density.

  • Incubation with Bismuth: In a 96-well plate, mix the bacterial suspension with various concentrations of the bismuth compound. Include a control well with the bacterial suspension and buffer only. Incubate for a specific period (e.g., 30 minutes) at 37°C.[15]

  • Urease Reaction: Add the urea broth to each well.

  • Measurement: Monitor the change in absorbance at a specific wavelength (e.g., 560 nm for phenol red) over time using a spectrophotometer.[16] The rate of color change is proportional to the urease activity.

  • Calculation: Calculate the percentage of urease inhibition for each concentration of the bismuth compound compared to the control.

ATP Synthesis Inhibition Assay

Objective: To measure the effect of bismuth compounds on the intracellular ATP levels of H. pylori.

Materials:

  • H. pylori culture

  • This compound or other bismuth salt solutions

  • ATP bioluminescence assay kit (e.g., BacTiter-Glo™)

  • Luminometer

Protocol:

  • Bacterial Culture and Treatment: Grow H. pylori to the mid-logarithmic phase. Expose the bacterial culture to different concentrations of the bismuth compound for a defined period. Include an untreated control.

  • Cell Lysis and ATP Measurement: Following the manufacturer's instructions for the ATP assay kit, lyse the bacterial cells to release intracellular ATP.[17]

  • Luminometry: Measure the luminescence of the samples using a luminometer. The light output is directly proportional to the ATP concentration.

  • Data Analysis: Normalize the ATP levels to the number of viable cells or total protein content. Compare the ATP levels in the treated samples to the untreated control to determine the extent of inhibition.

H. pylori Adherence to Gastric Epithelial Cells Assay

Objective: To evaluate the ability of bismuth compounds to inhibit the adherence of H. pylori to gastric epithelial cells in vitro.

Materials:

  • Gastric epithelial cell line (e.g., AGS, KATO III)

  • H. pylori strain

  • This compound or other bismuth salt solutions

  • Cell culture medium and supplements

  • Fluorescent dye (e.g., carboxyfluorescein succinimidyl ester - CFSE) for labeling bacteria

  • Fluorescence microscope or plate reader

Protocol:

  • Cell Culture: Culture the gastric epithelial cells to confluence in multi-well plates.

  • Bacterial Labeling: Label the H. pylori with a fluorescent dye according to the manufacturer's protocol.

  • Pre-treatment (optional): Pre-treat either the epithelial cells or the bacteria with various concentrations of the bismuth compound for a specific duration.

  • Co-incubation: Add the labeled H. pylori to the epithelial cell monolayers and co-incubate for a defined period (e.g., 1-3 hours) at 37°C in a CO₂ incubator.

  • Washing: Gently wash the monolayers multiple times with sterile PBS to remove non-adherent bacteria.

  • Quantification:

    • Microscopy: Visualize the adherent bacteria using a fluorescence microscope and quantify the number of fluorescent bacteria per cell or per field of view.

    • Fluorometry: Lyse the cells and measure the fluorescence of the lysate using a fluorescence plate reader to quantify the total number of adherent bacteria.

  • Analysis: Compare the adherence in the treated groups to the untreated control to determine the percentage of inhibition.

Clinical Trial Workflow

The development and evaluation of new H. pylori eradication therapies involving this compound follow a structured clinical trial process.

Clinical_Trial_Workflow Start Start: Protocol Development & Ethics Approval Recruitment Patient Recruitment (Inclusion/Exclusion Criteria) Start->Recruitment Randomization Randomization Recruitment->Randomization ArmA Treatment Arm A: Bismuth Quadruple Therapy Randomization->ArmA ArmB Treatment Arm B: Control/Standard Therapy Randomization->ArmB Treatment Treatment Period (e.g., 10-14 days) ArmA->Treatment ArmB->Treatment FollowUp Follow-up (e.g., 4-6 weeks post-treatment) Treatment->FollowUp EradicationTest H. pylori Eradication Test (e.g., Urea Breath Test, Stool Antigen Test) FollowUp->EradicationTest DataAnalysis Data Analysis (ITT and PP populations) EradicationTest->DataAnalysis Results Results Reporting (Efficacy, Safety, Compliance) DataAnalysis->Results

A typical workflow for a clinical trial evaluating H. pylori eradication therapies.

Conclusion

This compound remains a valuable component in the armamentarium against H. pylori infection. Its multifaceted mechanism of action, ability to overcome antibiotic resistance, and high efficacy rates in quadruple therapy regimens underscore its importance in clinical practice and drug development. The protocols and data presented in these application notes provide a foundation for further research into optimizing bismuth-based therapies and developing novel strategies for H. pylori eradication.

References

Ammonium Bismuth Citrate: Application and Protocols for Microbiological Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Ammonium (B1175870) bismuth citrate (B86180) is a key component in selective microbiological culture media, primarily utilized for the isolation and presumptive identification of specific microorganisms by inhibiting the growth of others. Its application is crucial in clinical diagnostics, food and water safety testing, and pharmaceutical microbiology. The bismuth ions present in the compound are the active selective agent.

Principle of Action: The selective inhibition is achieved through the toxicity of bismuth ions to most Gram-positive and many Gram-negative bacteria. The precise mechanism of bismuth's antimicrobial action is multifaceted, involving the disruption of several key cellular processes. In susceptible bacteria, bismuth compounds can:

  • Disrupt Cell Wall Integrity: Bismuth can interfere with the structure and synthesis of the bacterial cell wall.

  • Inhibit Key Enzymes: Bismuth ions are known to inhibit essential enzymes, including those involved in energy metabolism and nutrient uptake. This includes the disruption of antioxidant enzymes and interference with metabolic pathways such as carbon, purine, pyrimidine, and amino acid metabolism.[1]

  • Interfere with Metabolic Pathways: Bismuth disrupts various metabolic pathways crucial for bacterial growth and survival.[1][2]

  • Reduction to Metallic Bismuth: In some media, certain microorganisms can reduce bismuth sulfite (B76179) to black, metallic bismuth, a key characteristic used for identification.

Key Applications:

  • Isolation of Salmonella species: Ammonium bismuth citrate is a critical ingredient in Bismuth Sulfite Agar (B569324) (BSA), a medium highly selective for the isolation of Salmonella Typhi and other salmonellae from complex samples like feces, sewage, and food.[3]

  • Identification of Candida species: It is also a component of Nickerson Agar (BIGGY Agar), used for the selective isolation and differentiation of Candida species, particularly Candida albicans and Candida tropicalis.[3][4][5][6][7][8]

Quantitative Data on Bismuth's Antimicrobial Activity

The following tables summarize the concentrations of this compound used in common culture media and the minimum inhibitory concentrations (MICs) of various bismuth compounds against selected microorganisms.

Table 1: Concentration of this compound in Microbiological Media

Culture MediumTarget MicroorganismConcentration of this compound (g/L)
Bismuth Sulfite Agar (BSA)Salmonella spp.1.85 - 3.0[9][10]
Nickerson Agar (BIGGY Agar)Candida spp.5.0[4][5][6][8]

Table 2: Minimum Inhibitory Concentration (MIC) of Bismuth Compounds

Bismuth CompoundMicroorganismMICReference
Bismuth NanoparticlesCandida auris (planktonic)1 - 4 µg/mL[11][12][13]
Bismuth SubsalicylateEnteric Bacteria (E. coli, Salmonella, Shigella)2 - 8 mg/mL[14]
Bismuth OxychlorideEnteric Bacteria (E. coli, Salmonella, Shigella)4 - 64 mg/mL[14]
Synthetic Bismuth CompoundsClostridium difficile< 1 µg/mL[15]

Experimental Protocols

Protocol 1: Preparation of Bismuth Sulfite Agar (BSA)

This protocol is for the preparation of 1 liter of Bismuth Sulfite Agar.

Materials:

  • Bismuth Sulfite Agar powder (containing peptone, beef extract, dextrose, disodium (B8443419) phosphate, ferrous sulfate, brilliant green, and agar)

  • This compound (if not included in the pre-mixed powder)

  • Distilled or deionized water

  • 1 L Erlenmeyer flask or bottle

  • Heating plate with a magnetic stirrer

  • Sterile Petri dishes

Procedure:

  • Suspend: Suspend 52.33 grams of Bismuth Sulfite Agar powder in 1000 ml of distilled water in a 1 L flask.[16][17] If preparing from individual components, add the appropriate amount of this compound as per the formulation (e.g., 1.85 g or 3.0 g).[9][10]

  • Heat to Dissolve: Heat the mixture to boiling with frequent agitation to completely dissolve the powder.[16][17] A magnetic stirrer can aid in this process.

  • DO NOT AUTOCLAVE: Overheating or autoclaving will destroy the selective properties of the medium.[4][7][8][16][17][18][19][20][21]

  • Cool: Cool the medium to 45-50°C.

  • Dispense: Mix the medium well to ensure uniform dispersion of the precipitate and aseptically pour into sterile Petri dishes (approximately 20-25 ml per plate).[16][20]

  • Solidify and Dry: Allow the agar to solidify at room temperature. The surface of the agar should be dried before use.

  • Storage: Store the prepared plates at 2-8°C in the dark. The medium is best used within a few days of preparation as its selectivity decreases over time.[19]

Protocol 2: Preparation of Nickerson Agar (BIGGY Agar)

This protocol is for the preparation of 1 liter of Nickerson Agar.

Materials:

  • Nickerson Agar powder (containing yeast extract, glycine, dextrose, sodium sulfite, and agar)

  • This compound

  • Distilled or deionized water

  • 1 L Erlenmeyer flask or bottle

  • Heating plate with a magnetic stirrer

  • Sterile Petri dishes

Procedure:

  • Suspend: Suspend 45 grams of Nickerson Agar powder in 1000 ml of distilled water in a 1 L flask.[4][7] Add 5.0 grams of this compound.[4][5][6][8]

  • Heat to Dissolve: Heat the mixture to boiling with frequent agitation to completely dissolve the powder.[4][7]

  • DO NOT AUTOCLAVE: As with BSA, do not autoclave this medium.[4][7][8][18]

  • Cool: Cool the medium to 45-50°C.

  • Dispense: Swirl the flask to ensure the flocculant precipitate is evenly dispersed and aseptically pour into sterile Petri dishes.[4][7][8]

  • Solidify: Allow the agar to solidify at room temperature.

  • Storage: Store the prepared plates at 2-8°C.

Protocol 3: Workflow for Testing Selective Inhibition

This protocol outlines a general workflow to assess the selective inhibitory properties of this compound against a target microorganism and a non-target microorganism.

Materials:

  • Culture medium (e.g., Tryptic Soy Agar) with and without varying concentrations of this compound.

  • Pure cultures of a target microorganism (e.g., Salmonella enterica) and a non-target microorganism (e.g., Escherichia coli).

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Sterile inoculating loops and spreaders

  • Incubator

Procedure:

  • Prepare Inoculum: Grow overnight cultures of the target and non-target microorganisms in a suitable broth medium. Adjust the turbidity of each culture with sterile saline or PBS to a standardized cell density (e.g., 0.5 McFarland standard).

  • Plate Inoculation:

    • Spot Plating: Pipette 10 µL drops of serial dilutions of each bacterial culture onto the surface of the control and this compound-containing agar plates.

    • Spread Plating: Spread 100 µL of an appropriate dilution of each culture evenly across the surface of the plates.

  • Incubation: Incubate the plates at the optimal temperature for the microorganisms (e.g., 35-37°C) for 24-48 hours.

  • Observation and Quantification:

    • Observe the growth on the plates. Note the presence or absence of colonies.

    • For spread plates, count the number of colony-forming units (CFUs) on each plate.

    • Calculate the percent inhibition for the non-target organism on the this compound-containing plates compared to the control plates.

Visualizations

Experimental_Workflow_for_Selective_Inhibition cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare Agar Media: 1. Control (No Bismuth) 2. Experimental (+ this compound) inoculate Inoculate Plates (Spot or Spread Plating) prep_media->inoculate prep_inoculum Prepare Standardized Inoculum: - Target Microorganism - Non-target Microorganism prep_inoculum->inoculate incubate Incubate Plates (e.g., 37°C for 24-48h) inoculate->incubate observe Observe Growth incubate->observe quantify Quantify Growth (CFU Counting) observe->quantify analyze Calculate % Inhibition quantify->analyze

Caption: Workflow for testing selective inhibition.

Bismuth_Mechanism_of_Action cluster_cell Bacterial Cell bismuth Bismuth Ions (Bi³⁺) inhibition Inhibition bismuth->inhibition disruption Disruption bismuth->disruption cell_wall Cell Wall Synthesis cell_death Bacterial Cell Death cell_wall->cell_death enzymes Essential Enzymes enzymes->cell_death energy_metabolism Energy Metabolism energy_metabolism->cell_death nutrient_uptake Nutrient Uptake nutrient_uptake->cell_death dna_replication DNA Replication dna_replication->cell_death protein_synthesis Protein Synthesis protein_synthesis->cell_death inhibition->cell_wall inhibition->enzymes inhibition->dna_replication inhibition->protein_synthesis disruption->energy_metabolism disruption->nutrient_uptake

Caption: Bismuth's multi-targeted mechanism of action.

References

Application of Ammonium Bismuth Citrate in Bismuth Sulfite Agar for Salmonella Isolation: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

Bismuth Sulfite (B76179) Agar (B569324) (BSA) is a highly selective and differential medium used for the isolation of Salmonella species, particularly Salmonella Typhi, from various clinical and non-clinical samples such as feces, urine, sewage, and food products.[1] Its formulation, a modification of the original Wilson and Blair medium, leverages the inhibitory and differential properties of its key components to suppress the growth of non-Salmonella organisms while allowing for the presumptive identification of Salmonella based on distinct colony morphology.[1] A crucial ingredient in this medium is ammonium (B1175870) bismuth citrate (B86180), which, in conjunction with other components, facilitates both the selective and differential characteristics of the agar. This document provides detailed application notes, experimental protocols, and performance data related to the use of ammonium bismuth citrate in Bismuth Sulfite Agar for the successful isolation and preliminary identification of Salmonella.

Principle of Bismuth Sulfite Agar

The functionality of Bismuth Sulfite Agar is based on a combination of selective inhibition and biochemical differentiation. The key principles are as follows:

  • Selective Inhibition: The medium contains brilliant green and bismuth sulfite, which act as potent inhibitors of Gram-positive bacteria and most coliforms, thereby creating a selective environment for the growth of Salmonella.[2] The freshly prepared medium is particularly inhibitory and is therefore well-suited for heavily contaminated samples.

  • Biochemical Differentiation: The differentiation of Salmonella is based on its ability to produce hydrogen sulfide (B99878) (H₂S). Salmonella species possess the enzymatic machinery to reduce sulfur-containing compounds present in the medium, such as sulfite, to H₂S. This H₂S then reacts with the iron and bismuth salts in the agar. The reaction with ferrous sulfate (B86663) leads to the formation of a black precipitate of ferrous sulfide.[2] Additionally, the reduction of bismuth ions to metallic bismuth contributes to a characteristic metallic sheen around the colonies.[2] This combination of a black colony with a metallic sheen is a hallmark of H₂S-producing Salmonella on BSA.

Role of this compound

This compound is a key component of the "bismuth sulfite indicator" in the agar formulation. It serves a dual purpose:

  • Selective Agent: Bismuth ions are toxic to many bacteria. In BSA, the concentration of bismuth is carefully calibrated to inhibit the growth of most Gram-negative and Gram-positive bacteria while being tolerated by most Salmonella species.

  • Indicator for H₂S Production: The bismuth ions in this compound are crucial for the visual detection of H₂S. The H₂S gas produced by Salmonella reacts with the bismuth salts, leading to the formation of a black precipitate of bismuth sulfide (Bi₂S₃). This reaction is responsible for the blackening of the Salmonella colonies and the surrounding medium. Furthermore, the reduction of bismuth ions to metallic bismuth results in a characteristic metallic sheen, which is a key feature for the presumptive identification of Salmonella.

Data Presentation: Performance of Bismuth Sulfite Agar

The performance of Bismuth Sulfite Agar (BSA) for the isolation of Salmonella has been evaluated in various studies, often in comparison with other selective media. The following tables summarize key quantitative data on the sensitivity, positive predictive value (PPV), and recovery rates of BSA.

MediaSensitivity (Direct Plating)Positive Predictive Value (PPV) (Direct Plating)Sensitivity (After Selenite Enrichment)Positive Predictive Value (PPV) (After Selenite Enrichment)
Bismuth Sulfite Agar (BSA) 55.4% 20.7% 90.9% 32.0%
Salmonella-Shigella Agar (SS)64.9%18.7%92.0%17.0%
Hektoen Enteric Agar (HE)36.5%34.2%Not TestedNot Tested

Data sourced from a comparative study on the recovery of Salmonella spp. from 1,000 human stool samples.[3][4]

Salmonella SerovarMean Colony Count on Bismuth Sulfite Agar (log10)Mean Colony Count on Brilliant Green Agar (log10)Mean Colony Count on Xylose Lysine Deoxycholate Agar (log10)
S. paratyphi A8.58.28.0
S. typhimurium8.68.38.1
S. blockley8.47.98.0
S. typhi8.78.48.2
S. weltevreden8.58.28.1

Data adapted from a study comparing the recovery of five Salmonella serotypes from pure cultures using the pour plate method.[5]

Experimental Protocols

Preparation of Bismuth Sulfite Agar (BSA)

This protocol is based on standard formulations. It is crucial to adhere to the instructions, especially the contraindication against autoclaving, which can impair the medium's selectivity.

Composition per Liter:

ComponentAmount (g)
Peptone10.0
Beef Extract5.0
Dextrose (Glucose)5.0
Disodium Phosphate4.0
Ferrous Sulfate0.3
Bismuth Sulfite Indicator8.0
Brilliant Green0.025
Agar20.0
Final pH 7.7 ± 0.2

Note: The "Bismuth Sulfite Indicator" typically contains this compound and sodium sulfite.

Procedure:

  • Suspend 52.3 grams of the dehydrated Bismuth Sulfite Agar powder in 1 liter of purified/distilled water.

  • Heat the mixture to boiling with frequent agitation to ensure complete dissolution of the medium.

  • DO NOT AUTOCLAVE. Overheating can destroy the selective properties of the medium.

  • Cool the medium to 45-50°C.

  • Mix the medium well to ensure a uniform suspension of the precipitate.

  • Aseptically pour the molten agar into sterile Petri dishes, creating thick layers (approximately 25 ml per plate).

  • Allow the plates to solidify at room temperature.

  • It is recommended to dry the plates before use to prevent the growth of spreading colonies.

Protocol for Salmonella Isolation from Food Samples

This protocol outlines the standard procedure for isolating Salmonella from food samples using a pre-enrichment and selective enrichment strategy before plating on Bismuth Sulfite Agar.

1. Pre-enrichment:

  • Aseptically weigh 25 grams of the food sample and add it to 225 ml of Buffered Peptone Water (BPW).

  • Incubate at 35-37°C for 18-24 hours. This step allows for the recovery and multiplication of injured Salmonella cells.

2. Selective Enrichment:

  • Transfer 0.1 ml of the pre-enriched culture to 10 ml of Rappaport-Vassiliadis (RV) broth.

  • Incubate the RV broth at 41.5°C for 24 hours.

  • Alternatively, for certain samples, transfer 1 ml of the pre-enriched culture to 10 ml of Tetrathionate (TT) broth and incubate at 35-37°C for 24 hours.

3. Selective Plating:

  • Using a sterile inoculating loop, streak a loopful of the enriched RV or TT broth culture onto the surface of a Bismuth Sulfite Agar plate. The streaking should be done to obtain well-isolated colonies.

  • Incubate the BSA plate at 35-37°C for 48 hours.

  • Examine the plates at 24 and 48 hours for the presence of typical Salmonella colonies.

4. Interpretation of Results on BSA:

  • Salmonella Typhi: Typically forms black colonies, often with a metallic sheen, and may be surrounded by a black halo.

  • Other H₂S-producing Salmonella (e.g., S. Typhimurium, S. Enteritidis): Usually grow as black colonies with a metallic sheen.

  • Salmonella Paratyphi A: Forms light green colonies.

  • Non-Salmonella organisms (e.g., E. coli, Shigella spp.): Are typically inhibited. If they do grow, they usually form small, greenish, or brownish colonies without a black precipitate or metallic sheen.

5. Confirmation:

  • Suspected Salmonella colonies should be subcultured onto a non-selective medium (e.g., Nutrient Agar) to obtain a pure culture.

  • Further biochemical and serological tests (e.g., Triple Sugar Iron agar, Lysine Iron Agar, and agglutination with Salmonella-specific antisera) must be performed to confirm the identification.

Mandatory Visualizations

Biochemical Pathway of H₂S Production in Salmonella on BSA

cluster_medium Bismuth Sulfite Agar cluster_salmonella Salmonella Cell Sulfite (SO3^2-) Sulfite (SO3^2-) Sulfite Reductase Sulfite Reductase Sulfite (SO3^2-)->Sulfite Reductase uptake Ferrous Sulfate (FeSO4) Ferrous Sulfate (FeSO4) Ferrous Sulfide (FeS) Black Precipitate (Ferrous Sulfide) Ferrous Sulfate (FeSO4)->Ferrous Sulfide (FeS) Bismuth Ions (Bi^3+) Bismuth Ions (Bi^3+) Bismuth Sulfide (Bi2S3) Black Precipitate (Bismuth Sulfide) Bismuth Ions (Bi^3+)->Bismuth Sulfide (Bi2S3) Metallic Bismuth (Bi^0) Metallic Sheen Bismuth Ions (Bi^3+)->Metallic Bismuth (Bi^0) reduction asrABC operon asrABC operon asrABC operon->Sulfite Reductase encodes Hydrogen Sulfide (H2S) Hydrogen Sulfide (H2S) Sulfite Reductase->Hydrogen Sulfide (H2S) reduction Hydrogen Sulfide (H2S)->Ferrous Sulfide (FeS) reacts with Hydrogen Sulfide (H2S)->Bismuth Sulfide (Bi2S3) reacts with

Caption: Biochemical pathway of H₂S production by Salmonella on Bismuth Sulfite Agar.

Experimental Workflow for Salmonella Isolation

Sample Food Sample (25g) Pre_enrichment Pre-enrichment (225ml Buffered Peptone Water) 35-37°C, 18-24h Sample->Pre_enrichment Selective_enrichment Selective Enrichment (Rappaport-Vassiliadis Broth) 41.5°C, 24h Pre_enrichment->Selective_enrichment Plating Selective Plating (Bismuth Sulfite Agar) 35-37°C, 48h Selective_enrichment->Plating Incubation Incubation & Observation (24h & 48h) Plating->Incubation Confirmation Biochemical & Serological Confirmation Incubation->Confirmation Suspect Colonies Result Salmonella Positive/Negative Confirmation->Result

Caption: Experimental workflow for the isolation of Salmonella from food samples.

References

Application Notes and Protocols: The Role of Ammonium Bismuth Citrate in Selective Media for Candida Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) bismuth citrate (B86180) is a key component in certain selective media designed for the isolation and presumptive identification of Candida species. Its primary role is to act as a selective agent, inhibiting the growth of a wide range of bacteria, thereby facilitating the recovery of yeasts from mixed microbial populations.[1][2][3] This document provides detailed application notes, experimental protocols, and an overview of the mechanisms underlying the function of ammonium bismuth citrate in this context.

Principle of Action

The utility of this compound in selective media for Candida is twofold:

  • Selective Inhibition of Bacteria: Bismuth ions have been shown to possess broad-spectrum antibacterial activity.[4] The precise mechanism of this inhibition is multifaceted, involving the disruption of essential cellular processes in bacteria. Bismuth compounds can interfere with bacterial energy metabolism and disrupt iron homeostasis, which is crucial for bacterial survival and proliferation.[4] This selective pressure allows for the preferential growth of Candida species, which are generally more resistant to the inhibitory effects of bismuth at the concentrations used in these media.

  • Differentiation of Candida Species: In media such as Nickerson Agar (B569324) (also known as BiGGY Agar - Bismuth Glucose Glycine Yeast Agar), this compound, in conjunction with sodium sulfite (B76179), serves as an indicator system.[3] Certain Candida species possess the enzymatic capability to reduce sulfite to sulfide (B99878). The sulfide ions then react with the bismuth ions in the medium to form bismuth sulfide (Bi₂S₃), a dark brown to black precipitate. This reaction results in the pigmentation of the yeast colonies, aiding in their presumptive identification.[3]

Quantitative Data

Performance of Nickerson Agar (BiGGY Agar) for Candida Identification

The performance of Nickerson Agar, which contains this compound, has been compared to other selective media, such as CHROMagar™ Candida. The following table summarizes the sensitivity and specificity of Nickerson Agar for the identification of common Candida species.

Candida SpeciesSensitivity (%)Specificity (%)Reference
C. albicans87.075.2[5]
C. tropicalis66.695.4[5]
C. krusei100100[5]

Note: The lower sensitivity and specificity for some species compared to chromogenic agars may limit its use as a sole identification method.[5]

Inhibitory Concentrations of Bismuth Compounds
Bismuth CompoundBacterial SpeciesMIC (µg/mL)MBC (µg/mL)Reference
Bismuth NanoparticlesStreptococcus salivarius2.55[2]
Bismuth NanoparticlesEnterococcus faecalis510[2]
Colloidal Bismuth SubcitratePorphyromonas gingivalis18.7537.5[6]
Bismuth SubsalicylateHelicobacter pylori4 - 32-[4]
Bismuth Potassium CitrateHelicobacter pylori2 - 16-[4]
Colloidal Bismuth SubcitrateHelicobacter pylori1 - 8-[4]

Experimental Protocols

Preparation of Nickerson Agar (BiGGY Agar)

This protocol is adapted from commercially available formulations.

Composition per Liter:

ComponentAmount (g)
Yeast Extract1.0
Glycine10.0
Dextrose10.0
This compound5.0
Sodium Sulfite3.0
Agar16.0

Instructions:

  • Suspend 45.0 g of the powdered medium in 1 liter of purified or distilled water.

  • Heat to boiling with frequent agitation to completely dissolve the medium.

  • DO NOT AUTOCLAVE. Overheating can destroy the selective properties of the medium.

  • Cool the medium to 45-50°C.

  • Gently swirl the medium to ensure any precipitate is evenly dispersed.

  • Pour the medium into sterile Petri dishes.

  • Allow the agar to solidify at room temperature.

  • Store the prepared plates at 2-8°C in the dark.

Inoculation and Incubation
  • Obtain a clinical specimen (e.g., oral swab, vaginal swab, sputum).

  • Streak the specimen directly onto the surface of the Nickerson Agar plate using a sterile inoculating loop to obtain isolated colonies.

  • Incubate the plates aerobically at 25-30°C for 48-72 hours.

  • Examine the plates for colony morphology and pigmentation.

Interpretation of Results

Observe the colony morphology and color to presumptively identify the Candida species.

Candida SpeciesExpected Colony Morphology on Nickerson Agar
C. albicansBrown to black, smooth, circular, or hemispherical colonies.
C. tropicalisDark brown colonies with a black center, may have a slight mycelial fringe.
C. kruseiLarge, flat, wrinkled colonies, often with a silvery-black to brown appearance.

Visualizations

experimental_workflow cluster_preparation Medium Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis prep1 Suspend 45g of Nickerson Agar powder in 1L of water prep2 Heat to boiling (Do Not Autoclave) prep1->prep2 prep3 Cool to 45-50°C prep2->prep3 prep4 Pour into sterile Petri dishes prep3->prep4 inoc1 Streak clinical specimen onto agar prep4->inoc1 inoc2 Incubate at 25-30°C for 48-72 hours inoc1->inoc2 analysis1 Observe colony morphology and color inoc2->analysis1 analysis2 Presumptive identification of Candida species analysis1->analysis2

Caption: Experimental workflow for using Nickerson Agar.

signaling_pathway cluster_medium Nickerson Agar Medium cluster_candida Candida Cell Ammonium_Bismuth_Citrate This compound Bismuth_Ions Bismuth Ions (Bi³⁺) Ammonium_Bismuth_Citrate->Bismuth_Ions dissociates Sodium_Sulfite Sodium Sulfite Sulfite_Reductase Sulfite Reductase (Enzyme) Sodium_Sulfite->Sulfite_Reductase is reduced by Sulfide_Ions Sulfide Ions (S²⁻) Sulfite_Reductase->Sulfide_Ions produces Bismuth_Sulfide Bismuth Sulfide (Bi₂S₃) (Black Precipitate) Sulfide_Ions->Bismuth_Sulfide reacts with Bismuth_Ions->Bismuth_Sulfide reacts with

Caption: Biochemical pathway of bismuth sulfide formation.

References

Application Notes and Protocols: Ammonium Bismuth Citrate as a Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of ammonium (B1175870) bismuth citrate (B86180) as a catalyst in organic synthesis, with a focus on the synthesis of α-aminonitriles via the three-component Strecker reaction. While direct literature on ammonium bismuth citrate for this specific application is emerging, the well-documented catalytic activity of other bismuth salts, such as bismuth(III) nitrate (B79036), provides a strong basis for its potential utility.[1][2] Bismuth compounds are attractive catalysts due to their low toxicity, cost-effectiveness, and stability in air and moisture.[3][4]

Introduction to this compound in Catalysis

This compound is a water-soluble, biocompatible bismuth compound.[5] While it has been utilized in the synthesis of bismuth nanoparticles for catalytic reductions and in microbiological media, its direct application as a catalyst in organic synthesis is an area of active exploration.[6][7] The Lewis acidic nature of the bismuth ion is the key to its catalytic activity. This document outlines the potential application of this compound in the one-pot, three-component synthesis of α-aminonitriles, a critical reaction in the preparation of amino acids and other bioactive molecules.[8][9]

Application: Three-Component Synthesis of α-Aminonitriles (Strecker Reaction)

The Strecker reaction is a classic and efficient method for synthesizing α-aminonitriles from an aldehyde, an amine, and a cyanide source. Bismuth(III) nitrate has been shown to be an effective catalyst for this transformation.[2] Given the similar chemical nature, this compound is proposed as a potentially effective and environmentally benign catalyst for this reaction.

Reaction Scheme:

Proposed Advantages of this compound:

  • Mild Reaction Conditions: The reaction is expected to proceed at room temperature.

  • High Yields: Bismuth catalysts are known to promote this reaction with good to excellent yields.

  • Environmentally Benign: Bismuth compounds are generally considered to be environmentally friendly.

  • Water Solubility: The water solubility of this compound may offer advantages in certain solvent systems and for catalyst recovery.

Quantitative Data

The following table summarizes representative yields for the synthesis of α-aminonitriles using bismuth(III) nitrate as a catalyst. It is anticipated that this compound would yield comparable results, although experimental verification is required.

EntryAldehydeAmineProductTime (h)Yield (%)
1BenzaldehydeAniline2-Anilino-2-phenylacetonitrile2.595
24-ChlorobenzaldehydeAniline2-Anilino-2-(4-chlorophenyl)acetonitrile3.092
34-MethoxybenzaldehydeAniline2-Anilino-2-(4-methoxyphenyl)acetonitrile2.096
44-NitrobenzaldehydeAniline2-Anilino-2-(4-nitrophenyl)acetonitrile4.090
5CinnamaldehydeAniline2-Anilino-4-phenylbut-3-enenitrile3.588
6BenzaldehydeBenzylamine2-(Benzylamino)-2-phenylacetonitrile2.593
74-ChlorobenzaldehydeBenzylamine2-(Benzylamino)-2-(4-chlorophenyl)acetonitrile3.090
8BenzaldehydeCyclohexylamine2-(Cyclohexylamino)-2-phenylacetonitrile4.085

Data is based on reactions catalyzed by Bismuth(III) Nitrate as reported in the literature and is intended to be representative.[2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of α-Aminonitriles

This protocol provides a general method for the three-component synthesis of α-aminonitriles using this compound as a catalyst.

Materials:

  • Aldehyde (1.0 mmol)

  • Amine (1.0 mmol)

  • Trimethylsilyl (B98337) cyanide (TMSCN) (1.2 mmol)

  • This compound (5 mol%)

  • Solvent (e.g., Dichloromethane, Acetonitrile, or solvent-free) (2 mL)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Standard glassware for workup and purification

Procedure:

  • To a stirred solution of the aldehyde (1.0 mmol) and amine (1.0 mmol) in the chosen solvent (2 mL) at room temperature, add this compound (5 mol%).

  • Stir the mixture for 5-10 minutes to allow for the formation of the imine intermediate.

  • To this mixture, add trimethylsilyl cyanide (1.2 mmol) dropwise.

  • Continue stirring the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, quench the reaction mixture by adding water (10 mL).

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane-ethyl acetate) to afford the pure α-aminonitrile.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of α-aminonitriles catalyzed by this compound.

experimental_workflow reagents Aldehyde + Amine mixing Mixing & Stirring (Solvent, RT) reagents->mixing catalyst This compound catalyst->mixing tmscn Add TMSCN mixing->tmscn reaction Reaction Monitoring (TLC) tmscn->reaction workup Workup (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Pure α-Aminonitrile purification->product

Caption: General experimental workflow for the synthesis of α-aminonitriles.

Proposed Catalytic Cycle

This diagram outlines a plausible catalytic cycle for the bismuth-catalyzed Strecker reaction.

catalytic_cycle Bi_cat Bi(III) Catalyst (from this compound) activated_imine Activated Imine [RCH=NR'---Bi(III)] Bi_cat->activated_imine aldehyde Aldehyde (RCHO) imine Imine [RCH=NR'] aldehyde->imine + Amine - H2O amine Amine (R'NH2) amine->imine imine->activated_imine + Bi(III) product_complex Product-Catalyst Complex activated_imine->product_complex + TMSCN tmscn TMSCN tmscn->activated_imine product_complex->Bi_cat Regeneration product α-Aminonitrile (RCH(NHR')CN) product_complex->product Release

Caption: Proposed catalytic cycle for the Strecker reaction.

References

Preparation of Orally Administrable Bismuth Ammonium Citrate Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth ammonium (B1175870) citrate (B86180) is a water-soluble complex of bismuth used in oral solutions for the treatment of various gastrointestinal disorders, including peptic ulcers and gastritis. Its therapeutic effect is attributed to the local action of bismuth, which forms a protective layer over the ulcer crater, promoting healing and exhibiting antimicrobial properties against Helicobacter pylori. The preparation of a stable and palatable oral solution presents several formulation challenges, primarily due to the poor aqueous solubility of the parent compound, bismuth citrate. This document provides detailed application notes and protocols for the preparation, formulation, and quality control of orally administrable bismuth ammonium citrate solutions.

I. Formulation and Preparation

The key to preparing an aqueous solution of bismuth ammonium citrate lies in the complexation of water-insoluble bismuth citrate with ammonia (B1221849). This reaction forms a soluble chelated bismuth complex.[1] The formulation may also include various excipients to improve palatability, stability, and patient compliance.

Table 1: Components of Bismuth Ammonium Citrate Oral Solution
ComponentFunctionTypical Concentration RangeReference
Bismuth CitrateActive Pharmaceutical Ingredient20-27% w/v[1]
Ammonia SolutionSolubilizing/Complexing AgentApprox. 6% v/v of water[1]
Purified WaterVehicleq.s.[1]
Sucrose (B13894)Sweetening Agent~40% w/v[1]
Flavoring Agent (e.g., Wild Cherry Syrup)Palatability EnhancerAs required[1]
Preservative (e.g., Nipasept Sodium)Antimicrobial Preservation~0.125% w/v[1]
Experimental Protocol: Preparation of Bismuth Ammonium Citrate Oral Solution (1 L Batch)

This protocol is based on a formulation described in the patent literature.[1]

Materials:

  • Bismuth Citrate: 235 g

  • Ammonia Solution (sp. gr. 0.88): 6.3 mL

  • Sucrose: 403.2 g

  • Wild Cherry Syrup Concentrate (1-7): 67.1 mL

  • Nipasept Sodium: 1.25 g

  • Deionized Water: q.s. to 1 L

  • Stainless steel manufacturing vessels

  • Stirrers (e.g., Lightnin' stirrer, Silverson stirrer)

Procedure:

  • Preparation of the Bismuth Ammonium Citrate Complex:

    • In a stainless steel vessel, add 235 g of bismuth citrate powder to approximately 200 mL of deionized water.

    • Begin stirring the mixture.

    • Gradually add the ammonia solution (6.3 mL) to the stirred mixture. The addition of ammonia is exothermic and should be done carefully.

    • Continue stirring until the bismuth citrate is completely dissolved and the solution becomes substantially clear, indicating the formation of the soluble bismuth ammonium citrate complex. This step is typically performed at room temperature.[1]

  • Preparation of the Vehicle:

    • In a separate, larger stainless steel manufacturing vessel, dissolve 403.2 g of sucrose in approximately 200 mL of deionized water with the aid of a high-shear stirrer (e.g., Silverson stirrer).

    • Once the sucrose is dissolved, add the wild cherry syrup concentrate (67.1 mL) and the Nipasept Sodium (1.25 g) to the sucrose solution and stir until fully dissolved.

  • Compounding the Final Solution:

    • Transfer the prepared bismuth ammonium citrate complex solution to the main manufacturing vessel containing the vehicle.

    • Rinse the vessel used for the complex preparation with a portion of the remaining deionized water and add the rinsing to the main vessel to ensure complete transfer.

    • Adjust the final volume to 1 L with deionized water.

    • Mix the final solution thoroughly for at least 10 minutes.

  • Filtration and Packaging:

    • Filter the solution to remove any particulate matter.

    • Bottle the final solution under appropriate conditions to ensure sterility and stability.

II. Quality Control and Analytical Protocols

Rigorous quality control is essential to ensure the safety, efficacy, and stability of the final product. Key analytical tests include the assay of bismuth, pH measurement, and stability studies.

Table 2: Quality Control Parameters and Methods
ParameterMethodAcceptance Criteria
Assay (Bismuth Content)Complexometric Titration with EDTA90.0% - 110.0% of label claim
pHPotentiometryFormulation dependent, to be established
AppearanceVisual InspectionClear solution, free from visible particles
StabilityICH Guideline Q1A(R2)To be established based on stability data
Experimental Protocol: Assay of Bismuth by Complexometric Titration

This protocol is a general method adapted from pharmacopeial and literature procedures.

Reagents and Materials:

  • Edetate Disodium (EDTA) 0.05 M, standardized

  • Nitric Acid

  • Xylenol Orange Indicator

  • Bismuth Ammonium Citrate Oral Solution sample

  • Volumetric flasks, pipettes, burette

Procedure:

  • Sample Preparation:

    • Accurately measure a volume of the oral solution expected to contain a known amount of bismuth.

    • Transfer the sample to a suitable flask and dilute with deionized water.

    • Acidify the solution with dilute nitric acid to a pH of approximately 1.5-2.0.

  • Titration:

    • Add a few drops of xylenol orange indicator to the prepared sample solution. The solution will turn red.

    • Titrate the solution with standardized 0.05 M EDTA solution.

    • The endpoint is reached when the color of the solution changes from red to yellow.

    • Record the volume of EDTA consumed.

  • Calculation:

    • Calculate the amount of bismuth in the sample using the following formula:

      • Bismuth (mg) = V × M × F

      • Where:

        • V = Volume of EDTA solution consumed (mL)

        • M = Molarity of the EDTA solution

        • F = Equivalence factor for bismuth (e.g., each mL of 0.05 M EDTA is equivalent to 10.45 mg of Bi)

Experimental Protocol: Stability Testing

Stability studies should be conducted according to ICH Guideline Q1A(R2) to establish the shelf-life and appropriate storage conditions for the oral solution.

Storage Conditions:

  • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

Testing Frequency:

  • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months

  • Accelerated: 0, 3, and 6 months

Parameters to be Tested:

  • Assay of Bismuth Ammonium Citrate

  • pH

  • Appearance (color, clarity, precipitation)

  • Microbial limits

III. Visualizations

Diagram 1: Experimental Workflow for Preparation of Bismuth Ammonium Citrate Oral Solution

G cluster_0 Preparation of Bismuth Ammonium Citrate Complex cluster_1 Preparation of Vehicle cluster_2 Final Compounding and Packaging A Bismuth Citrate Powder D Stirring and Dissolution A->D B Deionized Water B->D C Ammonia Solution C->D Gradual Addition E Soluble Bismuth Ammonium Citrate Complex D->E L Mixing of Complex and Vehicle E->L F Sucrose J Mixing F->J G Deionized Water G->J H Flavoring Agent H->J I Preservative I->J K Vehicle Solution J->K K->L M QS with Deionized Water L->M N Final Mixing M->N O Filtration N->O P Bottling O->P Q Final Product P->Q

Caption: Workflow for the preparation of the oral solution.

Diagram 2: Logical Relationship of Formulation Components

G cluster_API Active Pharmaceutical Ingredient cluster_Solubilizer Solubilizing System cluster_Excipients Excipients cluster_Final_Product Final Product API Bismuth Citrate (Insoluble) Final_Solution Stable & Palatable Oral Solution API->Final_Solution Therapeutic Effect Ammonia Ammonia Solution Ammonia->Final_Solution Forms Soluble Complex Water Water Water->Final_Solution Vehicle Sweetener Sucrose Sweetener->Final_Solution Improves Taste Flavor Flavoring Agent Flavor->Final_Solution Masks Taste Preservative Preservative Preservative->Final_Solution Ensures Stability

Caption: Inter-relationships of the formulation components.

References

Application Notes and Protocols: Ammonium Bismuth Citrate in Gastrointestinal Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ammonium (B1175870) bismuth citrate (B86180) and related bismuth compounds in the treatment of gastrointestinal disorders. This document details the mechanisms of action, summarizes key quantitative data, and provides detailed experimental protocols for preclinical and clinical evaluation.

Introduction

Bismuth compounds, including ammonium bismuth citrate, have a long history in medicine for treating various gastrointestinal ailments such as peptic ulcers, gastritis, and diarrhea.[1][2] Their therapeutic efficacy is attributed to a multifaceted mechanism of action that includes antimicrobial activity, particularly against Helicobacter pylori, and mucosal protective effects.[1][3][4] this compound is a water-soluble salt that provides a bioavailable source of bismuth for therapeutic applications.[5]

Mechanism of Action

The therapeutic effects of this compound in the gastrointestinal tract are not attributed to a single pathway but rather to a combination of actions:

  • Antimicrobial Activity against H. pylori : Bismuth compounds exhibit direct bactericidal effects against H. pylori.[3] The proposed mechanisms include the disruption of the bacterial cell wall, inhibition of key enzymes like urease, and prevention of bacterial adherence to the gastric mucosa.[3][4] Bismuth ions can also interfere with bacterial protein and ATP synthesis.[6]

  • Mucosal Protection : In the acidic environment of the stomach, bismuth citrate precipitates to form a protective layer over the gastric mucosa, particularly at the base of ulcers.[3][4] This coating shields the underlying tissue from gastric acid and pepsin, promoting healing.[3]

  • Stimulation of Protective Factors : Bismuth compounds have been shown to stimulate the local synthesis of prostaglandins (B1171923) (PGE2), which play a crucial role in maintaining mucosal integrity by enhancing mucus and bicarbonate secretion.[7][8][9]

  • Anti-inflammatory Properties : The salicylate (B1505791) component in some bismuth preparations, like bismuth subsalicylate, has anti-inflammatory effects through the inhibition of prostaglandin (B15479496) synthesis.[8]

dot graph "Mechanism_of_Action" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Bismuth" { label="this compound"; bgcolor="#F1F3F4"; Bismuth [label="Bismuth Ions (Bi³⁺)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_Effects" { label="Therapeutic Effects"; bgcolor="#F1F3F4"; Antimicrobial [label="Antimicrobial Activity\n(vs. H. pylori)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; MucosalProtection [label="Mucosal Protection", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Stimulation [label="Stimulation of\nProtective Factors", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_Outcomes" { label="Clinical Outcomes"; bgcolor="#F1F3F4"; Eradication [label="H. pylori Eradication"]; Healing [label="Ulcer Healing"]; SymptomRelief [label="Symptom Relief"]; }

Bismuth -> Antimicrobial [label="Inhibits bacterial enzymes,\ncell wall synthesis"]; Bismuth -> MucosalProtection [label="Forms protective layer\non ulcer crater"]; Bismuth -> Stimulation [label="Increases Prostaglandin E2\n(PGE2) synthesis"];

Antimicrobial -> Eradication; MucosalProtection -> Healing; Stimulation -> Healing; Healing -> SymptomRelief; Eradication -> SymptomRelief; } Caption: Multifaceted mechanism of this compound.

Quantitative Data

The following tables summarize key quantitative data related to the efficacy of bismuth-containing therapies in gastrointestinal disorders.

Table 1: In Vitro Activity of Bismuth Compounds Against Helicobacter pylori

Bismuth CompoundMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Range (μg/mL)Reference
Bismuth Subsalicylate8-4 - 32[10]
Bismuth Potassium Citrate--2 - 16[10]
Colloidal Bismuth Subcitrate481 - 8[10]

MIC₅₀/₉₀: Minimum Inhibitory Concentration for 50% and 90% of isolates, respectively.

Table 2: Efficacy of Bismuth-Containing Quadruple Therapies for H. pylori Eradication

Therapy Regimen (Duration)Eradication Rate (Intention-to-Treat)Eradication Rate (Per-Protocol)Reference
Bismuth subcitrate, Metronidazole, Tetracycline (B611298), Omeprazole (10 days)80%93%[11]
Bismuth subcitrate, Tetracycline, Metronidazole, Pantoprazole (14 days)93.9%96.7%[12]
Bismuth, Amoxicillin (B794), Clarithromycin/Tetracycline, Vonoprazan (10 days)88.62%93.22%[13]
Bismuth, Amoxicillin, Clarithromycin/Tetracycline, Vonoprazan (14 days)89.38%93.74%[13]
Ranitidine bismuth citrate, Clarithromycin (28 days)73-94%-[14]
Bismuth citrate, Amoxicillin (14 days)-63%[15]

Table 3: Common Adverse Events of Bismuth-Containing Therapies

Adverse EventFrequencyNotesReference(s)
Blackening of tongue and stoolCommonHarmless and temporary[1]
NauseaVariable-[12]
Abdominal painVariable-[16]
DiarrheaVariable-[12]
HeadacheVariable-[17]
Neurotoxicity (Encephalopathy)RareAssociated with prolonged high-dose use[1][18]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

This protocol is based on the agar (B569324) dilution technique.[10]

dot graph "MIC_Protocol_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="Prepare serial dilutions of\nthis compound"]; B [label="Incorporate dilutions into\nMuller-Hinton agar with 5% sheep blood"]; C [label="Prepare standardized inoculum\nof H. pylori (e.g., 10⁵ CFU/spot)"]; D [label="Spot-inoculate the agar plates"]; E [label="Incubate under microaerophilic\nconditions (37°C for 72h)"]; F [label="Determine MIC:\nLowest concentration with no visible growth"];

A -> B -> D; C -> D; D -> E -> F; } Caption: Workflow for MIC determination via agar dilution.

Materials:

  • This compound

  • Muller-Hinton agar

  • Defibrinated sheep blood

  • H. pylori strains (reference and clinical isolates)

  • Phosphate-buffered saline (PBS)

  • Microaerophilic incubation system (e.g., gas jar with CampyGen pack)

  • Sterile plates, tubes, and pipettes

Procedure:

  • Preparation of Media: Prepare Muller-Hinton agar according to the manufacturer's instructions. Autoclave and cool to 45-50°C. Add 5% sterile defibrinated sheep blood and mix gently.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water).

  • Preparation of Agar Plates with Bismuth Citrate: Create a series of twofold dilutions of the this compound stock solution. Add an appropriate volume of each dilution to molten agar to achieve the desired final concentrations (e.g., ranging from 0.25 to 64 µg/mL). Pour the agar into sterile Petri dishes and allow them to solidify. Include a drug-free control plate.

  • Inoculum Preparation: Culture H. pylori strains on appropriate agar for 48-72 hours under microaerophilic conditions. Harvest the bacterial growth and suspend it in PBS. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: Spot-inoculate the prepared agar plates with the bacterial suspension (e.g., 1-2 µL, delivering approximately 10⁵ CFU per spot).

  • Incubation: Incubate the plates at 37°C for 72 hours in a microaerophilic environment (e.g., 5% O₂, 10% CO₂, 85% N₂).

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of H. pylori.

This protocol is adapted from studies on the protective effects of bismuth compounds in rats.[7][19]

dot graph "Mucosal_Protection_Protocol" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="Fast rats for 24h\n(water ad libitum)"]; B [label="Oral administration of:\n1. Vehicle (Control)\n2. This compound (Test)"]; C [label="Wait for a defined period\n(e.g., 30-60 min)"]; D [label="Oral administration of\n1 mL absolute ethanol (B145695) to induce lesions"]; E [label="Euthanize rats after 1h"]; F [label="Excise and open stomach"]; G [label="Assess gastric lesions:\n- Macroscopic scoring\n- Histological analysis"];

A -> B -> C -> D -> E -> F -> G; } Caption: Experimental workflow for mucosal protection assay.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Vehicle control (e.g., distilled water or 1% carboxymethyl cellulose)

  • Absolute ethanol

  • Formalin (10% buffered) for tissue fixation

  • Dissecting tools

  • Microscope and histology equipment

Procedure:

  • Animal Preparation: House rats under standard laboratory conditions. Fast the animals for 24 hours before the experiment, with free access to water.

  • Dosing: Randomly divide the rats into groups (n=6-8 per group):

    • Control Group: Administer the vehicle orally (e.g., 1 mL/100g body weight).

    • Test Group(s): Administer this compound orally at various doses.

  • Induction of Gastric Lesions: After a specific time post-dosing (e.g., 60 minutes), orally administer 1 mL of absolute ethanol to each rat to induce gastric erosions.

  • Sample Collection: One hour after ethanol administration, euthanize the rats by an approved method (e.g., CO₂ asphyxiation).

  • Macroscopic Evaluation: Immediately excise the stomachs, open them along the greater curvature, and rinse gently with saline. Pin the stomachs flat and score the hemorrhagic lesions. The lesion index can be calculated based on the sum of the lengths of the lesions for each stomach.

  • Histological Evaluation: Fix the gastric tissue in 10% buffered formalin. Process the tissue for paraffin (B1166041) embedding, sectioning, and staining with Hematoxylin and Eosin (H&E). Examine the sections under a light microscope to assess the depth of necrosis, extent of epithelial cell loss, and inflammatory cell infiltration.

This protocol outlines a general design for a clinical trial.[12][13]

dot graph "Clinical_Trial_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="Patient Screening and Enrollment\n(H. pylori positive)"]; B [label="Randomization"]; C1 [label="Group 1: Bismuth Quadruple Therapy\n(e.g., 14 days)"]; C2 [label="Group 2: Control Therapy\n(e.g., Standard Triple Therapy)"]; D [label="End of Treatment"]; E [label="Follow-up (e.g., 4-6 weeks post-treatment)"]; F [label="Primary Outcome Assessment:\nH. pylori Eradication (¹³C-Urea Breath Test)"]; G [label="Secondary Outcome Assessment:\n- Symptom resolution\n- Adverse events"]; H [label="Data Analysis\n(ITT and Per-Protocol)"];

A -> B; B -> C1; B -> C2; C1 -> D; C2 -> D; D -> E -> F; E -> G; F -> H; G -> H; } Caption: Workflow of a randomized controlled clinical trial.

1. Study Design: A prospective, randomized, open-label or double-blind, controlled clinical trial.

2. Patient Population:

  • Inclusion Criteria: Adult patients with confirmed H. pylori infection (e.g., by ¹³C-urea breath test or histology), dyspeptic symptoms, and no prior eradication therapy.

  • Exclusion Criteria: Allergy to any study medication, use of antibiotics or PPIs within the preceding 4 weeks, severe concomitant illness, pregnancy, or lactation.

3. Randomization and Blinding: Patients are randomly assigned to one of the treatment arms. In a double-blind study, both patients and investigators are unaware of the treatment allocation.

4. Treatment Regimens:

  • Test Arm (Bismuth Quadruple Therapy): e.g., A proton pump inhibitor (PPI) twice daily, bismuth subcitrate 220 mg twice daily, amoxicillin 1g twice daily, and tetracycline 500 mg four times daily for 10-14 days.[13]

  • Control Arm: A standard, locally recommended therapy (e.g., clarithromycin-based triple therapy).

5. Outcome Measures:

  • Primary Outcome: H. pylori eradication rate, confirmed by a negative ¹³C-urea breath test at least 4 weeks after the end of treatment.

  • Secondary Outcomes:

    • Incidence and severity of adverse events.

    • Patient compliance (e.g., by pill count).

    • Resolution of dyspeptic symptoms.

6. Statistical Analysis: The primary analysis of eradication rates should be performed on both an intention-to-treat (ITT) and a per-protocol (PP) basis. The ITT analysis includes all randomized patients, while the PP analysis includes only those who adhered to the protocol.

Safety and Toxicology

Bismuth compounds are generally considered safe for short-term use.[20] The most common side effects are benign and reversible, including the darkening of the tongue and stool.[1] Systemic absorption of bismuth is low (less than 1%).[21] However, prolonged use of high doses can lead to bismuth accumulation and, in rare cases, neurotoxicity (encephalopathy) and nephrotoxicity.[1][18][21] Therefore, treatment durations should be limited, and bismuth-containing therapies are not recommended for patients with severe renal impairment.

Conclusion

This compound is a valuable component of therapeutic regimens for various gastrointestinal disorders, particularly in the context of H. pylori eradication. Its multifaceted mechanism of action, combining antimicrobial and mucosal protective effects, makes it an effective agent. The provided protocols offer a framework for the continued investigation and development of bismuth-based therapies. Careful consideration of dosage, treatment duration, and patient populations is essential to maximize efficacy and ensure safety.

References

Antibacterial and antimicrobial properties of ammonium bismuth citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) bismuth citrate (B86180) is a water-soluble bismuth compound recognized for its antimicrobial properties.[1] It is frequently utilized in the pharmaceutical industry, particularly in medications targeting gastrointestinal infections caused by Helicobacter pylori.[1] This document provides detailed application notes, experimental protocols, and an overview of the mechanisms of action of ammonium bismuth citrate and related bismuth compounds to support research and drug development efforts.

Antimicrobial Spectrum and Efficacy

This compound and other bismuth compounds exhibit a notable inhibitory effect against a range of bacteria, particularly Gram-negative organisms. Their efficacy is most pronounced against H. pylori, a key pathogen in gastritis and peptic ulcer disease.[1]

Quantitative Antimicrobial Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for colloidal bismuth subcitrate (CBS), a compound with similar properties to this compound, against various bacterial strains. This data provides a baseline for understanding the potential antimicrobial efficacy of bismuth citrate compounds.

Table 1: MIC and MBC of Colloidal Bismuth Subcitrate (CBS) Against Various Bacteria

BacteriumMIC (μg/mL)MBC (μg/mL)
Streptococcus mutans125>1000
Streptococcus sanguinis>1000>1000
Staphylococcus aureus>1000>1000
Methicillin-resistant Staphylococcus aureus (MRSA)>1000>1000
Aggregatibacter actinomycetemcomitans62.5125
Porphyromonas gingivalis31.2562.5
Fusobacterium nucleatum31.2562.5
Pseudomonas aeruginosa>1000>1000

Data sourced from a study on bismuth-organic frameworks and CBS.[2][3]

Table 2: MIC of Various Bismuth Salts Against Helicobacter pylori

Bismuth CompoundMIC Range (μg/mL)MIC₅₀ (mg/L)MIC₉₀ (μg/mL)
Colloidal Bismuth Subcitrate (CBS)1 - 84 (as mg/L)8
Bismuth Subsalicylate4 - 32--
Bismuth Potassium Citrate2 - 16--
Tripotassium Dicitrato Bismuthate-8-

Data compiled from multiple studies on the in vitro susceptibility of H. pylori to bismuth compounds.[4][5][6]

Mechanisms of Action

Bismuth compounds, including this compound, employ a multi-targeted approach to exert their antimicrobial effects. This multifaceted mechanism is a key reason for the low incidence of bacterial resistance to bismuth.[7]

The primary mechanisms include:

  • Disruption of the Bacterial Cell Wall : Bismuth ions can interfere with the synthesis and integrity of the bacterial cell wall, leading to cell lysis.[1]

  • Enzyme Inhibition : Bismuth has been shown to inhibit several key bacterial enzymes, including urease, F1-ATPase, and alcohol dehydrogenase.[7][8] This disruption of essential metabolic pathways is detrimental to bacterial survival.

  • Interference with Proton Motive Force : Colloidal bismuth subcitrate has been shown to impede the entry of protons into H. pylori, which disrupts the bacterium's ability to maintain its cytoplasmic pH in the acidic environment of the stomach. This enhances the efficacy of growth-dependent antibiotics.[9]

  • Disruption of Iron-Sulfur Cluster Biogenesis : Bismuth can interfere with the assembly of iron-sulfur clusters, which are essential cofactors for many proteins involved in vital cellular processes such as respiration and DNA repair.[10][11]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Agar (B569324) Dilution Method

This protocol is adapted from standard methodologies for determining the MIC of antimicrobial agents.[12][13][14]

Materials:

  • This compound

  • Nutrient agar medium (e.g., Mueller-Hinton agar)

  • Sterile petri dishes

  • Bacterial strain of interest

  • Sterile saline or broth for inoculum preparation

  • McFarland turbidity standards (0.5)

  • Incubator

Procedure:

  • Preparation of Antimicrobial Agent Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water).

  • Preparation of Agar Plates with Antimicrobial Agent:

    • Melt the nutrient agar and cool to 45-50°C.

    • Prepare a series of twofold dilutions of the this compound stock solution.

    • Add the appropriate volume of each dilution to molten agar to achieve the desired final concentrations.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Include a control plate with no antimicrobial agent.

  • Inoculum Preparation:

    • Culture the bacterial strain overnight on an appropriate agar medium.

    • Suspend several colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculation of Plates:

    • Using a multipoint inoculator or a calibrated loop, spot a standardized number of bacterial cells onto the surface of each agar plate.

  • Incubation:

    • Incubate the plates at the optimal temperature and duration for the specific bacterial strain (e.g., 37°C for 18-24 hours).

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Protocol 2: Assessment of Bactericidal Activity using Time-Kill Kinetic Assay

This protocol provides a method to determine the bactericidal activity of an antimicrobial agent over time.[15][16]

Materials:

  • This compound

  • Bacterial strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton broth)

  • Sterile culture tubes or flasks

  • Spectrophotometer

  • Incubator with shaking capabilities

  • Sterile saline for dilutions

  • Agar plates for colony counting

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in the mid-logarithmic growth phase with a known starting concentration (e.g., 1 x 10⁶ CFU/mL).

  • Experimental Setup:

    • Prepare culture tubes or flasks containing broth with different concentrations of this compound (e.g., 1x, 2x, 4x MIC).

    • Include a growth control tube without the antimicrobial agent.

  • Inoculation and Incubation:

    • Inoculate each tube with the prepared bacterial suspension.

    • Incubate the tubes at the appropriate temperature with shaking.

  • Sampling and Viable Cell Counting:

    • At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.

    • Perform serial dilutions of the aliquot in sterile saline.

    • Plate the dilutions onto agar plates.

    • Incubate the plates until colonies are visible.

  • Data Analysis:

    • Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

    • Plot the log₁₀ CFU/mL against time for each concentration of the antimicrobial agent.

    • A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.

Visualizing Mechanisms of Action

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and logical relationships involved in the antimicrobial action of bismuth compounds.

Bacterial_Cell_Wall_Synthesis_Inhibition UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide (Cytoplasm) Lipid_I Lipid I (Membrane) UDP_MurNAc_pentapeptide->Lipid_I MraY Lipid_II Lipid II (Membrane) Lipid_I->Lipid_II MurG Peptidoglycan_Polymer Nascent Peptidoglycan (Periplasm) Lipid_II->Peptidoglycan_Polymer Transglycosylase Cross_linked_Peptidoglycan Cross-linked Peptidoglycan (Cell Wall) Peptidoglycan_Polymer->Cross_linked_Peptidoglycan Transpeptidase Bismuth Bismuth (Bi³⁺) Bismuth->Peptidoglycan_Polymer Inhibits Polymerization and Cross-linking Iron_Sulfur_Cluster_Disruption cluster_suf SUF Pathway (Iron-Sulfur Cluster Biogenesis) SufS SufS (Cysteine Desulfurase) SufE SufE SufS->SufE Sulfur Transfer SufBCD_complex SufBCD Scaffold Complex SufE->SufBCD_complex Fe_S_cluster [Fe-S] Cluster SufBCD_complex->Fe_S_cluster Cluster Assembly Apo_proteins Apo-proteins Fe_S_cluster->Apo_proteins Cluster Transfer Holo_proteins Holo-proteins (Active Enzymes) Apo_proteins->Holo_proteins Cellular_Dysfunction Cellular Dysfunction Holo_proteins->Cellular_Dysfunction Bismuth Bismuth (Bi³⁺) Bismuth->SufBCD_complex Disrupts Assembly Bismuth->Cellular_Dysfunction Experimental_Workflow_MIC_Determination start Start prep_stock Prepare Ammonium Bismuth Citrate Stock Solution start->prep_stock prep_plates Prepare Agar Plates with Serial Dilutions of Compound prep_stock->prep_plates inoculate Inoculate Agar Plates prep_plates->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) prep_inoculum->inoculate incubate Incubate Plates inoculate->incubate read_results Read Results: Identify Lowest Concentration with No Growth incubate->read_results end End (MIC Determined) read_results->end

References

Application Notes and Protocols: Ammonium Bismuth Citrate in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of ammonium (B1175870) bismuth citrate (B86180) and related bismuth compounds as reagents in various analytical chemistry techniques.

Application Note 1: Quantification of Inorganic Phosphate (B84403)

Ammonium bismuth citrate, or a closely related bismuth citrate salt, serves as a safe and effective stabilizing agent in the colorimetric quantification of inorganic phosphate. This method is a viable alternative to protocols that use the highly toxic sodium arsenite. The principle of the assay is the formation of a phosphomolybdic acid complex, which is then reduced by ascorbic acid to produce a stable blue-colored complex. Bismuth citrate stabilizes this complex, allowing for accurate spectrophotometric measurement.[1]

Logical Relationship of Phosphate Quantification

Logic Diagram for Phosphate Quantification cluster_reagents Reagents cluster_reactions Reaction Steps cluster_measurement Measurement Inorganic_Phosphate Inorganic Phosphate (Sample) Formation_Complex Formation of Phosphomolybdic Acid Complex Inorganic_Phosphate->Formation_Complex Ammonium_Molybdate Ammonium Molybdate Ammonium_Molybdate->Formation_Complex Ascorbic_Acid Ascorbic Acid Reduction Reduction of Complex Ascorbic_Acid->Reduction Bismuth_Citrate This compound Stabilization Stabilization of Reduced Complex Bismuth_Citrate->Stabilization Formation_Complex->Reduction Reduction->Stabilization Blue_Complex Stable Blue-Colored Complex Stabilization->Blue_Complex Spectrophotometry Spectrophotometric Measurement at ~710-880 nm Blue_Complex->Spectrophotometry Quantification Quantification of Phosphate Spectrophotometry->Quantification Workflow for Salmonella Isolation using Bismuth Sulfite Agar Sample Sample (e.g., food, clinical specimen) Enrichment Optional: Pre-enrichment in selective broth Sample->Enrichment Inoculation Inoculation onto Bismuth Sulfite Agar Sample->Inoculation Direct Inoculation Enrichment->Inoculation Incubation Incubation at 35°C for up to 48 hours Inoculation->Incubation Observation Observation of Colony Morphology Incubation->Observation Confirmation Biochemical and Serological Confirmation Observation->Confirmation Signaling Pathway for H2S Detection H2S Hydrogen Sulfide (H2S) Reaction Reaction H2S->Reaction Bismuth_Compound Bismuth Compound (e.g., Bi(OH)3) Bismuth_Compound->Reaction Bi2S3 Bismuth Sulfide (Bi2S3) Reaction->Bi2S3 Color_Change Color Change (White to Yellow/Brown) Bi2S3->Color_Change Detection Colorimetric Detection Color_Change->Detection Hypothetical Workflow for Bismuth-Based Protein Staining Electrophoresis Protein Separation by SDS-PAGE Fixation Fixation of Proteins in the Gel Electrophoresis->Fixation Staining Staining with this compound Solution Fixation->Staining Washing Washing to Remove Excess Stain Staining->Washing Visualization Visualization of Protein Bands Washing->Visualization

References

Application Notes and Protocols for Pharmaceutical Formulations of Ammonium Bismuth Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation of pharmaceutical products containing Ammonium (B1175870) Bismuth Citrate (B86180). This document covers key aspects of formulation, including physicochemical properties, analytical methods for stability assessment, and detailed protocols for the preparation and characterization of oral solutions and suspensions. Additionally, it elucidates the mechanism of action of ammonium bismuth citrate, particularly its role in the eradication of Helicobacter pylori.

Physicochemical Properties and Formulation Considerations

This compound is a white to off-white powder.[1] It is soluble in water, especially in the presence of ammonia (B1221849) which aids in the formation of a soluble complex.[2] This property is crucial for the development of oral liquid dosage forms.

Table 1: Physicochemical Properties of this compound

PropertyValue/DescriptionReferences
Appearance White to off-white powder or flakes.[1][3]
Solubility Soluble in water, particularly with the addition of ammonia to form a clear solution.[2][4]
Molecular Formula C₂₄H₂₀Bi₄O₂₈·6NH₃·10H₂O (representative)[3]
CAS Number 31886-41-6[3]

Formulation Considerations:

  • pH Adjustment: The solubility of bismuth citrate is pH-dependent.[5] For oral solutions, careful pH control through the addition of an aqueous ammonia solution is necessary to achieve and maintain solubility.[2]

  • Excipient Compatibility: this compound is compatible with various common pharmaceutical excipients. However, formulators should be mindful of potential interactions with acidic compounds that could lead to precipitation.

  • Taste Masking: While some preparations are described as substantially odorless and tasteless, flavoring and sweetening agents may be incorporated to improve patient compliance, especially in oral liquid formulations.[2]

Application in Helicobacter pylori Eradication

This compound is a key component in quadruple therapy regimens for the eradication of H. pylori. Its efficacy stems from a multi-faceted mechanism of action.

Mechanism of Action: Urease Inhibition

A primary target of bismuth salts in H. pylori is the urease enzyme. This enzyme is critical for the bacterium's survival in the acidic environment of the stomach as it neutralizes gastric acid by hydrolyzing urea (B33335) into ammonia and carbon dioxide.[6] Bismuth compounds inhibit urease activity through various mechanisms, including competitive and non-competitive inhibition.[7] This inhibition is believed to involve the binding of bismuth ions to the active site of the enzyme, particularly interacting with cysteine residues.[7]

Below is a diagram illustrating the proposed mechanism of urease inhibition by bismuth citrate.

Urease_Inhibition cluster_H_pylori Helicobacter pylori in Gastric Mucosa cluster_Inhibition Inhibition by Bismuth Citrate Urea Urea (from gastric juices) Urease Urease Enzyme (Active Site with Ni2+) Urea->Urease Substrate Ammonia_CO2 Ammonia (NH3) + Carbon Dioxide (CO2) Neutralizes Gastric Acid Urease->Ammonia_CO2 Catalysis Inactive_Urease Inactive Urease-Bismuth Complex (Bi3+ binds to active site, e.g., Cys319) Urease->Inactive_Urease Survival Bacterial Survival and Colonization Ammonia_CO2->Survival Bismuth_Citrate This compound Bismuth_Citrate->Urease Inhibitor Binding (Competitive/Non-competitive) No_Catalysis Catalysis Blocked Inactive_Urease->No_Catalysis

Caption: Mechanism of H. pylori Urease Inhibition by Bismuth Citrate.

Other Antibacterial Effects

Beyond urease inhibition, bismuth compounds exert other antibacterial actions against H. pylori, including:

  • Inhibition of protein and cell wall synthesis.[8]

  • Disruption of membrane function and ATP synthesis.[8]

  • Impairment of bacterial adherence to gastric epithelial cells.[8]

Experimental Protocols

Preparation of an this compound Oral Solution

This protocol describes the preparation of a clear oral solution of this compound.

Materials:

  • Bismuth Citrate powder

  • Aqueous Ammonia solution (e.g., 25%)

  • Purified Water

  • Optional: Flavoring agents, sweeteners, and preservatives (e.g., Nipasept sodium).[2]

Procedure:

  • In a suitable vessel, add the bismuth citrate powder to a portion of the purified water (approximately 20% of the final volume) and stir to form a slurry.[2]

  • Slowly add the aqueous ammonia solution stepwise to the stirred slurry. The addition of ammonia is exothermic, and the rate of addition should be controlled.

  • Continue adding the ammonia solution until the bismuth citrate powder is substantially solubilized, and the mixture becomes a clear solution.[2] This indicates the formation of the soluble this compound complex.

  • If using, dissolve sweeteners like sucrose (B13894) in a separate portion of water and add to the main vessel.

  • Add any flavoring agents and preservatives to the solution and stir until fully dissolved.

  • Adjust the final volume with purified water and mix thoroughly.

  • Filter the solution if necessary and package in appropriate containers.

Characterization of this compound Oral Suspensions

For formulations where this compound is present as a suspension, the following characterization methods are recommended.

3.2.1. Particle Size Analysis

Principle: Laser diffraction is a widely used technique for measuring particle size distribution. It operates on the principle that particles scatter light at an angle that is inversely proportional to their size.[9][10][11][12]

Instrumentation: A laser diffraction particle size analyzer (e.g., Malvern Mastersizer).

Protocol:

  • Disperse the suspension in a suitable medium (e.g., purified water with a surfactant) to ensure a homogeneous sample.

  • Introduce the sample into the analyzer's dispersion unit until the recommended obscuration level is reached.

  • Perform the measurement according to the instrument's operating procedure.

  • Analyze the scattering pattern using the Mie or Fraunhofer theory to obtain the particle size distribution.[10] Report parameters such as D10, D50 (median particle size), and D90.

3.2.2. Zeta Potential Measurement

Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion.[13] A high absolute zeta potential (e.g., > ±30 mV) generally indicates good physical stability.

Instrumentation: A zeta potential analyzer (e.g., Malvern Zetasizer).

Protocol:

  • Dilute the suspension with an appropriate dispersant (usually the formulation vehicle) to a suitable concentration for measurement.

  • Inject the sample into the measurement cell, ensuring no air bubbles are present.

  • Equilibrate the sample to the desired temperature.

  • Apply an electric field and measure the electrophoretic mobility of the particles.

  • The instrument software will calculate the zeta potential from the electrophoretic mobility using the Henry equation.

3.2.3. Rheological Characterization

Principle: The rheological properties of a suspension, such as viscosity, determine its physical stability (e.g., sedimentation rate) and pourability.[14]

Instrumentation: A rotational rheometer with appropriate geometry (e.g., cone-plate or parallel-plate).

Protocol:

  • Place an adequate amount of the suspension onto the lower plate of the rheometer.

  • Lower the upper geometry to the correct gap setting.

  • Allow the sample to equilibrate to the set temperature.

  • Perform a shear rate sweep to determine the viscosity profile of the suspension.

  • Analyze the data to understand the flow behavior (e.g., Newtonian, shear-thinning).

Stability-Indicating Analytical Method

A stability-indicating method is crucial for determining the shelf-life of a pharmaceutical product. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common technique for this purpose.

3.3.1. Forced Degradation Studies

Principle: Forced degradation studies are conducted to generate potential degradation products and to demonstrate the specificity of the analytical method.[15]

Protocol:

  • Expose the this compound drug substance and/or formulated product to various stress conditions as per ICH guidelines:

    • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

    • Alkaline Hydrolysis: 0.1 M NaOH at room temperature.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Dry heat (e.g., 80°C).

    • Photodegradation: Exposure to UV and visible light.

  • Analyze the stressed samples at appropriate time points using the developed analytical method.

  • The method is considered stability-indicating if it can resolve the parent drug peak from all degradation product peaks.

Table 2: Example Forced Degradation Conditions for Bismuth Subcitrate

Stress ConditionReagent/ConditionDurationExpected Outcome
Acid Hydrolysis0.1 M HCl24 hoursPotential degradation
Alkaline Hydrolysis0.1 M NaOH24 hoursPotential degradation
Oxidation3% H₂O₂24 hoursPotential degradation
Thermal80°C48 hoursPotential degradation
PhotolyticUV/Visible light7 daysPotential degradation

Note: The conditions provided are examples and should be optimized for the specific formulation.

3.3.2. Example RP-HPLC Method for Bismuth Citrate

The following is an example of an RP-HPLC method that can be adapted for the analysis of bismuth citrate in pharmaceutical formulations.

Table 3: Example Chromatographic Conditions

ParameterCondition
Column Inertsil C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Phosphate buffer (pH 3.5) and Methanol (40:60 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength To be determined based on the UV spectrum of bismuth citrate
Injection Volume 20 µL
Column Temperature Ambient

This method is based on a published method for the simultaneous estimation of bismuth subcitrate, tetracycline, and metronidazole (B1676534) and may require optimization for formulations containing only this compound.[6]

Advanced Formulation Strategies: Nanoparticles

The formulation of this compound into nanoparticles presents an opportunity to enhance its therapeutic efficacy. Nanoparticles can potentially improve solubility, bioavailability, and targeting to the site of action.

Synthesis of this compound Nanoparticles

This protocol provides a general framework for the synthesis of bismuth nanoparticles using this compound as a precursor.

Materials:

Procedure:

  • Dissolve a known amount of this compound in purified water.

  • Add a solution of the stabilizing agent (e.g., soluble starch) to the this compound solution with continuous stirring.

  • Slowly add a freshly prepared aqueous solution of sodium borohydride to the mixture. The color of the solution should change, indicating the formation of bismuth nanoparticles.

  • Continue stirring for a specified period to ensure the completion of the reaction.

  • The resulting nanoparticle suspension can be purified by centrifugation and washing with water and ethanol (B145695) to remove unreacted reagents.

  • The purified nanoparticles can be dried for further characterization.

Workflow for Nanoparticle Synthesis and Characterization:

Nanoparticle_Workflow cluster_synthesis Synthesis cluster_characterization Characterization A Dissolve this compound in Water B Add Stabilizer (e.g., Starch, PVP) A->B C Add Reducing Agent (e.g., NaBH4) B->C D Stir and React C->D E Purify by Centrifugation and Washing D->E F Particle Size and Zeta Potential (DLS) E->F Characterize Purified Nanoparticles G Morphology (TEM/SEM) E->G Characterize Purified Nanoparticles H Crystalline Structure (XRD) E->H Characterize Purified Nanoparticles I Surface Chemistry (FTIR) E->I Characterize Purified Nanoparticles

Caption: Workflow for the Synthesis and Characterization of Bismuth Nanoparticles.

These application notes and protocols are intended to serve as a guide for the development of pharmaceutical products containing this compound. Researchers are encouraged to adapt and optimize these methods based on their specific formulation requirements and regulatory guidelines.

References

Troubleshooting & Optimization

Technical Support Center: High-Purity Bismuth Citrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of high-purity bismuth citrate (B86180). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of bismuth citrate, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Product Yield Incomplete reaction.- Ensure the molar ratio of citrate ions to bismuth ions is optimized, typically between 1.1 and 1.2. - Maintain the reaction temperature at (60±5) °С.[1] - Adjust the pH of the reaction medium; precipitation is most effective in an acidic medium around pH 0.6.[2]
Loss of product during washing.- Use distilled water for washing the precipitate. - Avoid excessive washing, which can lead to the dissolution of the product.
Product Contamination Presence of unreacted starting materials.- Ensure complete precipitation by allowing sufficient reaction time (e.g., 30 minutes of mixing).[2] - Verify the complete conversion of precursors using techniques like X-ray phase analysis (XPA).[2]
Co-precipitation of impurities (e.g., lead, iron, silver).- Purify the bismuth source by precipitating it as oxohydroxobismuth (III) nitrate (B79036) trihydrate before the citrate synthesis step. This method is effective for removing extrinsic metals.[2]
Formation of undesired bismuth compounds.- Control the molar ratio of reactants and the pH of the solution. At a molar ratio of citrate to bismuth less than 0.7, other bismuth compounds like Bi6(OH)6(C6H5O7)4 ⋅ 6H2O may form.[1]
Inconsistent Crystal Size Non-optimal reaction temperature.- The reaction temperature influences crystal size. For instance, at 23 °C, plate-like crystals of about 0.5 µm are formed, while at 50 °C, the size increases to 1 µm.[2]
Inadequate mixing.- Ensure continuous and adequate stirring throughout the reaction to promote uniform crystal growth.
Poor Solubility of Final Product Incorrect compound formation.- Confirm the formation of the desired bismuth citrate compound (BiC6H5O7) using analytical methods like IR spectroscopy and thermogravimetry.[1][2]
Presence of insoluble impurities.- Analyze the product for insoluble impurities using standard analytical techniques.

Frequently Asked Questions (FAQs)

1. What is the optimal method for synthesizing high-purity bismuth citrate?

A highly effective method involves the interaction of oxohydroxobismuth (III) nitrate trihydrate (--INVALID-LINK--5 ⋅ 3H2O) with an aqueous solution of citric acid.[2] This precursor can be synthesized by precipitating bismuth from nitrate solutions, which also serves as a purification step to remove accompanying metals.[2] The subsequent reaction with citric acid under controlled conditions yields high-purity bismuth citrate (BiC6H5O7).[2]

2. What are the critical parameters to control during the synthesis?

The key parameters to control are:

  • pH: The reaction should be carried out in an acidic medium. A pH range of 0.5–0.7 is recommended for efficient synthesis.[2]

  • Temperature: A reaction temperature of (60±10) °С is optimal for the formation of bismuth citrate.[1][2]

  • Molar Ratio of Reactants: The molar ratio of citrate ions to bismuth ions should be maintained between 1.1 and 1.2 to ensure the formation of BiC6H5O7.[1]

  • Reaction Time: A mixing time of at least 30 minutes is necessary for near-complete precipitation of bismuth.[2]

3. How can I confirm the purity and composition of my synthesized bismuth citrate?

A combination of analytical techniques is recommended:

  • X-ray Phase Analysis (XPA): To identify the crystalline phase of the product and ensure the formation of BiC6H5O7.[2]

  • Thermogravimetry (TG): To determine the thermal decomposition profile, which is characteristic of the compound.[3]

  • Infrared (IR) Spectroscopy: To confirm the presence of citrate functional groups and the overall structure.[2]

  • Chemical Analysis: To determine the content of bismuth, citrate, and any residual nitrate ions.[1][2] Bismuth content can be determined by photocolorimetry or atomic absorption spectrophotometry.[2][4]

4. What are the common impurities in bismuth citrate, and how can they be avoided?

Common impurities include accompanying metals from the bismuth source (e.g., lead, iron, silver) and unreacted precursors like nitrates.[2] These can be minimized by:

  • Using a high-purity bismuth source.

  • Incorporating a purification step, such as precipitating bismuth as oxohydroxobismuth (III) nitrate trihydrate, which effectively removes metallic impurities.[2]

  • Ensuring the reaction goes to completion through optimized reaction conditions to eliminate unreacted starting materials.

5. What is the expected yield for the synthesis of high-purity bismuth citrate?

When synthesizing from oxohydroxobismuth (III) nitrate trihydrate, a bismuth yield into the final product of up to 95.6% can be achieved.[2]

Experimental Protocols

Protocol 1: Synthesis of High-Purity Bismuth Citrate via Solid-Liquid Reaction

This protocol is based on the reaction of oxohydroxobismuth (III) nitrate trihydrate with an aqueous solution of citric acid.[2]

Materials:

  • Oxohydroxobismuth (III) nitrate trihydrate (--INVALID-LINK--5 ⋅ 3H2O)

  • Citric acid (C6H8O7)

  • Nitric acid (HNO3) (for pH adjustment)

  • Distilled water

Procedure:

  • Prepare an aqueous solution of citric acid.

  • Add the oxohydroxobismuth (III) nitrate trihydrate powder to the citric acid solution.

  • Adjust the pH of the mixture to between 0.5 and 0.7 using nitric acid.

  • Heat the reaction mixture to (60±10) °С while stirring continuously.

  • Maintain the reaction for at least 1 hour to ensure complete conversion.

  • After the reaction is complete, filter the precipitate.

  • Wash the precipitate with distilled water to remove any soluble impurities.

  • Dry the resulting white powder (bismuth citrate, BiC6H5O7) in air.

Protocol 2: Purity Analysis by Chemical Methods

Bismuth Content Determination (Photocolorimetry): [2]

  • Dissolve a precisely weighed sample of the final product in nitric acid (1:1).

  • In the presence of potassium iodide (KI), determine the bismuth concentration using a photocolorimeter.

Citrate and Nitrate Ion Determination: [2]

  • Treat a sample of the precipitate with a 2 M NaOH solution at 70–90 °C to bring the ions into solution.

  • Determine the concentration of citrate ions using permanganatometric titration.

  • Determine the concentration of nitrate ions using voltammetry with a copper renewable electrode.

Quantitative Data Summary

Table 1: Influence of Reaction Conditions on Bismuth Citrate Formation

Parameter Condition Observation Reference
Temperature 23 °CFormation of plate-like crystals (~0.5 µm size)[2]
50 °CFormation of larger plate-like crystals (~1 µm size)[2]
(60±10) °COptimal for quantitative formation of BiC6H5O7[2]
pH 0.5 - 0.7Favorable for the synthesis of high-purity bismuth citrate[2]
Molar Ratio (Citrate:Bi) < 0.7Formation of Bi6(OH)6(C6H5O7)4 ⋅ 6H2O[1]
1.1 - 1.2Optimal for the formation of BiC6H5O7[1]
Nitric Acid Concentration 0.5 mol/L (at 25 °C)Reaction complete in 1 hour[2]

Visualizations

Experimental Workflow for High-Purity Bismuth Citrate Synthesis

experimental_workflow start Start: Metal Bismuth oxidation Oxidation with Atmospheric Oxygen start->oxidation Step 1 dissolution Dissolution in Nitric Acid oxidation->dissolution Step 2 precipitation Precipitation of Bi6O5(OH)35·3H2O (Purification Step) dissolution->precipitation Step 3 reaction Reaction with Aqueous Citric Acid (pH 0.5-0.7, 60±10°C) precipitation->reaction Step 4 filtration Filtration and Washing reaction->filtration Step 5 drying Drying filtration->drying Step 6 product Final Product: High-Purity Bismuth Citrate (BiC6H5O7) drying->product Step 7

Caption: Workflow for the synthesis of high-purity bismuth citrate.

Troubleshooting Logic for Low Product Yield

troubleshooting_yield issue Issue: Low Product Yield cause1 Incomplete Reaction? issue->cause1 cause2 Product Loss during Washing? issue->cause2 solution1a Check Molar Ratio (Citrate:Bi = 1.1-1.2) cause1->solution1a Solution solution1b Verify Temperature (60±5°C) cause1->solution1b Solution solution1c Confirm pH (0.5-0.7) cause1->solution1c Solution solution2 Review Washing Procedure cause2->solution2 Solution

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Aqueous Solubility of Bismuth Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of bismuth compounds.

Frequently Asked Questions (FAQs)

Q1: Why are many bismuth compounds poorly soluble in water?

A1: The low aqueous solubility of many bismuth compounds is primarily due to two factors:

  • Hydrolysis: Bismuth(III) ions (Bi³⁺) have a strong tendency to hydrolyze in water, especially at neutral or near-neutral pH. This reaction forms insoluble bismuthyl species (containing the BiO⁺ ion) or bismuth hydroxides. For example, bismuth trichloride (B1173362) (BiCl₃) readily hydrolyzes to form a white precipitate of bismuth oxychloride (BiOCl).[1][2]

  • Ionic and Covalent Bonding: Bismuth's position in the periodic table gives it a tendency to form covalent bonds with oxygen in water, contributing to its insolubility.[3] The relatively low toxicity of bismuth compounds is largely attributed to their poor solubility in aqueous solutions like biological fluids.[2][4][5]

Q2: I observed a white precipitate immediately after adding my bismuth salt to water. What is happening?

A2: You are likely observing hydrolysis. When bismuth salts, such as bismuth nitrate (B79036) (Bi(NO₃)₃) or bismuth chloride (BiCl₃), are added to water, the Bi³⁺ ions react with water molecules. This leads to the formation of insoluble basic salts like bismuth subnitrate or bismuth oxychloride, which appear as a white precipitate.[1][6][7][8] This process is highly dependent on the pH of the solution.

Q3: How does pH affect the solubility of bismuth compounds?

A3: pH is a critical factor. Generally, bismuth salts are more soluble in acidic conditions (low pH).[9] For instance, bismuth nitrate is soluble at a pH between 0 and 3 but hydrolyzes at higher pH values.[9] In strongly acidic solutions, the Bi³⁺ ion can exist as a hydrated aqua ion, [Bi(H₂O)ₙ]³⁺.[10] As the pH increases, these aqua ions undergo hydrolysis and polymerization, leading to precipitation.[11] The solubility of some bismuth compounds, like colloidal bismuth subcitrate, can also be affected by pH, with decreased solubility in very acidic environments (pH 1.1 to 3.25) compared to more neutral or strongly acidic conditions.[12]

Q4: Are there any water-soluble bismuth compounds available?

A4: Yes, some bismuth compounds exhibit better water solubility. Colloidal Bismuth Subcitrate (CBS) and Ranitidine Bismuth Citrate (B86180) (RBC) are examples of bismuth compounds that are highly soluble in water.[9] However, their solubility can still be pH-dependent. For instance, Tripotassium dicitratobismuthate is a soluble bismuth compound.[3]

Q5: Can I use organic solvents to dissolve bismuth compounds?

A5: Some bismuth compounds that are insoluble in water can be dissolved in certain organic solvents. For example, bismuth subsalicylate is practically insoluble in water and ethanol (B145695) but dissolves in mineral acids with decomposition.[13][14] It also shows some solubility in DMSO.[3] Bismuth nitrate is soluble in acetone, acetic acid, and glycerol.[6]

Troubleshooting Guides

Issue 1: Precipitation of Bismuth Salt Upon Addition to Water/Buffer
Potential Cause Troubleshooting Step Explanation
Hydrolysis due to neutral or high pH Acidify the solvent before adding the bismuth salt. Use dilute nitric acid or hydrochloric acid to lower the pH.Bismuth salts are generally more stable and soluble at a low pH (typically < 2), which suppresses hydrolysis.[15]
Buffer incompatibility Avoid phosphate (B84403) buffers if possible. Consider using acetate (B1210297) or citrate buffers at a low pH.Phosphate ions can form insoluble precipitates with bismuth ions. Buffers with low metal-binding constants are preferable.[16][17]
Exceeding solubility limit Prepare a stock solution in an appropriate acidic solvent and dilute it into your final aqueous medium.This ensures the bismuth salt is fully dissolved before being introduced to a potentially less favorable aqueous environment.
Issue 2: Incomplete Dissolution of Bismuth Compound
Potential Cause Troubleshooting Step Explanation
Insufficient acidification Gradually add more acid while monitoring the solution. Gentle heating and stirring can also aid dissolution.Some bismuth compounds require a specific, low pH range to fully dissolve.
Use of an inappropriate solvent Consult the literature for the solubility of your specific bismuth compound in different solvents.Not all bismuth compounds will dissolve even in acidic aqueous solutions. Organic solvents may be necessary.[6][13]
Formation of a stable, insoluble complex Add a chelating agent to the solution.Chelating agents can form soluble complexes with bismuth ions, preventing precipitation.

Data Presentation

Table 1: Solubility of Common Bismuth Compounds

CompoundFormulaAqueous SolubilitySolubility in Other Solvents
Bismuth NitrateBi(NO₃)₃·5H₂ODecomposes in water to form bismuth oxynitrate. Soluble in acidic solutions (pH 0-3).[6][7][9]Soluble in acetone, acetic acid, glycerol, and nitric acid. Practically insoluble in ethanol and ethyl acetate.[6][7]
Bismuth ChlorideBiCl₃Decomposes in water to form insoluble bismuth oxychloride (BiOCl).[8][18][19]Soluble in methanol, diethyl ether, acetone, and hydrochloric acid.[18][19]
Bismuth SubsalicylateC₇H₅BiO₄Practically insoluble in water.[10][13][14]Soluble in mineral acids with decomposition.[13][14] Soluble in DMSO.[3]
Bismuth IodideBiI₃8.491 x 10⁻³ MData not readily available.
Bismuth (III) oxofumarate2.5 x 10⁻⁶ mol/L in Ethyl alcohol, 2.8 x 10⁻⁶ mol/L in Benzyl alcoholData not readily available.[20]

Experimental Protocols

Protocol 1: General Method for Preparing an Acidic Aqueous Solution of a Bismuth Salt

Objective: To prepare a clear, aqueous stock solution of a bismuth salt like bismuth nitrate.

Materials:

  • Bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Concentrated nitric acid (HNO₃)

  • Deionized water

  • Glassware (beaker, volumetric flask)

  • Magnetic stirrer and stir bar

Procedure:

  • Start with a volume of deionized water that is about 80% of your final desired volume in a beaker.

  • While stirring, slowly add a small amount of concentrated nitric acid to the water to lower the pH to approximately 1-2.

  • Slowly add the bismuth nitrate powder to the acidified water while continuously stirring.

  • Continue stirring until the bismuth nitrate is completely dissolved. If the solution becomes cloudy, add a few more drops of nitric acid until it clears.

  • Once fully dissolved, transfer the solution to a volumetric flask.

  • Rinse the beaker with a small amount of acidified water and add it to the volumetric flask.

  • Bring the solution to the final volume with deionized water.

  • Store the solution in a tightly sealed container. Be aware that the solution is corrosive.

Protocol 2: Enhancing Bismuth Compound Solubility with a Chelating Agent (EDTA)

Objective: To dissolve a poorly soluble bismuth compound in an aqueous solution using Ethylenediaminetetraacetic acid (EDTA).

Materials:

  • Bismuth compound (e.g., bismuth oxide)

  • Ethylenediaminetetraacetic acid (EDTA) or its disodium (B8443419) salt

  • Deionized water

  • pH meter and appropriate buffers for calibration

  • Sodium hydroxide (B78521) (NaOH) or hydrochloric acid (HCl) for pH adjustment

  • Heating plate with magnetic stirrer

Procedure:

  • Weigh the desired amount of the bismuth compound and EDTA. A molar ratio of 1:1 (Bi:EDTA) is a good starting point.

  • Suspend the bismuth compound in a volume of deionized water.

  • Add the EDTA to the suspension while stirring.

  • Gently heat the mixture to 50-100°C while continuing to stir.

  • Monitor the pH of the solution. The chelation process can be pH-dependent. Adjust the pH as necessary with dilute NaOH or HCl to facilitate dissolution. For many EDTA complexes, a slightly alkaline pH might be beneficial, but this will depend on the specific bismuth compound.

  • Continue heating and stirring until the bismuth compound is completely dissolved, resulting in a clear solution.

  • Allow the solution to cool to room temperature.

  • Adjust the final volume and pH as required for your experiment.

Protocol 3: Quantification of Bismuth Concentration using UV-Visible Spectrophotometry

Objective: To determine the concentration of bismuth in an aqueous solution. This is a general protocol; specific reagents and wavelengths may vary.

Materials:

  • Bismuth stock solution of known concentration

  • Chromogenic reagent (e.g., Alizarin Red S, Arsenazo III)

  • Buffer solution to maintain optimal pH for complex formation

  • UV-Visible spectrophotometer and cuvettes

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of known bismuth concentrations by diluting the stock solution.

  • Complex Formation: To each standard and the unknown sample, add the chromogenic reagent and buffer solution according to a validated procedure. Allow sufficient time for the color to develop and stabilize. For example, using Alizarin Red S, the reaction is typically carried out at pH 3.[4]

  • Spectrophotometric Measurement: Measure the absorbance of each standard and the unknown sample at the wavelength of maximum absorbance (λmax) for the bismuth-reagent complex. For the Bi(III)-Alizarin Red S complex, the λmax is around 507 nm.[4]

  • Calibration Curve: Plot a calibration curve of absorbance versus the concentration of the bismuth standards.

  • Concentration Determination: Determine the concentration of bismuth in the unknown sample by interpolating its absorbance on the calibration curve.

Mandatory Visualizations

G start Precipitate Observed in Aqueous Solution check_ph Is the solution acidic (pH < 3)? start->check_ph acidify Acidify the solvent (e.g., with HNO3) before adding the bismuth salt. check_ph->acidify No check_chelator Is a chelating agent present? check_ph->check_chelator Yes heat_stir Apply gentle heating and continuous stirring. acidify->heat_stir add_chelator Add a suitable chelating agent (e.g., EDTA, citrate). check_chelator->add_chelator No check_buffer Is a phosphate buffer being used? check_chelator->check_buffer Yes add_chelator->heat_stir change_buffer Switch to a non-phosphate buffer (e.g., acetate). check_buffer->change_buffer Yes check_buffer->heat_stir No change_buffer->heat_stir success Bismuth Compound Dissolved heat_stir->success

Caption: Troubleshooting workflow for bismuth compound precipitation.

G Bi_salt Bismuth Salt (e.g., Bi(NO3)3) Bi_ion Bi³⁺ (aq) Bi_salt->Bi_ion Dissolution H2O Water (H2O) hydrolysis Hydrolysis H2O->hydrolysis Bi_ion->hydrolysis soluble_complex Soluble Bi-Chelate Complex Bi_ion->soluble_complex precipitation Precipitation hydrolysis->precipitation insoluble Insoluble Bismuth Oxy-compounds (e.g., BiOCl, BiO(NO3)) precipitation->insoluble acid Acid (H⁺) acid->hydrolysis Inhibits chelator Chelating Agent (e.g., EDTA) chelator->Bi_ion Complexes chelator->soluble_complex

Caption: Factors influencing the aqueous solubility of bismuth salts.

References

Improving the stability of ammonium bismuth citrate solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ammonium (B1175870) bismuth citrate (B86180) solutions.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and storage of ammonium bismuth citrate solutions.

Issue 1: Precipitation or Cloudiness Upon Preparation

  • Question: My this compound solution becomes cloudy or forms a precipitate immediately after preparation. What could be the cause?

  • Answer: This is often due to incomplete complexation of the bismuth citrate. Bismuth citrate is poorly soluble in water and requires a sufficient amount of ammonia (B1221849) to form the soluble this compound complex.[1] Ensure that the ammonia solution is added gradually with constant stirring until the solution clarifies completely. The addition of ammonia is an exothermic reaction, so it's important to control the temperature during preparation.[1]

Issue 2: Delayed Precipitation or Instability During Storage

  • Question: My initially clear this compound solution has developed a precipitate after a period of storage. Why is this happening and how can I prevent it?

  • Answer: Delayed precipitation can be caused by several factors:

    • pH Changes: A decrease in pH can lead to the dissociation of the this compound complex and precipitation of bismuth citrate. At a pH below 7, rapid ligand exchange occurs, which can affect stability.[2] Solutions should be maintained at a sufficiently alkaline pH to ensure the stability of the complex.

    • Hydrolytic Decomposition: In dilute solutions, the bismuth-citrate cluster can undergo hydrolytic decomposition, leading to the release of free citrate and potential precipitation of bismuth species.[2] Preparing solutions at a higher concentration, if feasible for the application, may improve stability.

    • Agglomeration: Bismuth citrate complexes in aqueous solutions can form resistant agglomerates, the size and structure of which can be concentration-dependent.[3] This can lead to settling over time.

Issue 3: Solution Discoloration

  • Question: My this compound solution has changed color. What does this indicate?

  • Answer: While this compound solutions are typically colorless to pale yellow, a significant color change could indicate degradation or contamination. Exposure to light or incompatible materials could be a cause. It is recommended to store solutions in well-closed, light-resistant containers.

Frequently Asked Questions (FAQs)

Preparation and Formulation

  • What is a general protocol for preparing a stable this compound solution? A common method involves the gradual addition of an aqueous ammonia solution to a stirred suspension of bismuth citrate in deionized water until the solution becomes clear.[1] The process is typically carried out at room temperature.[1] For a detailed experimental protocol, please refer to the "Experimental Protocols" section below.

  • What are common excipients used in this compound formulations? For oral formulations, sweetening agents like sucrose (B13894) and flavoring agents are often used to improve palatability.[1] Preservatives, such as a mixture of methyl, ethyl, and propyl esters of p-hydroxybenzoic acid (e.g., Nipasept sodium), may be included to prevent microbial growth.[1]

Stability and Storage

  • What are the optimal storage conditions for this compound solutions? Based on general principles for similar compounds, solutions should be stored at room temperature, protected from light, and in well-closed containers to prevent evaporation of ammonia and subsequent pH changes.[4]

  • How does pH affect the stability of the solution? The pH is a critical factor. A sufficiently high (alkaline) pH is necessary to maintain the soluble bismuth-ammonium-citrate complex. At low pH (<7), the complex is prone to dissociation and precipitation.[2]

  • How does concentration impact solution stability? Higher concentrations may favor the stability of the complex, while dilute solutions are more susceptible to hydrolytic decomposition.[2] The concentration can also influence the formation and size of agglomerates.[3]

Data Presentation

Table 1: Example Formulation of an Oral Bismuth Ammonium Citrate Solution [1]

ComponentQuantity per 500 L
Bismuth Citrate23.500 kg
Sucrose201.600 kg
Ammonia Solution (sp. gr. 0.88, 35%)6.300 L
Wild Cherry Syrup (concentrated 1-7)33.550 L
Nipasept Sodium0.625 kg
Deionized Waterto 500.000 L

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Solution

This protocol is adapted from a patented method for preparing an oral solution.[1]

  • To approximately 20% of the final required volume of deionized water in a suitable vessel, add the bismuth citrate powder.

  • Begin stirring the mixture to form a suspension.

  • Gradually add the ammonia solution to the stirred suspension.

  • Continue stirring and adding ammonia until the bismuth citrate is fully dissolved and the solution becomes clear. Note that this reaction is exothermic.

  • In a separate vessel, dissolve any additional excipients such as sweeteners or preservatives in another portion of the deionized water.

  • Once both solutions are prepared, add the excipient solution to the bismuth ammonium citrate solution with constant stirring.

  • Add the remaining deionized water to reach the final desired volume and mix thoroughly.

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound solutions, based on ICH guidelines.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at the desired concentration.

  • Acid and Base Hydrolysis:

    • To separate aliquots of the stock solution, add a sufficient amount of acid (e.g., 0.1 N HCl) and base (e.g., 0.1 N NaOH) to achieve acidic and basic conditions.

    • Maintain the samples at room temperature or an elevated temperature (e.g., 60°C) for a specified period (e.g., 24-48 hours).

    • At defined time points, withdraw samples, neutralize them, and analyze for degradation.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Keep the sample at room temperature for a specified duration, protected from light.

    • Withdraw samples at intervals for analysis.

  • Thermal Degradation:

    • Place an aliquot of the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 70°C).

    • Monitor the sample over several days and collect aliquots for analysis at specific time points.

  • Photostability:

    • Expose an aliquot of the stock solution to a controlled light source (e.g., UV and visible light) as per ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark.

    • Analyze both the exposed and control samples at appropriate time intervals.

  • Analysis:

    • Analyze all samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate and quantify the parent compound and any degradation products.[5]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Issues prep_start Start mix_bc_h2o Mix Bismuth Citrate and Water prep_start->mix_bc_h2o add_nh3 Gradually Add Ammonia Solution mix_bc_h2o->add_nh3 Stirring clear_sol Clear Solution Formation add_nh3->clear_sol Clarification prep_end Stable Solution clear_sol->prep_end instability Instability prep_end->instability Potential Issues precipitation Precipitation instability->precipitation decomposition Decomposition instability->decomposition agglomeration Agglomeration instability->agglomeration

Caption: Workflow for preparing this compound solution and potential stability issues.

stability_factors center_node Solution Stability ph pH center_node->ph concentration Concentration center_node->concentration temperature Temperature center_node->temperature light Light Exposure center_node->light low_ph Low pH (<7) ph->low_ph high_ph High pH ph->high_ph dilute Dilute Solution concentration->dilute concentrated Concentrated Solution concentration->concentrated low_ph->center_node Decreases Stability high_ph->center_node Increases Stability dilute->center_node Decreases Stability concentrated->center_node Increases Stability

Caption: Factors influencing the stability of this compound solutions.

References

Overcoming issues with bismuth citrate precipitation in acidic pH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bismuth citrate (B86180). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during experiments, with a specific focus on preventing precipitation in acidic environments.

Frequently Asked Questions (FAQs)

Q1: Why is my bismuth citrate precipitating when I lower the pH of my solution?

A1: Bismuth citrate's solubility is highly dependent on pH. While it is generally soluble in acidic conditions, it can form insoluble species and precipitate within a specific acidic pH range. For the related compound, colloidal bismuth subcitrate, this precipitation is most pronounced between pH 1.1 and 3.25[1]. At very low pH values (below 1.0), the high concentration of H+ ions can keep bismuth species soluble. As the pH increases into the 1.1-3.25 range, hydrolysis can lead to the formation of insoluble bismuth oxysalts.

Q2: What is the ideal pH range for dissolving bismuth citrate in an acidic medium?

A2: Based on synthesis protocols, the formation of the desired BiC₆H₅O₇ compound occurs at a pH range of 0.5-0.7[2]. To maintain solubility, it is advisable to either work at a pH below this range (pH < 0.5) or significantly above it, while still remaining in the acidic realm (e.g., pH 4-5), though stability may be reduced at higher pH values. Bismuth(III) citrate complexes are reported to be stable between pH 3.5 and 7.5, but they can form different structures[3].

Q3: Can temperature be adjusted to improve solubility?

A3: Yes, increasing the temperature generally enhances the solubility of bismuth citrate[4]. Synthesis protocols often utilize temperatures between 60-80°C to facilitate the reaction and precipitation of the final product[5]. When trying to dissolve bismuth citrate, gentle heating can be a useful strategy to increase its solubility.

Q4: Are there any solvents other than water that can improve the solubility of bismuth citrate?

A4: Bismuth citrate is insoluble in alcohol and ether[6]. However, co-solvents can be employed. Glycerol (B35011) has been shown to increase the solubility of bismuth salts due to the complexing nature of its polyol groups[7]. The use of a mixed solvent system, such as water-glycerol, may help in maintaining the solubility of bismuth citrate in acidic conditions.

Q5: Can I use a chelating agent to prevent precipitation?

A5: Citrate itself is a chelating agent. However, if precipitation still occurs, it may be due to the formation of insoluble bismuth species. The addition of excess citrate, in the form of citric acid or an alkali citrate, can help to keep the bismuth in a soluble complex. More potent chelating agents like EDTA are known to form stable complexes with bismuth(III) and can prevent its precipitation over a wide pH range, from 1 to 12[8][9].

Troubleshooting Guide

This guide provides a systematic approach to resolving issues with bismuth citrate precipitation in acidic solutions.

Problem: A white precipitate forms immediately upon adding acid to my bismuth citrate solution.
Possible Cause Suggested Solution
pH within the Zone of Insolubility: The pH of your solution is likely within the critical precipitation range (approximately 1.1 to 3.25).1. Adjust pH: Lower the pH to below 1.0 with a strong acid like nitric acid. Alternatively, if your experiment allows, raise the pH to above 4.0. 2. Monitor pH closely: Use a calibrated pH meter and add acid dropwise while stirring vigorously to avoid localized high concentrations that can trigger precipitation.
Hydrolysis of Bismuth Ions: Insufficient chelation by citrate can lead to the formation of insoluble bismuth oxynitrate or other oxysalts, especially if using bismuth nitrate (B79036) as a starting material to generate the citrate in situ.1. Add Excess Citrate: Increase the molar ratio of citrate to bismuth. A molar ratio of at least 1.1:1 (citrate:bismuth) is recommended for the synthesis of bismuth citrate[10]. 2. Use a Stronger Chelator: Consider adding a small amount of EDTA to the solution to form a more stable, soluble bismuth complex.
Problem: The solution is initially clear but a precipitate forms over time.
Possible Cause Suggested Solution
Slow Nucleation and Crystal Growth: The solution may be supersaturated, and precipitation is occurring slowly over time.1. Increase Temperature: Gently heat the solution to increase the solubility limit. 2. Add a Co-solvent: Introduce a co-solvent like glycerol to the mixture to enhance the solubility of the bismuth citrate complex[7]. 3. Filter before use: If a small amount of precipitate is acceptable, prepare the solution in advance and filter it through a 0.22 µm filter before use to remove any formed solids.
Temperature Fluctuation: A decrease in temperature can lower the solubility and cause precipitation.Maintain a constant temperature: Store and use the solution at a consistent, slightly elevated temperature if possible.

Data Presentation

The following table summarizes the solubility characteristics of bismuth citrate and related compounds under various conditions.

CompoundpH RangeSolubilityTemperatureNotes
Bismuth Citrate (BiC₆H₅O₇)GeneralReadily soluble in acidic solutions, less soluble in neutral or basic solutions.[4]Higher temperatures increase solubility.[4]Insoluble in water, alcohol, and ether. Soluble in ammonia (B1221849) and alkali citrate solutions.[6]
Colloidal Bismuth Subcitrate1.1 - 3.25Least soluble.[1]Not specifiedSolubility increases above and below this pH range.[1]
Bismuth Nitrate Pentahydrate0.64 (2.3 N HNO₃)80.37 g / 100 cm³"Ordinary temperature"Requires the presence of nitric acid to prevent hydrolysis and precipitation of bismuth oxynitrate.[11]
Bismuth Nitrate Pentahydrate1.03 (0.922 N HNO₃)86.86 g / 100 cm³"Ordinary temperature"[11]

Experimental Protocols

Protocol 1: Preparation of a Stable Acidic Bismuth Citrate Solution (Target pH < 1.0)

This protocol is designed to prepare a stock solution of bismuth citrate at a low pH to ensure complete dissolution.

  • Materials:

    • Bismuth (III) citrate powder

    • Concentrated Nitric Acid (HNO₃)

    • Deionized water

    • Glass beaker and magnetic stirrer

    • Calibrated pH meter

  • Procedure:

    • Add the desired volume of deionized water to a beaker.

    • While stirring, slowly add concentrated nitric acid to the water to achieve a pH of approximately 0.5.

    • Gradually add the bismuth (III) citrate powder to the acidic solution while stirring continuously.

    • Gently heat the solution to 50-60°C to aid in dissolution.

    • Continue stirring until all the powder has dissolved. The solution should be clear.

    • Allow the solution to cool to room temperature. If any precipitate forms upon cooling, it indicates supersaturation. In this case, either dilute the solution or maintain it at a slightly elevated temperature.

    • Store the solution in a tightly sealed container.

Protocol 2: Preparation of a Bismuth Citrate Solution using a Co-solvent and Excess Citrate (Target pH ~4.0)

This protocol aims to create a stable solution at a moderately acidic pH by leveraging a co-solvent and excess chelating agent.

  • Materials:

    • Bismuth (III) citrate powder

    • Citric acid

    • Glycerol

    • Deionized water

    • Sodium hydroxide (B78521) (NaOH) solution (1M) for pH adjustment

    • Glass beaker and magnetic stirrer

    • Calibrated pH meter

  • Procedure:

    • Prepare a solvent mixture of 80% deionized water and 20% glycerol (v/v).

    • Dissolve citric acid in the solvent mixture to a concentration that is at a 1.2:1 molar ratio to the bismuth citrate you will be adding.

    • Slowly add the bismuth (III) citrate powder to the citric acid-glycerol-water solution while stirring vigorously.

    • Gently heat the mixture to approximately 40°C to facilitate dissolution.

    • Once the bismuth citrate has dissolved, allow the solution to cool to room temperature.

    • Adjust the pH to the target of 4.0 using the 1M NaOH solution. Add the NaOH dropwise to avoid localized pH spikes that could cause precipitation.

    • Filter the final solution through a 0.45 µm filter to remove any undissolved particles.

    • Store in a well-sealed container.

Visualizations

Troubleshooting_Workflow start Bismuth Citrate Precipitation Observed check_ph Is the pH between 1.1 and 3.25? start->check_ph adjust_ph Adjust pH to < 1.0 or > 4.0 check_ph->adjust_ph Yes add_citrate Add excess citric acid (molar ratio > 1.1:1) check_ph->add_citrate No resolved Precipitation Issue Resolved adjust_ph->resolved use_cosolvent Incorporate a co-solvent like glycerol add_citrate->use_cosolvent use_edta Consider adding a strong chelator (e.g., EDTA) use_cosolvent->use_edta heat_solution Gently heat the solution (e.g., 40-60°C) use_edta->heat_solution heat_solution->resolved

Caption: A troubleshooting decision tree for bismuth citrate precipitation.

Experimental_Workflow cluster_protocol1 Protocol 1: Low pH Method cluster_protocol2 Protocol 2: Co-solvent Method p1_start Prepare Acidic Solvent (pH < 1.0) p1_add_bi Add Bismuth Citrate p1_start->p1_add_bi p1_heat Heat to 50-60°C p1_add_bi->p1_heat p1_cool Cool to Room Temp p1_heat->p1_cool p1_end Stable Solution p1_cool->p1_end p2_start Prepare Water-Glycerol + Citric Acid Solvent p2_add_bi Add Bismuth Citrate p2_start->p2_add_bi p2_heat Heat to 40°C p2_add_bi->p2_heat p2_adjust_ph Cool & Adjust pH to ~4.0 p2_heat->p2_adjust_ph p2_end Stable Solution p2_adjust_ph->p2_end

Caption: Experimental workflows for preparing stable bismuth citrate solutions.

References

Technical Support Center: Troubleshooting Inconsistent Results in H. pylori Eradication Using Bismuth Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Helicobacter pylori eradication using bismuth-based quadruple therapy.

Frequently Asked Questions (FAQs)

Q1: What is the standard bismuth-based quadruple therapy (BQT) regimen?

A1: Bismuth-based quadruple therapy typically consists of a proton pump inhibitor (PPI), a bismuth salt, tetracycline (B611298), and metronidazole (B1676534).[1][2] The recommended duration is generally 10 to 14 days.[2][3]

Q2: What are the expected eradication rates for BQT?

A2: BQT can achieve eradication rates of approximately 85-90% and is often recommended as a first-line treatment in areas with high clarithromycin (B1669154) resistance (over 15%).[1][4] However, results can be variable.[5]

Q3: What are the most common factors leading to inconsistent BQT efficacy?

A3: Several factors can contribute to variable outcomes, including:

  • Bacterial Factors: Primarily antibiotic resistance, especially to metronidazole and, increasingly, tetracycline.[5][6][7]

  • Host Factors: Genetic differences in drug metabolism (e.g., CYP2C19 polymorphisms affecting PPI efficacy), patient compliance, and the presence of other gastric microbiota.[5][8][9][10]

  • Regimen Details: Inadequate dosage, dosing interval, or duration of therapy can diminish effectiveness.[5]

Q4: Is resistance to bismuth a significant concern?

A4: Bismuth is one of the few antimicrobials to which H. pylori resistance does not readily develop, making it a valuable component of eradication therapies.[5][11]

Q5: What are the common adverse events associated with BQT, and can they affect patient compliance?

A5: Common side effects include nausea, a metallic taste, diarrhea, and abdominal discomfort.[12] Dark stools are also a frequent but harmless side effect of bismuth.[13] While most adverse events are mild to moderate, they can impact patient adherence to the treatment regimen.[12][14][15]

Troubleshooting Guides

Issue 1: Lower-than-Expected Eradication Rates

If your experimental or clinical trial results show eradication rates below the expected 85-90%, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Eradication Rates

start Low Eradication Rates Observed check_resistance Assess Antibiotic Resistance (Metronidazole, Tetracycline) start->check_resistance check_compliance Evaluate Patient/Subject Compliance start->check_compliance review_regimen Review Treatment Regimen (Dosage, Duration) start->review_regimen high_resistance High Resistance Detected check_resistance->high_resistance poor_compliance Poor Compliance Identified check_compliance->poor_compliance suboptimal_regimen Suboptimal Regimen Identified review_regimen->suboptimal_regimen assess_host_factors Consider Host Factors (e.g., PPI metabolism) confirm_diagnosis Verify Diagnostic Accuracy assess_host_factors->confirm_diagnosis high_resistance->assess_host_factors No susceptibility_testing Implement Susceptibility-Guided Therapy high_resistance->susceptibility_testing Yes poor_compliance->assess_host_factors No patient_education Enhance Patient Education & Monitoring poor_compliance->patient_education Yes suboptimal_regimen->assess_host_factors No optimize_regimen Optimize Dosage and/or Extend Duration to 14 Days suboptimal_regimen->optimize_regimen Yes

Caption: Troubleshooting logic for addressing low H. pylori eradication rates.

1.1. Assess Antibiotic Resistance:

  • Problem: Resistance to metronidazole is a major cause of treatment failure.[5] High-level metronidazole resistance (MIC > 32 μg/mL) has been shown to reduce eradication rates to as low as 60%.[6] While less common, tetracycline resistance is emerging and can also compromise BQT efficacy.[7]

  • Solution: Perform antimicrobial susceptibility testing (AST) on H. pylori isolates from subjects who failed treatment. This can be done via culture-based methods or molecular testing.[16][17]

1.2. Evaluate Patient Compliance:

  • Problem: The complexity of BQT (multiple drugs taken several times a day) can lead to poor adherence, which is a significant risk factor for eradication failure.[8][18]

  • Solution: In a clinical trial setting, implement measures to monitor and encourage compliance, such as pill counts or patient diaries. In research, ensure consistent administration in animal models.

1.3. Review Treatment Regimen:

  • Problem: Shorter treatment durations (e.g., 7 days) and suboptimal dosing can result in lower cure rates, especially in regions with high metronidazole resistance.[5]

  • Solution: Ensure the treatment regimen adheres to recommended guidelines, typically a 14-day course.[3][5] In regions with high resistance, extending therapy from 7 to 14 days can improve eradication rates.[2][19]

Data on Treatment Duration and Eradication Rates

Treatment DurationEradication Rate (Intention-to-Treat)Eradication Rate (Per-Protocol)Reference(s)
7-Day BQT79.0%86.5%[2][19]
10-Day BQT82-88.9%84.5-91.6%[5][20][21]
14-Day BQT87.2%93.2%[2][19]

1.4. Consider Host Factors:

  • Problem: Host genetics, such as cytochrome P450 2C19 (CYP2C19) polymorphisms, can affect the metabolism of PPIs, leading to inadequate acid suppression and reduced antibiotic efficacy.[9] Low serum vitamin D levels have also been identified as a potential risk factor for eradication failure.[8]

  • Solution: If feasible, genotype subjects for relevant CYP2C19 polymorphisms. Consider using PPIs that are less affected by these genetic variations.[22] Assess for other contributing host factors, such as diabetes mellitus, which has been associated with treatment failure.[21]

Issue 2: Inaccurate Diagnosis or Confirmation of Eradication

Inconsistent results may stem from the diagnostic methods used before or after treatment.

2.1. Pre-Treatment Diagnostic Accuracy:

  • Problem: Different diagnostic tests have varying sensitivities and specificities. A false-positive result can lead to unnecessary treatment and apparent "failure" when there was no initial infection.

  • Solution: Use highly accurate diagnostic methods. The urea (B33335) breath test (UBT) and stool antigen test are reliable non-invasive options for detecting active infection.[23][24] Endoscopy with biopsy for histology, rapid urease test (RUT), and culture are invasive but allow for direct examination and susceptibility testing.[16][23]

2.2. Post-Treatment Confirmation of Eradication:

  • Problem: False-negative results can occur if testing is performed too soon after therapy completion. The use of PPIs and antibiotics can suppress but not eradicate the bacteria, leading to inaccurate test outcomes.[16]

  • Solution: To confirm eradication, wait at least four weeks after completing antibiotic therapy and at least two weeks after stopping PPIs before performing a UBT or stool antigen test.[1][16]

Comparison of Diagnostic Methods

Diagnostic MethodTypeAdvantagesLimitationsSensitivitySpecificityReference(s)
Urea Breath Test (UBT) Non-InvasiveHigh accuracy, simple, safeRequires special equipment, false negatives with PPI/antibiotics>95%>95%[23][25]
Stool Antigen Test (SAT) Non-InvasiveHigh accuracy, simple, good for childrenPatient reluctance, false negatives with PPI/antibiotics>95%>95%[23][25]
Serology (Blood Test) Non-InvasiveInexpensive, not affected by recent medicationCannot distinguish between past and current infection>95%60-90%[24][25]
Histology Invasive (Endoscopy)Allows for assessment of gastric mucosaInvasive, potential for sampling error>95%>95%[16][26]
Rapid Urease Test (RUT) Invasive (Endoscopy)Quick resultsLess sensitive than histology42.3-90%93.2-95%[16][26]
Culture Invasive (Endoscopy)Allows for antimicrobial susceptibility testingTechnically demanding, slow-growing organism96.5%100%[16][26]
PCR Invasive/Non-InvasiveHigh sensitivity, can detect resistance genesCan be expensive, requires specialized equipment>95%>95%[23]

Experimental Protocols

Protocol 1: Antimicrobial Susceptibility Testing (AST) of H. pylori

This protocol outlines the culture-based agar (B569324) dilution method for determining the Minimum Inhibitory Concentration (MIC) of antibiotics against H. pylori isolates.

AST Experimental Workflow

start Gastric Biopsy Collection culture Culture H. pylori on Selective Agar start->culture isolate Isolate and Purify Colonies culture->isolate prepare_inoculum Prepare Bacterial Suspension (McFarland Standard) isolate->prepare_inoculum inoculate Inoculate Plates with Bacterial Suspension prepare_inoculum->inoculate prepare_plates Prepare Mueller-Hinton Agar Plates with Serial Dilutions of Antibiotics prepare_plates->inoculate incubate Incubate under Microaerophilic Conditions (37°C for 72h) inoculate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic interpret Interpret Results based on Breakpoints (e.g., EUCAST) read_mic->interpret

Caption: Workflow for culture-based antimicrobial susceptibility testing of H. pylori.

  • Sample Collection: Obtain gastric biopsy specimens via endoscopy.

  • Culture: Homogenize the biopsy and plate it on a selective medium, such as Mueller-Hinton agar supplemented with 5% sheep blood.

  • Incubation: Incubate the plates at 37°C in a microaerophilic environment (e.g., 5% O₂, 10% CO₂, 85% N₂) for up to 7 days.

  • Isolate Preparation: Subculture single colonies to obtain a pure culture. Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.

  • Agar Dilution: Prepare a series of Mueller-Hinton agar plates containing twofold serial dilutions of the antibiotics to be tested (e.g., metronidazole, tetracycline).

  • Inoculation: Using a multipoint inoculator, spot the bacterial suspension onto the surface of each antibiotic-containing plate and a growth control plate (no antibiotic).

  • Incubation: Incubate the inoculated plates under microaerophilic conditions at 37°C for 72 hours.[27]

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.[28]

  • Interpretation: Compare the MIC values to established breakpoints (e.g., from EUCAST) to classify the isolate as susceptible or resistant.[27]

Protocol 2: Confirmation of H. pylori Eradication via ¹³C-Urea Breath Test (UBT)

This protocol describes the standardized procedure for performing a ¹³C-Urea Breath Test to confirm the eradication of H. pylori post-treatment.

  • Patient Preparation: The patient must fast for at least 6 hours before the test. Ensure the patient has not taken any antibiotics for at least 4 weeks and any PPIs for at least 2 weeks prior to the test.[16]

  • Baseline Sample: Collect a baseline breath sample by having the patient exhale into a collection bag or tube.

  • Substrate Administration: The patient ingests a solution containing ¹³C-labeled urea (typically 75-100 mg).

  • Incubation Period: The patient waits for a specified period, usually 15-30 minutes, to allow for the breakdown of urea by H. pylori urease if the bacteria are present.

  • Post-Dose Sample: Collect a second breath sample in a new collection bag or tube.

  • Analysis: The ¹³C/¹²C ratio in the breath samples is measured using mass spectrometry or infrared spectroscopy.

  • Interpretation: A significant increase in the amount of ¹³CO₂ in the post-dose sample compared to the baseline sample indicates the presence of an active H. pylori infection. The result is typically reported as a delta over baseline (DOB) value, with a specific cutoff used to define a positive or negative result.

References

Technical Support Center: Optimizing Ammonium Bismuth Citrate in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of ammonium (B1175870) bismuth citrate (B86180) (ABC) in culture media. Below you will find troubleshooting advice for common issues, frequently asked questions, detailed experimental protocols, and data to facilitate your research.

Troubleshooting Guide

This guide addresses specific problems that may arise during the optimization of ammonium bismuth citrate concentrations in your experiments.

Problem Potential Causes Recommended Solutions
1. Precipitation or cloudiness observed in the culture medium after adding this compound (ABC). - Poor solubility of ABC: Like many metal-based compounds, ABC may have limited solubility in complex biological fluids like culture media.[1] - Interaction with media components: ABC may react with salts (e.g., phosphates, sulfates) or proteins in the serum, leading to the formation of insoluble complexes.[2][3] - Incorrect stock solution preparation: A poorly dissolved stock solution can lead to precipitation upon dilution into the culture medium. - Temperature fluctuations: Repeated freeze-thaw cycles or significant temperature shifts can cause components to precipitate out of the solution.[2]- Optimize stock solution preparation: Prepare a concentrated stock solution in a suitable solvent, such as a dilute ammonia (B1221849) solution, before adding it to the culture medium.[4] Ensure complete dissolution. - Slow, dropwise addition: Add the ABC stock solution to the culture medium drop by drop while gently stirring or vortexing to ensure rapid and even dispersion.[1] - Test different media formulations: If using a serum-containing medium, consider temporarily switching to a serum-free formulation to identify potential interactions.[1] - Maintain stable temperature: Avoid repeated freeze-thaw cycles of the stock solution and the prepared medium.[2]
2. High levels of cytotoxicity or unexpected cell death at low concentrations of ABC. - Cell line sensitivity: Different cell lines exhibit varying sensitivities to bismuth compounds.[2] - Incorrect concentration calculation: Errors in calculating the final concentration can lead to unintended high doses. - Synergistic effects with other media components: ABC may interact with other compounds in the medium, enhancing its cytotoxic effects.- Perform a dose-response experiment (kill curve): Determine the optimal concentration range for your specific cell line by testing a series of dilutions.[5][6] - Double-check all calculations: Carefully review your dilution calculations to ensure accuracy. - Start with a low concentration range: Based on available literature, begin with low micromolar concentrations and gradually increase the dose.[2]
3. Inconsistent or non-reproducible experimental results. - Precipitation of ABC: Inconsistent precipitation can lead to variable effective concentrations of the compound in different wells or flasks.[1] - Instability of ABC in the medium: The compound may degrade over time in the culture medium, leading to a loss of activity. - Variability in cell seeding density: Inconsistent cell numbers at the start of the experiment can lead to variable results.- Ensure complete dissolution: Follow the recommended procedures for preparing and adding the ABC stock solution to the medium to minimize precipitation. - Prepare fresh media: For long-term experiments, consider replacing the medium with freshly prepared ABC-containing medium at regular intervals. - Standardize cell seeding: Use a consistent and accurate method for cell counting and seeding to ensure uniformity across all experimental conditions.[7]
4. This compound appears to be inactive or has no observable effect. - Sub-optimal concentration: The concentration used may be too low to elicit a biological response in your specific cell line or experimental setup. - Degradation of the compound: Improper storage of the stock solution can lead to a loss of activity. - Cell line resistance: The chosen cell line may be resistant to the effects of bismuth compounds.- Increase the concentration range: Test higher concentrations of ABC in your dose-response experiments. - Properly store stock solutions: Store ABC stock solutions according to the manufacturer's recommendations, typically at -20°C and protected from light. - Use a positive control: Include a compound with a known effect on your cell line to validate the experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in culture media?

This compound (ABC) is a water-soluble bismuth compound.[2] It is often used in microbiological culture media as a selective agent to inhibit the growth of certain gram-negative and gram-positive bacteria, allowing for the isolation of specific microorganisms like Salmonella and Candida species.[8][9] In cell biology research, bismuth compounds are investigated for their potential anticancer and antimicrobial properties.[10]

Q2: How should I prepare a stock solution of this compound?

Bismuth citrate is known to be soluble in dilute ammonia solutions.[4] A common method for preparing a stock solution involves dissolving bismuth citrate powder in a small amount of aqueous ammonia and then diluting it with water or a suitable buffer to the desired concentration.[4] It is recommended to filter-sterilize the final stock solution before use.

Q3: What is a typical starting concentration for optimizing ABC in a new cell line?

Based on studies with bismuth citrate, a starting concentration range of 5 µM to 200 µM is suggested for initial dose-response experiments in mammalian cell lines.[2] However, the optimal concentration is highly cell-line dependent, and a thorough dose-response analysis is crucial.

Q4: What are the known mechanisms of action for bismuth compounds in mammalian cells?

Bismuth compounds have been shown to induce cytotoxicity through several mechanisms, including:

  • Induction of apoptosis: Bismuth can trigger programmed cell death.[10]

  • Generation of oxidative stress: An increase in intracellular reactive oxygen species (ROS) can lead to cellular damage.[10]

  • Inhibition of signaling pathways: Bismuth compounds have been reported to inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival.[11]

Q5: Is this compound stable in culture media?

The stability of metal-based compounds in complex media can be a concern. It is advisable to prepare fresh ABC-containing media for each experiment, especially for longer-term studies. If long-term stability is a concern, it is recommended to perform a stability study under your specific experimental conditions.

Data Presentation

The following tables provide representative data on the effects of bismuth compounds on cell viability. This data should be used as a guideline for designing your own experiments.

Table 1: Representative Cytotoxicity of Bismuth Citrate in Various Human Cell Lines

Cell LineExposure Time (hours)Bismuth Citrate Concentration (µM)Effect
Erythrocytes24≥ 11348% cell death
Hepatocytes24≥ 130Cytotoxic effects observed
Lymphocytes24> 430Cytotoxic effects observed
J774 (Histiocytic Lymphoma)6200Disintegration of cell membranes
J774 (Histiocytic Lymphoma)12100Disintegration of cell membranes
J774 (Histiocytic Lymphoma)6-24> 5Reduced cell attachment

Source: Data compiled from studies on bismuth citrate.[2][12]

Table 2: Hypothetical IC50 Values of this compound in Cancer Cell Lines

Cell LineAssay TypeIncubation Time (hours)Hypothetical IC50 (µM)
HT-29 (Colon Cancer)MTT Assay2428.7
A2780 (Ovarian Cancer)Colorimetric Assay4815.5
MCF-7 (Breast Cancer)MTT Assay7210.2

Note: These are hypothetical values based on data from similar bismuth compounds and are intended for illustrative purposes. Actual IC50 values must be determined experimentally for your specific cell line and conditions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

  • Weigh out the appropriate amount of this compound powder.

  • In a sterile, conical tube, add a small volume of sterile, dilute aqueous ammonia (e.g., 0.1 M) and vortex until the powder is fully dissolved.

  • Bring the solution to the final desired volume with sterile, nuclease-free water or PBS.

  • Filter-sterilize the solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

Protocol 2: Determining the Optimal Concentration of ABC using a Cell Viability Assay (MTT Assay)

This protocol provides a general guideline for determining the optimal concentration of ABC for your experiments.

  • Cell Seeding:

    • Seed your cells in a 96-well plate at a predetermined optimal density.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]

  • Compound Preparation and Treatment:

    • Prepare a series of dilutions of your ABC stock solution in complete culture medium. A common starting range is 0, 1, 5, 10, 25, 50, 100, and 200 µM.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of ABC. Include a vehicle control (medium with the same amount of solvent used for the stock solution) and a no-treatment control.

  • Incubation:

    • Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1]

    • After incubation, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[1]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the control wells.

    • Plot the cell viability against the ABC concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Mandatory Visualization

experimental_workflow Experimental Workflow for Optimizing ABC Concentration cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare ABC Stock Solution dilutions Prepare Serial Dilutions of ABC prep_stock->dilutions seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with ABC Dilutions seed_cells->treat_cells dilutions->treat_cells incubation Incubate for 24-72h treat_cells->incubation viability_assay Perform Cell Viability Assay (e.g., MTT) incubation->viability_assay read_plate Measure Absorbance viability_assay->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for determining the optimal concentration of this compound.

nfkb_pathway Proposed Mechanism of NF-κB Inhibition by Bismuth Compounds cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., TNF-α) ikk IKK Complex stimulus->ikk Activates ikb_nfkb IκBα-NF-κB (Inactive Complex) ikk->ikb_nfkb Phosphorylates IκBα ikb IκBα nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (Active) nfkb->nfkb_nuc Translocation ikb_nfkb->nfkb Releases ikb_p P-IκBα ikb_nfkb->ikb_p proteasome Proteasome ikb_p->proteasome Ubiquitination degradation IκBα Degradation proteasome->degradation dna DNA nfkb_nuc->dna Binds transcription Gene Transcription (Inflammation, Survival) dna->transcription bismuth Bismuth Compounds bismuth->ikk Inhibits

Caption: Inhibition of the canonical NF-κB signaling pathway by bismuth compounds.

References

Technical Support Center: Bismuth Ammonium Citrate Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with bismuth ammonium (B1175870) citrate (B86180). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during antimicrobial efficacy experiments.

Troubleshooting Guide & FAQs

This section is designed to provide answers to specific issues you may encounter during your experiments with bismuth ammonium citrate.

Q1: My Minimum Inhibitory Concentration (MIC) values for bismuth ammonium citrate are inconsistent across experiments. What could be the cause?

A1: Inconsistent MIC values are a common challenge. Several factors can contribute to this variability. Here are the key aspects to consider:

  • pH of the Culture Medium: The antimicrobial activity of bismuth compounds can be pH-dependent.[1][2][3][4] It is crucial to standardize and record the pH of your growth medium for every experiment. Even minor variations can alter the chemical species of bismuth available and affect its interaction with microbial cells.

  • Iron Concentration in the Medium: The presence of iron can interfere with the antimicrobial action of bismuth.[5][6][7][8][9] Bismuth's efficacy is often enhanced in low-iron environments, as it may compete with iron for uptake by microbial cells.[5][7][8][9] Ensure you are using a consistent and, if possible, iron-defined medium.

  • Compound Solubility and Preparation: Bismuth ammonium citrate's solubility can be a factor. Ensure the compound is fully dissolved before adding it to your assay. Precipitation of the compound will lead to inaccurate concentrations and unreliable results.

  • Inoculum Preparation: The density of the bacterial inoculum must be standardized. Variations in the starting number of colony-forming units (CFU) per milliliter will directly impact the MIC value.

  • Incubation Conditions: Ensure consistent incubation times, temperatures, and atmospheric conditions (e.g., microaerophilic for H. pylori) for all experiments.

Q2: I am observing precipitation of bismuth ammonium citrate in my culture medium. How can I prevent this?

A2: Precipitation can be a significant issue. Here are some troubleshooting steps:

  • Solvent and Stock Solution Preparation: Prepare a high-concentration stock solution of bismuth ammonium citrate in a suitable solvent (e.g., sterile deionized water) before diluting it into your culture medium. Ensure the stock solution is clear before use.

  • pH of the Medium: As mentioned, pH can affect solubility. Check if the pH of your medium is compatible with the solubility of bismuth ammonium citrate.

  • Order of Addition: When preparing your assay, add the bismuth ammonium citrate solution to the medium and mix well before adding the bacterial inoculum.

Q3: The antimicrobial effect of bismuth ammonium citrate seems lower than expected against Gram-negative bacteria. Why might this be?

A3: Gram-negative bacteria may exhibit higher resistance to bismuth compounds due to a few key factors:

  • Outer Membrane Barrier: The outer membrane of Gram-negative bacteria can act as a permeability barrier, limiting the uptake of bismuth.

  • Iron Uptake Systems: Some Gram-negative bacteria have highly efficient iron uptake systems, including the production of siderophores.[5] These systems can counteract the competitive action of bismuth, reducing its antimicrobial effect.[5]

  • Efflux Pumps: While not as commonly reported for bismuth, efflux pumps are a general mechanism of resistance in Gram-negative bacteria that can expel toxic compounds from the cell.

Q4: How does the presence of other compounds, like antibiotics, affect the efficacy of bismuth ammonium citrate?

A4: Bismuth compounds, including bismuth ammonium citrate, can exhibit synergistic effects with various antibiotics.[2][10][11] This means that the combined effect of bismuth ammonium citrate and an antibiotic can be greater than the sum of their individual effects. This is a key area of research, particularly for overcoming antibiotic resistance.[2] The synergistic effect is often quantified using the Fractional Inhibitory Concentration (FIC) index.[1][10]

Data Presentation

Table 1: Influence of pH on the Minimum Inhibitory Concentration (MIC) of Bismuth Compounds against H. pylori

Bismuth CompoundpH 5.0pH 6.0pH 7.0pH 8.0Reference
Bismuth Subsalicylate8 µg/mL8 µg/mL8 µg/mL8 µg/mL[1]
Bismuth Potassium Citrate4 µg/mL8 µg/mL8 µg/mL8 µg/mL[1]
Colloidal Bismuth Subcitrate4 µg/mL8 µg/mL8 µg/mL8 µg/mL[1]

Note: While some studies show lower MICs at acidic pH, one study found the differences across pH 5-8 were not statistically significant for the overall anti-H. pylori effect.[1]

Table 2: Synergistic Effects of Colloidal Bismuth Subcitrate (CBS) with Antibiotics against Reference H. pylori Strains

AntibioticFIC Index RangeInterpretationReference
Amoxicillin>0.5 - <4No Interaction[1]
Clarithromycin>0.5 - <4No Interaction[1]
Metronidazole>0.5 - <4No Interaction[1]

Note: The Fractional Inhibitory Concentration (FIC) index is calculated to determine synergy (≤0.5), no interaction (>0.5 to 4), or antagonism (>4).[10] The referenced study did not observe direct synergy in vitro, suggesting the enhanced clinical efficacy of bismuth-containing regimens may be due to other mechanisms.[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Agar (B569324) Dilution Method

This protocol is adapted for determining the MIC of bismuth ammonium citrate, particularly for fastidious organisms like Helicobacter pylori.[1][12]

  • Preparation of Bismuth Ammonium Citrate Stock Solution:

    • Accurately weigh a known amount of bismuth ammonium citrate powder.

    • Dissolve in sterile deionized water to create a concentrated stock solution (e.g., 1024 µg/mL). Ensure complete dissolution.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Preparation of Agar Plates with Bismuth Ammonium Citrate:

    • Prepare your desired agar medium (e.g., Mueller-Hinton agar supplemented with 5% horse blood for H. pylori).

    • Autoclave the medium and allow it to cool to 45-50°C in a water bath.

    • Prepare a series of two-fold dilutions of the bismuth ammonium citrate stock solution.

    • Add a specific volume of each dilution to molten agar to achieve the desired final concentrations (e.g., 0.5, 1, 2, 4, 8, 16, 32, 64 µg/mL). Also, prepare a control plate with no bismuth ammonium citrate.

    • Mix gently but thoroughly and pour the agar into sterile Petri dishes. Allow the plates to solidify.

  • Preparation of Bacterial Inoculum:

    • Culture the test organism on an appropriate agar plate for 24-72 hours under suitable conditions.

    • Harvest several colonies and suspend them in a suitable broth (e.g., Brucella broth).

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Further dilute the suspension to achieve a final inoculum concentration of approximately 10⁵ CFU per spot.

  • Inoculation and Incubation:

    • Using a multipoint inoculator or a micropipette, spot 1-2 µL of the standardized bacterial suspension onto the surface of each agar plate, including the control plate.

    • Allow the spots to dry completely before inverting the plates.

    • Incubate the plates under appropriate conditions (e.g., 37°C in a microaerophilic environment for H. pylori for 48-72 hours).

  • Determination of MIC:

    • After incubation, examine the plates for bacterial growth.

    • The MIC is the lowest concentration of bismuth ammonium citrate that completely inhibits visible growth of the organism.

Mandatory Visualizations

Experimental_Workflow_MIC_Determination cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis BAC_stock Prepare Bismuth Ammonium Citrate Stock Solution Serial_dilution Create Serial Dilutions of BAC Stock BAC_stock->Serial_dilution Agar_prep Prepare and Cool Molten Agar Plate_prep Add Dilutions to Molten Agar and Pour Plates Agar_prep->Plate_prep Inoculum_prep Prepare Standardized Bacterial Inoculum Inoculation Inoculate Plates with Bacterial Suspension Inoculum_prep->Inoculation Serial_dilution->Plate_prep Plate_prep->Inoculation Incubation Incubate Plates under Appropriate Conditions Inoculation->Incubation MIC_determination Read Plates and Determine MIC Incubation->MIC_determination

Caption: Workflow for MIC determination of bismuth ammonium citrate.

Bismuth_Mechanism_of_Action cluster_bismuth Bismuth Ammonium Citrate cluster_bacterium Bacterial Cell cluster_effect Antimicrobial Effect BAC Bi³⁺ ions Iron_uptake Iron Uptake Systems BAC->Iron_uptake Competitive Inhibition Enzymes Essential Enzymes (e.g., Urease, ATPase) BAC->Enzymes Enzyme Inactivation Cell_wall Cell Wall Synthesis BAC->Cell_wall Disruption DNA_rep DNA Replication BAC->DNA_rep Damage Inhibition Inhibition of Growth and Cell Death Iron_uptake->Inhibition Enzymes->Inhibition Cell_wall->Inhibition DNA_rep->Inhibition

Caption: Proposed mechanisms of antimicrobial action for bismuth.

References

Technical Support Center: Optimizing Organoleptic Properties of Liquid Bismuth Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with the poor organoleptic properties of liquid bismuth formulations.

Frequently Asked Questions (FAQs)

Q1: What are the most common organoleptic issues encountered with liquid bismuth formulations?

A1: Liquid bismuth formulations, such as those containing bismuth subsalicylate, are frequently associated with several negative sensory attributes that can impact patient compliance. The most reported issues include a pronounced metallic and bitter aftertaste, a gritty or chalky mouthfeel, and a distinct unpleasant odor. These properties can be particularly problematic in pediatric and geriatric populations.

Q2: How can the bitter and metallic taste of bismuth be effectively masked?

A2: A multi-faceted approach is often necessary for effective taste masking. Common strategies include the use of sweeteners, flavoring agents, and bitterness inhibitors. High-intensity sweeteners are often employed to overcome the bitterness. Additionally, certain excipients can encapsulate the bismuth particles, reducing their interaction with taste receptors.

Q3: What role do excipients play in improving the mouthfeel of liquid bismuth suspensions?

A3: Excipients are crucial for modifying the rheological properties of the suspension, which directly impacts mouthfeel. Suspending agents like xanthan gum and sodium carboxymethylcellulose increase viscosity, which can help to mask gritty textures and provide a smoother sensation. The particle size of the suspended bismuth active pharmaceutical ingredient (API) is also a critical factor; smaller, more uniform particles tend to result in a less gritty formulation.

Q4: Are there analytical methods to quantify the organoleptic properties of a formulation?

A4: Yes, both human sensory panels and instrumental analysis can be used. Sensory panels with trained assessors can provide detailed descriptions and intensity ratings of taste, aroma, and mouthfeel using standardized scales. Instrumental techniques, such as electronic tongues (e-tongues), can also be employed to provide objective measurements of taste profiles and can be useful for screening formulations.

Troubleshooting Guides

Issue 1: Metallic and Bitter Aftertaste

Problem: The formulation has a strong, lingering metallic and bitter aftertaste, leading to poor palatability.

Troubleshooting Steps:

  • Sweetener Optimization:

    • Action: Evaluate the efficacy of different high-intensity sweeteners, both individually and in combination.

    • Protocol: Prepare formulations with varying concentrations of sweeteners such as sucralose, aspartame, and acesulfame (B1210027) potassium. Conduct a sensory panel evaluation to determine the optimal concentration for bitterness reduction.

  • Flavoring Agent Integration:

    • Action: Incorporate flavoring agents that are known to complement or mask metallic and bitter tastes.

    • Protocol: Test flavors like mint, cherry, raspberry, or a combination thereof. The flavor should be strong enough to mask the undesirable taste without being overpowering.

  • Use of Bitterness Inhibitors:

    • Action: Introduce excipients that can block or interfere with the perception of bitterness.

    • Protocol: Experiment with the addition of agents like sodium gluconate or specific polymers that can complex with the bismuth salt.

Illustrative Data on Taste Masking Efficiency:

Taste-Masking AgentConcentration (% w/v)Mean Bitterness Score (1-10 Scale)
Control (No Agent)08.5
Sucralose0.15.2
Aspartame0.26.1
Sucralose + Mint Flavor0.1 + 0.23.5

Note: The data presented in this table is for illustrative purposes and actual results may vary depending on the specific formulation.

Issue 2: Gritty and Chalky Texture

Problem: The suspension feels gritty or chalky in the mouth, which is unpleasant for the user.

Troubleshooting Steps:

  • Particle Size Reduction:

    • Action: Reduce the particle size of the suspended bismuth API.

    • Protocol: Employ micronization or other particle size reduction techniques to achieve a mean particle size of less than 20 µm. A narrower particle size distribution is also desirable.

  • Suspending Agent Optimization:

    • Action: Adjust the concentration and type of suspending agent to improve the texture.

    • Protocol: Evaluate different concentrations of xanthan gum (typically 0.1% to 0.5% w/v) or sodium carboxymethylcellulose to increase the viscosity and provide a smoother mouthfeel. The goal is to create a suspension that is thick enough to mask the grittiness but still easily pourable.

Illustrative Data on Texture Perception:

Mean Particle Size (µm)Xanthan Gum Conc. (% w/v)Mean Grittiness Score (1-10 Scale)
500.17.8
200.15.1
200.33.2
100.32.0

Note: The data presented in this table is for illustrative purposes and actual results may vary depending on the specific formulation.

Issue 3: Unpleasant Odor

Problem: The formulation has a chemical or otherwise disagreeable odor.

Troubleshooting Steps:

  • Aroma Masking with Flavoring Agents:

    • Action: Utilize flavoring agents that also have a strong, pleasant aroma.

    • Protocol: Select aromatic flavors like cherry, berry, or mint. The chosen flavor should be tested for its ability to effectively mask the inherent odor of the formulation over its shelf life.

  • Excipient Evaluation:

    • Action: Identify and replace any excipients that may be contributing to the unpleasant odor.

    • Protocol: Systematically evaluate the odor profile of each individual excipient used in the formulation.

Experimental Protocols

Protocol 1: Sensory Panel Evaluation of Taste

Objective: To quantitatively assess the taste profile of a liquid bismuth formulation using a trained sensory panel.

Methodology:

  • Panelist Selection and Training:

    • Recruit 10-15 healthy adult volunteers.

    • Train panelists to identify and rate the intensity of basic tastes (sweet, sour, salty, bitter, umami) and specific attributes relevant to the product (e.g., metallic, chalky).

    • Use reference standards for training (e.g., quinine (B1679958) solution for bitterness).

  • Sample Preparation:

    • Prepare samples of the test formulation and a control (e.g., a formulation without taste-masking agents).

    • Present samples in standardized, coded containers to blind the panelists.

    • Ensure all samples are at a consistent temperature.

  • Evaluation Procedure:

    • Panelists will rinse their mouths with purified water before tasting each sample.

    • A standardized amount of the sample (e.g., 5 mL) is taken into the mouth, held for a specific time (e.g., 10 seconds), and then expectorated.

    • Panelists will rate the intensity of predefined sensory attributes (e.g., bitterness, metallic taste, sweetness, flavor intensity) on a labeled magnitude scale (LMS) or a visual analog scale (VAS).

    • A mandatory waiting period with palate cleansing (water and unsalted crackers) is required between samples.

  • Data Analysis:

    • Collect the intensity ratings from all panelists.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between formulations.

Mandatory Visualizations

Metallic_Taste_Signaling_Pathway cluster_taste_bud Taste Bud Bismuth Ions Bismuth Ions TAS2R7 TAS2R7 (Bitter Taste Receptor) Bismuth Ions->TAS2R7 Binds to TRPV1 TRPV1 (Ion Channel) Bismuth Ions->TRPV1 Activates G_Protein G-Protein (Gustducin) TAS2R7->G_Protein Activates TRPV1->Ca_Release Ca²⁺ Influx PLC Phospholipase C G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to ER->Ca_Release Ca²⁺ Release Ca_Release->Neurotransmitter_Release Triggers Neurotransmitter_Release->Nerve_Signal Neurotransmitter Release Brain Brain Nerve_Signal->Brain Signal to Brain Experimental_Workflow_Taste_Masking Formulation_Development 1. Formulation Development (Varying Taste-Masking Agents) Sensory_Panel_Screening 2. Sensory Panel Screening (Trained Panelists) Formulation_Development->Sensory_Panel_Screening Data_Collection 3. Data Collection (Hedonic & Intensity Scales) Sensory_Panel_Screening->Data_Collection Statistical_Analysis 4. Statistical Analysis Data_Collection->Statistical_Analysis Lead_Formulation_Selection 5. Lead Formulation Selection Statistical_Analysis->Lead_Formulation_Selection Stability_Testing 6. Stability Testing of Lead Formulation Lead_Formulation_Selection->Stability_Testing Logical_Relationship_Texture_Improvement cluster_factors Formulation Factors cluster_properties Physical Properties cluster_perception Sensory Perception Particle_Size Particle Size of Bismuth API Grittiness Grittiness Particle_Size->Grittiness Directly Impacts Excipient_Concentration Concentration of Suspending Agent Viscosity Viscosity Excipient_Concentration->Viscosity Increases Sedimentation_Rate Sedimentation_Rate Viscosity->Sedimentation_Rate Decreases Viscosity->Grittiness Masks Smoothness Smoothness Viscosity->Smoothness Increases

Technical Support Center: Enhancing Bismuth Bioavailability from Citrate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of bismuth from citrate (B86180) compounds.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the oral bioavailability of bismuth from citrate compounds?

A1: The oral bioavailability of bismuth from citrate compounds is primarily influenced by its solubility and absorption in the gastrointestinal (GI) tract. Bismuth compounds generally have low aqueous solubility, which limits their dissolution and subsequent absorption. Factors such as the specific bismuth salt used, the formulation, the pH of the GI environment, and interactions with other substances can significantly impact bioavailability. For instance, colloidal bismuth subcitrate (CBS) is partially soluble and absorbed, whereas bismuth subnitrate is largely insoluble and not absorbed.[1][2]

Q2: How does ranitidine (B14927) bismuth citrate (RBC) differ from colloidal bismuth subcitrate (CBS) in terms of bioavailability?

A2: Ranitidine bismuth citrate is a complex of ranitidine, bismuth, and citrate. While both RBC and CBS are used in the treatment of gastrointestinal disorders, they exhibit different pharmacokinetic profiles. Studies have shown that after oral administration, the peak plasma concentrations (Cmax) of bismuth from RBC are lower than those from CBS, suggesting a lower systemic absorption of bismuth from RBC.[3] This can be advantageous in minimizing potential systemic toxicity while maintaining therapeutic efficacy at the site of action in the GI tract.

Q3: What is the role of chelating agents in enhancing bismuth absorption?

A3: Chelating agents can form complexes with bismuth, potentially increasing its solubility and subsequent absorption. The lipophilicity and stability of the resulting bismuth complex are crucial factors. Lipophilic chelating agents can enhance the uptake of bismuth compounds.[4] For example, studies in rats have shown that chelating agents like cysteine and diethyldithiocarbamate (B1195824) (DEDTC) can significantly increase bismuth levels in tissues.[5] However, the potential for increased systemic toxicity must be carefully evaluated when using absorption enhancers.

Q4: Can nanoparticle formulations improve the bioavailability of bismuth citrate?

A4: Yes, formulating bismuth citrate into nanoparticles is a promising strategy to enhance its bioavailability.[6][7][8] Nanoparticles offer a larger surface area-to-volume ratio, which can improve the dissolution rate and solubility of poorly soluble compounds like bismuth citrate.[6] Furthermore, nanoparticles can be engineered for targeted delivery and controlled release, potentially increasing their concentration at the site of absorption and protecting them from degradation in the harsh GI environment.[7]

Troubleshooting Guides

Issue 1: Poor and inconsistent dissolution profiles of bismuth citrate tablets.

  • Question: My bismuth citrate tablets show poor and highly variable dissolution in vitro. What could be the cause and how can I troubleshoot this?

  • Answer:

    • Potential Cause 1: Inadequate formulation. The excipients used in the tablet formulation can significantly impact its disintegration and the dissolution of the active pharmaceutical ingredient (API).

      • Troubleshooting: Review and optimize the formulation. Consider incorporating superdisintegrants to facilitate rapid tablet breakup. The use of solubilizing agents or formulating the bismuth citrate as a solid dispersion can also improve its dissolution rate.

    • Potential Cause 2: Inappropriate dissolution medium. The pH of the dissolution medium is critical for bismuth citrate solubility. Bismuth citrate solubility is pH-dependent.[9]

      • Troubleshooting: Ensure the dissolution medium mimics the physiological conditions of the intended site of dissolution. For immediate-release formulations targeting the stomach, a simulated gastric fluid (SGF) with a pH of around 1.2 should be used. For enteric-coated or delayed-release formulations, a simulated intestinal fluid (SIF) with a pH of 6.8 is more appropriate. Refer to the United States Pharmacopeia (USP) for standard dissolution test methods.[10][11][12]

    • Potential Cause 3: Manufacturing process variability. Inconsistent manufacturing processes, such as variations in compression force, can lead to differences in tablet hardness and porosity, affecting dissolution.

      • Troubleshooting: Standardize and validate the manufacturing process. Monitor critical process parameters like compression force and ensure batch-to-batch consistency.

Issue 2: Low and variable permeability of bismuth compounds in Caco-2 cell assays.

  • Question: I am observing low and inconsistent permeability of my bismuth formulation across Caco-2 cell monolayers. What are the possible reasons and solutions?

  • Answer:

    • Potential Cause 1: Poor aqueous solubility of the test compound. Bismuth compounds often have low solubility, which can be the rate-limiting step for transport across the cell monolayer.

      • Troubleshooting: Increase the concentration of the dosing solution up to the limit of solubility. The use of co-solvents like DMSO may be necessary, but their concentration should be kept low (typically <1%) to avoid affecting cell monolayer integrity.[13]

    • Potential Cause 2: Caco-2 cell monolayer integrity issues. A compromised cell monolayer will lead to inaccurate and variable permeability results.

      • Troubleshooting: Regularly monitor the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity. TEER values should be within the acceptable range for your specific cell line and culture conditions.[14] Also, check for any cytotoxic effects of your bismuth formulation on the Caco-2 cells.

    • Potential Cause 3: Active efflux of the compound. Caco-2 cells express various efflux transporters, such as P-glycoprotein (P-gp), which can actively pump the compound back into the apical side, resulting in low apparent permeability.[15]

      • Troubleshooting: Perform bidirectional permeability studies (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. An efflux ratio significantly greater than 1 suggests the involvement of active efflux. Co-incubation with known efflux pump inhibitors can help identify the specific transporters involved.[14]

Issue 3: High variability in in vivo pharmacokinetic data in animal studies.

  • Question: My in vivo pharmacokinetic study of an oral bismuth formulation in rats is showing high inter-animal variability. How can I address this?

  • Answer:

    • Potential Cause 1: Inconsistent dosing. Inaccurate or inconsistent oral gavage technique can lead to variability in the administered dose.

      • Troubleshooting: Ensure that all personnel performing oral gavage are properly trained and use a consistent technique. The use of appropriate gavage needles and careful administration are crucial.

    • Potential Cause 2: Physiological variability in animals. Factors such as differences in gastric emptying time, intestinal motility, and food intake can affect drug absorption.

      • Troubleshooting: Standardize the experimental conditions as much as possible. This includes fasting the animals overnight before dosing, providing a consistent diet, and maintaining a controlled environment.

    • Potential Cause 3: Issues with blood sampling. The method and timing of blood collection can introduce variability.

      • Troubleshooting: Use a consistent blood sampling technique, such as from the tail vein or via a cannula.[8] Ensure that the blood sampling schedule is appropriate to capture the absorption, distribution, and elimination phases of the drug's pharmacokinetic profile.

Quantitative Data Summary

Table 1: Bioavailability of Different Bismuth Compounds

Bismuth CompoundRoute of AdministrationSpeciesBioavailability (%)Reference
Colloidal Bismuth SubcitrateOralHuman0.16 - 0.28[16]
Ranitidine Bismuth CitrateOralHuman< 0.5[17][18][19]
Basic Bismuth CitrateOralRat0.26 - 0.33[20][21]
Colloidal Bismuth SubcitrateOralRat0.26 - 0.33[20][21]
Bismuth SubnitrateOralRat0.07[21]
Bismuth SalicylateOralRat0.08[21]
Bismuth GallateOralRat0.12[21]
Bismuth AluminateOralRat0.04[21]

Experimental Protocols

In Vitro Dissolution Testing of Bismuth Citrate Tablets (USP Apparatus 2 - Paddle Method)

Objective: To determine the in vitro dissolution rate of bismuth from citrate-containing tablets.

Materials:

  • Dissolution testing apparatus (USP Apparatus 2)

  • Dissolution vessels (900 mL)

  • Paddles

  • Water bath maintained at 37 ± 0.5 °C

  • Simulated Gastric Fluid (SGF) or Simulated Intestinal Fluid (SIF)

  • Bismuth citrate tablets

  • Syringes and filters (e.g., 0.45 µm)

  • Analytical instrument for bismuth quantification (e.g., ICP-MS)

Procedure:

  • Preparation of Dissolution Medium: Prepare SGF (pH 1.2) or SIF (pH 6.8) according to USP guidelines.[2][22][23] De-aerate the medium before use.

  • Apparatus Setup: Place 900 mL of the dissolution medium into each vessel and equilibrate the temperature to 37 ± 0.5 °C. Set the paddle speed to the specified rate (e.g., 50 rpm).

  • Tablet Introduction: Place one bismuth citrate tablet into each vessel. Start the dissolution apparatus immediately.

  • Sampling: Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes). Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Sample Preparation: Filter the collected samples through a 0.45 µm filter to remove any undissolved particles.

  • Analysis: Analyze the concentration of bismuth in the filtered samples using a validated analytical method, such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

  • Data Calculation: Calculate the percentage of bismuth dissolved at each time point relative to the labeled amount in the tablet.

Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of a bismuth compound using an in vitro Caco-2 cell model.

Materials:

  • Caco-2 cells (e.g., from ATCC)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell® inserts (e.g., 24-well format)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Test bismuth compound and control compounds (e.g., Lucifer yellow for monolayer integrity)

  • Analytical instrument for bismuth quantification (e.g., ICP-MS)

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the TEER of the cell monolayers to confirm their integrity. Perform a Lucifer yellow permeability assay to further assess monolayer tightness.

  • Preparation of Dosing Solutions: Prepare the dosing solution of the bismuth compound in the transport buffer. The final concentration of any co-solvent (e.g., DMSO) should be low (e.g., <1%).

  • Permeability Assay (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37 °C with gentle shaking.

    • At specified time points, collect samples from the basolateral chamber and replace with fresh buffer. Collect a sample from the apical chamber at the end of the experiment.

  • Sample Analysis: Determine the concentration of the bismuth compound in the collected samples using a validated analytical method.

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of a bismuth compound after oral administration in rats.

Materials:

  • Male Sprague-Dawley or Wistar rats

  • Test bismuth formulation

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, collection tubes with anticoagulant)

  • Anesthesia (if required for blood collection)

  • Analytical instrument for bismuth quantification in plasma (e.g., ICP-MS)

Procedure:

  • Animal Acclimatization and Fasting: Acclimatize the rats to the housing conditions for at least one week. Fast the animals overnight (with access to water) before dosing.

  • Dosing: Administer the bismuth formulation to the rats via oral gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at specified time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).[7][8]

  • Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.

  • Sample Analysis: Analyze the concentration of bismuth in the plasma samples using a validated analytical method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (elimination half-life).

Visualizations

Experimental_Workflow_for_Bismuth_Bioavailability cluster_In_Vitro In Vitro Assessment cluster_In_Vivo In Vivo Assessment Formulation Bismuth Citrate Formulation Dissolution Dissolution Testing (USP Apparatus 2) Formulation->Dissolution Solubility Permeability Caco-2 Permeability Assay Dissolution->Permeability Dissolved Bismuth Animal_Model Rat Model (Oral Gavage) Permeability->Animal_Model In Vitro-In Vivo Correlation PK_Study Pharmacokinetic Study Animal_Model->PK_Study Blood Sampling Bioavailability_Calc Bioavailability Calculation PK_Study->Bioavailability_Calc Plasma Concentration Data

Caption: Experimental workflow for assessing bismuth bioavailability.

Bismuth_Cellular_Uptake_and_Toxicity_Pathway cluster_Uptake Cellular Uptake cluster_Toxicity Toxicity Pathways Bismuth Bismuth Citrate (Extracellular) Endocytosis Endocytosis Bismuth->Endocytosis NFkB NF-κB Pathway Inhibition Bismuth->NFkB Nrf2 Nrf2/HO-1 Pathway Activation Bismuth->Nrf2 Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome ROS Increased ROS (Oxidative Stress) Lysosome->ROS Bismuth Release Apoptosis Apoptosis ROS->Apoptosis

References

Validation & Comparative

Comparative Analysis of Ammonium Bismuth Citrate's Antibacterial Efficacy Against Helicobacter pylori

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antibacterial activity of ammonium (B1175870) bismuth citrate (B86180) against Helicobacter pylori (H. pylori), contextualized with alternative bismuth compounds and standard therapeutic regimens. The information presented is supported by experimental data from peer-reviewed studies to assist in research and development efforts.

In Vitro Antibacterial Activity: A Comparative Overview

The in vitro efficacy of bismuth compounds against H. pylori is a critical indicator of their therapeutic potential. The minimum inhibitory concentration (MIC) is a key metric in this assessment, representing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. While direct comparative studies on ammonium bismuth citrate are limited, data on colloidal bismuth subcitrate (CBS), which is chemically similar and often prepared from bismuth citrate and ammonia, provides a strong basis for evaluation.

A recent study evaluated the MICs of various bismuth preparations against twelve H. pylori strains, including reference and clinical isolates[1][2]. The results, summarized below, indicate that CBS demonstrates potent anti-H. pylori activity.

CompoundMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Colloidal Bismuth Subcitrate (CBS)1 - 848
Bismuth Subsalicylate4 - 32832
Bismuth Potassium Citrate2 - 16416
Amoxicillin (B794)≤0.016 - 0.0640.0320.064
Clarithromycin (B1669154)≤0.016 - >2560.0321
Metronidazole (B1676534)0.125 - >2568>256
Tetracycline0.064 - 0.50.1250.25
Levofloxacin0.064 - >320.252
Data sourced from a 2024 study on the in vitro susceptibility of H. pylori to bismuth compounds[1][2].

These findings suggest that colloidal bismuth subcitrate has a lower MIC range and MIC₉₀ compared to other bismuth salts like bismuth subsalicylate and bismuth potassium citrate, indicating a potentially higher in vitro potency against H. pylori[2]. It is important to note that the antibacterial activity of bismuth compounds is generally less potent than that of key antibiotics such as amoxicillin and tetracycline, but they play a crucial role in combination therapies, particularly in overcoming antibiotic resistance[2][3].

Clinical Efficacy in Combination Therapies

This compound, as a component of bismuth-based quadruple therapies, has demonstrated significant clinical efficacy in the eradication of H. pylori. These regimens are particularly important in regions with high rates of clarithromycin and metronidazole resistance[3][4].

A multicenter, randomized, controlled clinical trial compared the efficacy of different bismuth agents in a 14-day quadruple therapy. The results showed comparable eradication rates among the different bismuth formulations, underscoring the consistent effectiveness of bismuth compounds in clinical settings[5].

Treatment Regimen (14-Day Quadruple Therapy)Intention-to-Treat (ITT) Eradication RatePer-Protocol (PP) Eradication Rate
Bismuth Potassium Citrate Capsules (220 mg) + Amoxicillin + Clarithromycin + Rabeprazole73.3%86.3%
Colloidal Bismuth Pectin Capsules (200 mg) + Amoxicillin + Clarithromycin + Rabeprazole76.7%82.1%
Bismuth Pectin Granules (150 mg) + Amoxicillin + Clarithromycin + Rabeprazole75.0%83.3%
Bismuth Pectin Granules (300 mg) + Amoxicillin + Clarithromycin + Rabeprazole71.7%86.0%
Data from a 2021 multicenter, randomized, controlled clinical trial[5].

These clinical data highlight that various bismuth salts, when included in quadruple therapy, achieve substantial eradication rates for H. pylori infection.

Experimental Protocols

Accurate and reproducible experimental methods are fundamental to the validation of antibacterial activity. The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of bismuth compounds against H. pylori, based on established methodologies[1][2][6].

Minimum Inhibitory Concentration (MIC) Determination by Agar (B569324) Dilution
  • Bacterial Strains and Culture Conditions:

    • H. pylori strains (including reference and clinical isolates) are cultured on Brucella agar supplemented with 10% sheep blood.

    • Plates are incubated at 37°C for 48-72 hours under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂).

  • Preparation of Antimicrobial Agents:

    • Stock solutions of this compound and other test compounds are prepared according to the manufacturer's instructions, typically dissolved in an appropriate solvent.

    • Serial twofold dilutions of each antimicrobial agent are prepared.

  • Agar Plate Preparation:

    • Mueller-Hinton agar supplemented with 5% sheep blood is prepared and autoclaved.

    • After cooling to 50°C, the appropriate volume of each antimicrobial dilution is added to the molten agar to achieve the final desired concentrations.

    • The agar is then poured into sterile Petri dishes and allowed to solidify.

  • Inoculum Preparation:

    • H. pylori colonies from a fresh culture are suspended in sterile saline or Brucella broth to a turbidity equivalent to a 2.0 McFarland standard (approximately 6 x 10⁸ CFU/mL).

  • Inoculation and Incubation:

    • The bacterial suspension is inoculated onto the surface of the prepared agar plates using a multipoint inoculator.

    • The plates are allowed to dry before being incubated at 37°C for 72 hours under microaerophilic conditions.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of H. pylori.

    • Growth control plates (without any antimicrobial agent) are included to ensure the viability of the isolates.

experimental_workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis bacterial_culture H. pylori Culture inoculum_prep Inoculum Preparation bacterial_culture->inoculum_prep antimicrobial_prep Antimicrobial Dilutions agar_prep Agar Plate Preparation antimicrobial_prep->agar_prep inoculation Inoculation agar_prep->inoculation inoculum_prep->inoculation incubation Incubation inoculation->incubation mic_determination MIC Determination incubation->mic_determination

Caption: Workflow for MIC determination.

Mechanism of Action of Bismuth Compounds against H. pylori

The antibacterial effect of bismuth against H. pylori is multifaceted, contributing to its sustained efficacy and low rates of resistance. The proposed mechanisms of action include:

  • Disruption of Bacterial Cell Wall and Membrane: Bismuth compounds can interfere with the synthesis of the bacterial cell wall and disrupt the function of the cell membrane[7][8].

  • Inhibition of Key Enzymes: Bismuth is known to inhibit several crucial H. pylori enzymes, including urease, catalase, and alcohol dehydrogenase. This enzymatic inhibition disrupts essential metabolic and protective pathways of the bacterium[9].

  • Inhibition of ATP Synthesis: Bismuth can interfere with the electron transport chain and inhibit ATP synthase, leading to a depletion of the bacterium's energy supply[8][9].

  • Impairment of Adherence: Bismuth compounds can reduce the adherence of H. pylori to gastric epithelial cells, which is a critical step in colonization and infection[8].

mechanism_of_action cluster_targets H. pylori Cellular Targets cluster_outcome Outcome bismuth This compound cell_wall Cell Wall Synthesis bismuth->cell_wall Inhibition enzymes Key Enzymes (e.g., Urease) bismuth->enzymes Inhibition atp_synthesis ATP Synthesis bismuth->atp_synthesis Inhibition adherence Adherence to Gastric Mucosa bismuth->adherence Impairment bactericidal_effect Bactericidal Effect cell_wall->bactericidal_effect enzymes->bactericidal_effect atp_synthesis->bactericidal_effect adherence->bactericidal_effect

Caption: Mechanism of action of bismuth.

References

Unveiling the Synergy: Ammonium Bismuth Citrate as an Antibiotic Adjuvant

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The rising tide of antibiotic resistance necessitates innovative strategies to preserve the efficacy of our current antimicrobial arsenal. One promising approach is the use of antibiotic adjuvants, compounds that enhance the activity of antibiotics. Ammonium (B1175870) bismuth citrate (B86180) (ABC), along with other bismuth compounds, has emerged as a significant player in this field, particularly in the battle against Helicobacter pylori and other multidrug-resistant pathogens. This guide provides a comprehensive comparison of the synergistic effects of ammonium bismuth citrate and other bismuth salts with various antibiotics, supported by experimental data and detailed methodologies.

Quantitative Analysis of Synergistic Activity

The synergistic effect of bismuth compounds with antibiotics is most commonly quantified by the Fractional Inhibitory Concentration (FIC) index, determined through checkerboard assays. A FIC index of ≤ 0.5 is generally considered synergistic. Clinical outcome data, such as bacterial eradication rates in patients, also provide crucial evidence of synergistic or additive effects, especially against resistant strains.

Table 1: In Vitro Synergistic Effects of Bismuth Compounds with Various Antibiotics

Bacterial SpeciesBismuth CompoundAntibioticFIC IndexFold Reduction in Antibiotic MICReference
E. coli (NDM-1-positive)Colloidal Bismuth Subcitrate (CBS)Meropenem0.2508-fold[1]
E. coli (VIM-2-positive)Bismuth N-acetyl-cysteine (Bi(NAC)₃)Meropenem0.06364-fold[1]
E. coli (IMP-4-positive)Bismuth N-acetyl-cysteine (Bi(NAC)₃)Meropenem0.18816-fold[1]
E. coli (tet(X4)-positive)Bismuth NitrateTigecycline0.12516-fold[2]
Pseudomonas aeruginosaBismuth Ethanedithiol (BisEDT)CiprofloxacinNot specified50-fold (MBIC)[3]
Helicobacter pyloriColloidal Bismuth Subcitrate (CBS)AmoxicillinNo interaction observedNot applicable[4][5]
Helicobacter pyloriColloidal Bismuth Subcitrate (CBS)ClarithromycinNo interaction observedNot applicable[4][5]
Helicobacter pyloriColloidal Bismuth Subcitrate (CBS)MetronidazoleNo interaction observedNot applicable[4][5]

Note: Some in vitro studies did not find a direct synergistic interaction between bismuth and certain antibiotics against H. pylori, suggesting the enhanced clinical efficacy may stem from other mechanisms.[4][5]

Table 2: Clinical Efficacy of Bismuth-Containing Therapies Against Antibiotic-Resistant H. pylori

Therapy RegimenResistance ProfileEradication Rate (Per-Protocol)Reference
Bismuth, Omeprazole (B731), Metronidazole, Tetracycline (B611298) (OBMT) - 7 daysMetronidazole-sensitive89.5%[6]
OBMT - 7 daysMetronidazole-resistant70.8%[6]
Omeprazole, Amoxicillin, Clarithromycin, Bismuth (OACB) - 14 daysClarithromycin-resistantSignificantly more effective than 7-day therapy[7]
Clarithromycin-based triple therapy + Bismuth (PACB) - 14 daysNot specified97.3%[8]
Clarithromycin-based triple therapy (PAC) - 14 daysNot specified88.1%[8]
Bismuth-containing therapy (pooled data)Clarithromycin-resistant76.9%[9]
Non-bismuth therapy (pooled data)Clarithromycin-resistant36.6%[9]
Bismuth-containing therapy (pooled data)Metronidazole-resistant86.8%[9]
Non-bismuth therapy (pooled data)Metronidazole-resistant60.9%[9]
Bismuth-containing therapy (pooled data)Dual Clarithromycin/Metronidazole-resistant76.9%[9]
Non-bismuth therapy (pooled data)Dual Clarithromycin/Metronidazole-resistant18.2%[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of key experimental protocols used to assess the synergistic effects of bismuth compounds and antibiotics.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a fundamental measurement in antimicrobial susceptibility testing.

Agar (B569324) Dilution Method:

  • A series of agar plates containing doubling dilutions of the antimicrobial agent are prepared.

  • The bacterial strains to be tested are cultured overnight and then diluted to a standardized concentration (e.g., 10^5 CFU/mL).

  • A standardized volume of the bacterial suspension is inoculated onto the surface of each agar plate.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

  • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[4][5]

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.

  • A 96-well microtiter plate is prepared with serial dilutions of two antimicrobial agents (Drug A and Drug B) in a two-dimensional array. Drug A is diluted horizontally, and Drug B is diluted vertically.

  • Each well is inoculated with a standardized suspension of the test microorganism.

  • The plate is incubated under appropriate conditions.

  • Following incubation, the wells are examined for visible turbidity to determine the MIC of each drug alone and in combination.

  • The Fractional Inhibitory Concentration (FIC) for each drug is calculated as follows:

    • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

    • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

  • The FIC index is calculated by summing the individual FICs: FIC Index = FIC of Drug A + FIC of Drug B.

  • The interaction is interpreted based on the FIC index:

    • Synergy: FIC index ≤ 0.5

    • Additive/No interaction: 0.5 < FIC index ≤ 4

    • Antagonism: FIC index > 4[5][10]

Visualizing Experimental Workflows and Mechanisms

Diagrams are essential for illustrating complex experimental processes and biological pathways.

Caption: Workflow for assessing antibiotic synergy using MIC and checkerboard assays.

The precise mechanisms by which bismuth compounds potentiate the effects of antibiotics are multifaceted and can vary depending on the bacterial species and the antibiotic.

Synergy_Mechanism cluster_bismuth Bismuth Compounds cluster_bacterium Bacterial Cell bismuth This compound membrane Cell Membrane/ Wall Permeability bismuth->membrane Increases efflux Efflux Pumps bismuth->efflux Inhibits enzyme Resistance Enzymes (e.g., Metallo-β-lactamases, Tet(X)) bismuth->enzyme Inhibits proton_motive Proton Motive Force bismuth->proton_motive Disrupts antibiotic Antibiotic membrane->antibiotic Facilitates Entry efflux->antibiotic Prevents Expulsion enzyme->antibiotic Prevents Degradation proton_motive->antibiotic Enhances Uptake/ Activity antibiotic_target Antibiotic Target (e.g., Ribosome, Cell Wall Synthesis) cell_death Bacterial Cell Death antibiotic_target->cell_death Leads to antibiotic->antibiotic_target Binds to

Caption: Proposed mechanisms for the synergistic action of bismuth with antibiotics.

Concluding Remarks

The evidence strongly suggests that this compound and other bismuth compounds can act as effective antibiotic adjuvants. While in vitro studies sometimes yield conflicting results regarding direct synergy, the consistent clinical success of bismuth-containing quadruple therapies, particularly in overcoming antibiotic resistance, underscores their importance.[9][11] The multifaceted mechanisms of bismuth, including the inhibition of resistance enzymes and disruption of the bacterial cell envelope, make it a valuable tool in the fight against multidrug-resistant bacteria.[1][2][3] Further research into the specific interactions between bismuth compounds and various antibiotics will be crucial for developing novel and effective combination therapies.

References

In Vitro Susceptibility of Helicobacter pylori to Various Bismuth Salts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro efficacy of different bismuth salts against Helicobacter pylori, the primary causative agent of peptic ulcers and a significant risk factor for gastric cancer. The following sections present quantitative data on the susceptibility of H. pylori to various bismuth compounds, detail the experimental methodologies employed in these assessments, and illustrate the typical workflow for determining antimicrobial susceptibility.

Comparative Efficacy of Bismuth Salts

The in vitro activity of bismuth salts against H. pylori is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of the bacterium. A lower MIC value indicates greater potency. The table below summarizes the MIC ranges for several commonly studied bismuth salts, as determined by the agar (B569324) dilution method.

Bismuth SaltMIC Range (μg/mL)MIC50 (μg/mL)MIC90 (μg/mL)Reference Strains TestedClinical Isolates Tested
Colloidal Bismuth Subcitrate (CBS)1 - 8[1][2]4[2]8[2]H. pylori 26695, J99, ATCC 43504[1][2]Yes[1][2]
Bismuth Subsalicylate (BSS)4 - 32[1][2]8Not ReportedH. pylori 26695, J99, ATCC 43504[1][2]Yes[1][2]
Bismuth Potassium Citrate (B86180)2 - 16[1][2]Not ReportedNot ReportedH. pylori 26695, J99, ATCC 43504[1][2]Yes[1][2]
Ranitidine (B14927) Bismuth Citrate (RBC)MIC data not explicitly provided in the same format, but studies indicate its efficacy in triple therapy[3][4][5]Not ReportedNot ReportedNot specified in reviewed abstractsYes[3]
Tripotassium Dicitrato BismuthateMost effective among five tested salts in one study (MIC50 8 mg/l)[6]8Not ReportedNot specified in reviewed abstractYes
Bismuth SubgallateLower inhibitory activity compared to Tripotassium Dicitrato Bismuthate[6]Not ReportedNot ReportedNot specified in reviewed abstractYes
Bismuth SubnitrateInactive in one in vitro study (>400 μg/ml)[7], but showed some inhibitory activity in another[6]>400Not ReportedNot specified in reviewed abstractsYes

Key Observations:

  • Colloidal Bismuth Subcitrate (CBS) generally exhibits the lowest MIC values, suggesting it is one of the more potent bismuth salts against H. pylori in vitro.[1][2]

  • Bismuth subsalicylate and bismuth potassium citrate also demonstrate significant in vitro activity, though with slightly higher MIC ranges compared to CBS.[1][2]

  • The efficacy of bismuth salts appears to be largely independent of pH levels between 5.0 and 8.0.[1][2]

  • Notably, in vitro data does not always predict in vivo efficacy, as demonstrated in a study where the in vitro inactive bismuth subnitrate was as effective as CBS in a triple therapy regimen.[7]

  • To date, resistance of H. pylori to bismuth has not been reported.[8][9]

Mechanisms of Action

The bactericidal effects of bismuth against H. pylori are multifaceted and not fully elucidated. Proposed mechanisms include:

  • Disruption of the Cell Wall: Bismuth compounds can interfere with the bacterial cell wall and outer membrane, leading to structural damage.[10][11][12]

  • Enzyme Inhibition: Bismuth is known to inhibit several key H. pylori enzymes, including urease, catalase, and alcohol dehydrogenase.[12]

  • Inhibition of ATP Synthesis: Bismuth can disrupt the synthesis of ATP, the primary energy currency of the cell.[10][12][13]

  • Impaired Adherence: Bismuth salts can inhibit the adherence of H. pylori to gastric epithelial cells.[8][10][12]

  • Interference with Iron Uptake: The antimicrobial activity of bismuth has been linked to its effects on bacterial iron uptake.[13][14]

Experimental Protocols

The determination of in vitro susceptibility of H. pylori to bismuth salts predominantly relies on the agar dilution method .

Detailed Protocol for Agar Dilution Susceptibility Testing:

  • Preparation of Bismuth Salt Solutions: Stock solutions of the different bismuth salts are prepared and sterilized.

  • Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton agar supplemented with 5% sheep blood) are prepared, each containing a specific, twofold serial dilution of a bismuth salt. A control plate with no bismuth salt is also prepared.

  • Bacterial Inoculum Preparation: H. pylori strains (both reference strains and clinical isolates) are cultured under microaerophilic conditions. A bacterial suspension is then prepared and standardized to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: The standardized bacterial suspension is inoculated onto the surface of the agar plates containing the various concentrations of the bismuth salt, as well as the control plate.

  • Incubation: The inoculated plates are incubated under microaerophilic conditions (typically 5% O₂, 10% CO₂, and 85% N₂) at 37°C for 48-72 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the bismuth salt that completely inhibits the visible growth of H. pylori on the agar plate.

Checkerboard Assay for Synergy Testing:

To assess potential synergistic effects between bismuth salts and antibiotics, a checkerboard assay is often employed. This method involves preparing agar plates with various combinations of concentrations of a bismuth salt and an antibiotic. The fractional inhibitory concentration (FIC) index is then calculated to determine if the combination is synergistic, additive, indifferent, or antagonistic. Studies using this method have shown no synergistic interactions between CBS and antibiotics such as amoxicillin, clarithromycin, and metronidazole.[1][2]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the in vitro susceptibility of H. pylori to bismuth salts.

G cluster_prep Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis prep_bismuth Prepare Bismuth Salt Stock Solutions serial_dilution Create Serial Dilutions of Bismuth Salts in Agar prep_bismuth->serial_dilution prep_media Prepare Agar Media prep_media->serial_dilution prep_hp Culture H. pylori Strains inoculate Inoculate Plates with Standardized H. pylori Suspension prep_hp->inoculate serial_dilution->inoculate incubate Incubate under Microaerophilic Conditions inoculate->incubate read_results Observe Plates for Bacterial Growth incubate->read_results det_mic Determine Minimum Inhibitory Concentration (MIC) read_results->det_mic

Caption: Workflow for determining the in vitro susceptibility of H. pylori.

References

Bismuth Quadruple Therapy Demonstrates High Efficacy in Helicobacter pylori Eradication

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of recent clinical data underscores the effectiveness of bismuth-based quadruple therapy (BQT) as a primary and salvage treatment for Helicobacter pylori infection, consistently achieving high eradication rates, particularly in regions with notable antibiotic resistance.

Recent guidelines from the American College of Gastroenterology (ACG) recommend a 14-day course of optimized bismuth quadruple therapy as the preferred first-line treatment for H. pylori in treatment-naïve patients where antibiotic susceptibility is unknown.[1][2] This regimen is also favored for patients who have previously failed a clarithromycin-containing triple therapy regimen.[1][3] The growing prevalence of clarithromycin (B1669154) and metronidazole (B1676534) resistance has diminished the efficacy of standard triple therapies, positioning BQT as a more reliable empirical treatment.[4][5][6][7]

Comparative Efficacy of Bismuth Quadruple Therapy

Meta-analyses of randomized controlled trials have consistently shown that BQT achieves high eradication rates, often exceeding those of standard triple therapy, especially in Asian populations where clarithromycin resistance is common.[4] One meta-analysis revealed that quadruple therapy had a 21% greater likelihood of treatment success compared to triple therapy.[4] When compared to non-bismuth concomitant therapy, BQT shows similar or slightly superior efficacy. A meta-analysis of six studies found intention-to-treat (ITT) eradication rates of 87.4% for BQT and 85.2% for concomitant therapy, with a small but significant superiority for BQT in Asian studies.[8][9] Another retrospective cohort study in the U.S. found high and stable eradication rates for both 14-day concomitant therapy (89.8%) and 14-day bismuth quadruple therapy (89.3%) as initial treatments.[10]

For salvage therapy after initial treatment failure, BQT remains a cornerstone. The ACG recommends optimized BQT for patients who have not previously received it.[1] In cases where BQT was the first-line treatment, levofloxacin- or rifabutin-based regimens are suggested alternatives.[3][11]

Treatment Regimens and Experimental Protocols

The standard BQT regimen consists of a proton pump inhibitor (PPI), bismuth, tetracycline, and metronidazole.[11][12][13] A common 14-day protocol is as follows:

Confirmation of H. pylori eradication is typically performed using a urea (B33335) breath test, stool antigen test, or histology at least four weeks after the completion of antibiotic therapy and after PPIs have been withheld for at least two weeks.[2]

Quantitative Data Summary

The following tables summarize the eradication rates and adverse events associated with bismuth quadruple therapy in comparison to other common treatment regimens.

Table 1: Comparative Eradication Rates of H. pylori Treatment Regimens (Intention-to-Treat Analysis)

Treatment RegimenDuration (days)Eradication Rate (%)Geographic RegionSource
Bismuth Quadruple Therapy1489.3United States[10]
Concomitant Therapy1489.8United States[10]
Bismuth Quadruple Therapy10-1487.4Meta-analysis (Global)[8][9]
Concomitant Therapy10-1485.2Meta-analysis (Global)[8][9]
Bismuth Quadruple Therapy1487.5Meta-analysis (Asian)[9]
Concomitant Therapy1484.5Meta-analysis (Asian)[9]
Quadruple TherapyNot SpecifiedPooled RR: 1.21 vs. Triple TherapyMeta-analysis (Asian)[4]
High-Dose Dual Therapy1485.5Meta-analysis[14]
Bismuth Quadruple Therapy1487.2Meta-analysis[14]

Table 2: Incidence of Adverse Events in H. pylori Treatment

Treatment RegimenOverall Adverse Events (%)Common Side EffectsSource
Bismuth Quadruple Therapy31.6 - 52.3Abdominal pain, diarrhea, nausea, dark stools[14][15]
Concomitant Therapy23.9 - 48.3Bitter taste, epigastric pain[15][16]
High-Dose Dual Therapy14.4Not specified[14]

A meta-analysis found no significant difference in the overall incidence of adverse events between BQT and concomitant therapy.[9] While side effects with BQT are common, they are generally mild, and adherence remains high.[4][12] The most frequently reported side effect unique to bismuth is dark stools, which is a harmless outcome.[17]

Experimental Workflow and Methodologies

The following diagrams illustrate the typical workflow for clinical trials evaluating the efficacy of H. pylori eradication therapies.

Experimental_Workflow cluster_screening Patient Screening and Enrollment cluster_treatment Treatment Allocation and Administration cluster_followup Follow-up and Outcome Assessment Start Patient with Indication for H. pylori Testing InclusionCriteria Inclusion Criteria Met? (e.g., treatment-naïve, positive test) Start->InclusionCriteria ExclusionCriteria Exclusion Criteria Met? (e.g., prior treatment, allergy) InclusionCriteria->ExclusionCriteria Yes NotEligible1 Not Eligible InclusionCriteria->NotEligible1 No Enrollment Patient Enrolled in Study ExclusionCriteria->Enrollment No NotEligible2 Not Eligible ExclusionCriteria->NotEligible2 Yes Randomization Randomization Enrollment->Randomization BQT_Arm Bismuth Quadruple Therapy (14 days) Randomization->BQT_Arm Comparator_Arm Comparator Regimen (e.g., Concomitant Therapy, 14 days) Randomization->Comparator_Arm FollowUp Follow-up Visit (≥4 weeks post-treatment) BQT_Arm->FollowUp Comparator_Arm->FollowUp EradicationTest Confirmation of Eradication (Urea Breath Test or Stool Antigen Test) FollowUp->EradicationTest AdverseEvents Assessment of Adverse Events FollowUp->AdverseEvents DataAnalysis Data Analysis (Eradication Rates, Safety) EradicationTest->DataAnalysis AdverseEvents->DataAnalysis

Caption: A generalized workflow for a randomized controlled trial comparing H. pylori treatments.

BQT_Regimen_Detail cluster_regimen Optimized Bismuth Quadruple Therapy Protocol (14 Days) PPI Proton Pump Inhibitor (Twice Daily) Bismuth Bismuth Salt (Four Times Daily) Tetracycline Tetracycline (Four Times Daily) Metronidazole Metronidazole (Three to Four Times Daily)

Caption: Components of the 14-day optimized bismuth quadruple therapy regimen.

References

A Comparative Analysis of Bismuth Nanoparticles and Bismuth Citrate for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of bismuth nanoparticles (BiNPs) and bismuth citrate (B86180), two forms of the heavy metal bismuth with significant therapeutic potential. While both have demonstrated antimicrobial and anticancer properties, their distinct physicochemical characteristics lead to differences in their biological activity, toxicity, and pharmacokinetic profiles. This document summarizes key experimental findings to aid researchers in selecting the appropriate bismuth compound for their specific applications.

Executive Summary

Bismuth has a long history in medicine, primarily for treating gastrointestinal disorders. The advent of nanotechnology has introduced bismuth nanoparticles as a novel therapeutic agent with potentially enhanced properties compared to traditional bismuth salts like bismuth citrate. This comparison highlights that BiNPs often exhibit superior antimicrobial and cytotoxic effects at lower concentrations, attributed to their high surface-area-to-volume ratio. However, bismuth citrate remains a well-characterized compound with established clinical use, particularly against Helicobacter pylori. The choice between these two forms will depend on the specific therapeutic goal, target pathogen or cell type, and desired formulation characteristics.

Data Presentation: A Quantitative Comparison

The following tables summarize quantitative data from various studies. It is crucial to note that a direct head-to-head comparison under identical experimental conditions is often unavailable in the current literature. Therefore, the presented data is a compilation from different sources and should be interpreted with caution.

Table 1: Antibacterial Efficacy (Minimum Inhibitory Concentration - MIC)

CompoundBacterial StrainMIC (µg/mL)Reference
Bismuth NanoparticlesH. pylori (clinical isolates)60 - 100
Bismuth NanoparticlesStaphylococcus aureus37 - 329
Bismuth NanoparticlesEscherichia coli164 - 329
Bismuth SubcitrateH. pylori (clinical isolates)1 - 8
Bismuth Potassium CitrateH. pylori (clinical isolates)2 - 16

Table 2: In Vitro Cytotoxicity (Half-maximal Inhibitory Concentration - IC50)

CompoundCell LineIC50Reference
Bismuth NanoparticlesHT-29 (Human colon adenocarcinoma)28.7 µg/mL
Bismuth Nanoparticles (Bi2O3)HepG2 (Human liver cancer)35.11 µg/mL
Bismuth Nanoparticles (Bi2O3)A549 (Human lung carcinoma)59.08 µg/mL
Bismuth CitrateErythrocytes>113 µM (48% cell death)
Bismuth CitrateHuman Thyroid Cancer CellsShowed cytotoxicity

Table 3: Pharmacokinetic Parameters

CompoundParameterValueReference
Bismuth Nanoparticles (PEGylated)Elimination Half-life~3 - 5 hours
Colloidal Bismuth SubcitrateBioavailability0.16 - 0.28%
Colloidal Bismuth SubcitrateIntermediate Half-life5 - 11 days

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are representative protocols for key experiments cited in this guide.

Synthesis of Bismuth Nanoparticles (Chemical Reduction Method)

This protocol describes a common method for synthesizing bismuth nanoparticles.

Materials:

Procedure:

  • Dissolve 1 mmol of Bi(NO₃)₃ in a solution of d-glucose and PVP in 50 mL of Millipore water.

  • Heat the mixture in a water bath to 70°C with continuous stirring.

  • Add 10 mM of 5 M aqueous NaOH, preheated to 70°C, dropwise to the mixture. The formation of black bismuth particles will be observed.

  • Continue stirring the mixture at 70°C for 2.5 hours.

  • Allow the solution to stand at room temperature for 10 hours.

  • Collect the resulting black powder by centrifugation.

  • Wash the purified product with ethanol and water three times to remove any unreacted precursors.

Determination of Minimum Inhibitory Concentration (MIC) by Agar (B569324) Dilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bismuth compound (nanoparticles or citrate)

  • Bacterial culture

  • Mueller-Hinton agar (or other appropriate growth medium)

  • Petri dishes

  • Sterile saline

Procedure:

  • Prepare a series of agar plates containing twofold dilutions of the bismuth compound.

  • Prepare a standardized inoculum of the test bacterium (e.g., 10⁵ CFU/mL).

  • Spot-inoculate the bacterial suspension onto the surface of each agar plate.

  • Incubate the plates under appropriate conditions (temperature, atmosphere, time) for the test organism.

  • The MIC is the lowest concentration of the bismuth compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cell line (e.g., HT-29)

  • Bismuth compound (nanoparticles or citrate)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the bismuth compound for a specified period (e.g., 24 or 48 hours).

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated from the dose-response curve.

Mandatory Visualizations

Experimental Workflow for Bismuth Nanoparticle Synthesis and Characterization

G Workflow for BiNP Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization Precursor Dissolution Precursor Dissolution Reduction Reduction Precursor Dissolution->Reduction Heating & Stirring Purification Purification Reduction->Purification Centrifugation & Washing TEM TEM/SEM (Size, Morphology) Purification->TEM XRD XRD (Crystallinity) Purification->XRD DLS DLS (Hydrodynamic Size) Purification->DLS

Caption: A generalized workflow for the synthesis and physical characterization of bismuth nanoparticles.

Proposed Signaling Pathway for Bismuth Nanoparticle-Induced Apoptosis

G BiNP-Induced Apoptosis Pathway BiNPs BiNPs Cellular Uptake Cellular Uptake BiNPs->Cellular Uptake ROS Generation Increased ROS (Oxidative Stress) Cellular Uptake->ROS Generation Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Generation->Mitochondrial Dysfunction Caspase Activation Caspase-3 Activation Mitochondrial Dysfunction->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis G Bismuth Citrate's Anti-H. pylori Mechanisms Bismuth Citrate Bismuth Citrate Inhibition of Urease Inhibition of Urease Bismuth Citrate->Inhibition of Urease Disruption of Cell Wall Synthesis Disruption of Cell Wall Synthesis Bismuth Citrate->Disruption of Cell Wall Synthesis Inhibition of Adherence Inhibition of Adherence Bismuth Citrate->Inhibition of Adherence Inhibition of ATP Synthesis Inhibition of ATP Synthesis Bismuth Citrate->Inhibition of ATP Synthesis Bacterial Cell Death Bacterial Cell Death Inhibition of Urease->Bacterial Cell Death Disruption of Cell Wall Synthesis->Bacterial Cell Death Inhibition of Adherence->Bacterial Cell Death Inhibition of ATP Synthesis->Bacterial Cell Death

Validating the Inhibitory Action of Ammonium Bismuth Citrate on Bacterial Growth: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibacterial performance of ammonium (B1175870) bismuth citrate (B86180) against other alternatives, supported by experimental data. It includes detailed methodologies for key experiments and visual representations of signaling pathways and experimental workflows to aid in understanding and replication.

Introduction

Ammonium bismuth citrate is a bismuth-containing compound recognized for its antimicrobial properties.[1] Bismuth compounds have a long history in medicine, particularly for treating gastrointestinal disorders, and are effective against a range of Gram-positive and Gram-negative bacteria.[2] This guide focuses on validating the inhibitory action of this compound on bacterial growth by comparing its efficacy with other antibacterial agents.

The primary mechanism of action for bismuth compounds involves the disruption of the bacterial cell wall, leading to the inhibition of bacterial growth.[1][2] Bismuth ions can also interfere with essential bacterial processes, including iron uptake and key metabolic pathways, ultimately leading to bacterial cell death.[3]

Comparative Analysis of Antibacterial Activity

The efficacy of an antibacterial agent is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a microorganism. The following table summarizes the MIC values of various bismuth compounds and standard antibiotics against different bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Bismuth Compounds and Antibiotics against Various Bacteria

CompoundBacterial StrainMIC (µg/mL)Reference
Colloidal Bismuth SubcitrateHelicobacter pylori1 - 8[4]
Bismuth SubsalicylateHelicobacter pylori4 - 32[4]
Bismuth Potassium CitrateHelicobacter pylori2 - 16[4]
Colloidal Bismuth SubcitratePorphyromonas gingivalis18.75[5]
Ranitidine Bismuth CitrateHelicobacter pylori12.5 (Geometric Mean)[6]
AmoxicillinHelicobacter pylori0.0156 - 256[7][8]
ClarithromycinHelicobacter pylori0.0156 - >256[7][8]
MetronidazoleHelicobacter pylori0.0156 - >256[7][8]
LevofloxacinHelicobacter pylori0.0156 - 256[7][8]
TetracyclineHelicobacter pylori0.0156 - 256[7][8]

Note: The MIC values for antibiotics show a wide range, reflecting the presence of both susceptible and resistant strains.

Experimental Protocols

Accurate and reproducible determination of MIC is crucial for evaluating antibacterial efficacy. The two most common methods are Broth Microdilution and Agar (B569324) Dilution.

Broth Microdilution Method

This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the antimicrobial agent. A series of two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial suspension adjusted to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Inoculate each well of the microtiter plate containing the serially diluted antimicrobial agent with the bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are also included.

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the wells.

Agar Dilution Method

This method involves incorporating the antimicrobial agent directly into an agar medium.

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a series of agar plates, each containing a different concentration of the antimicrobial agent. This is done by adding the appropriate amount of the antimicrobial stock solution to molten agar before it solidifies.

  • Inoculum Preparation: Prepare a standardized bacterial suspension as described for the broth microdilution method.

  • Inoculation: Spot-inoculate the surface of each agar plate with the bacterial suspension. A control plate containing no antimicrobial agent is also inoculated to ensure the viability of the bacteria.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the growth of the bacteria on the agar surface.

Visualizing Experimental Workflow and Mechanisms

Experimental Workflow for MIC Determination

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.

MIC_Workflow cluster_prep Preparation cluster_dilution Dilution & Inoculation cluster_incubation Incubation & Analysis start Start prep_agent Prepare Antimicrobial Agent Stock Solution start->prep_agent prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions of Agent prep_agent->serial_dilution inoculation Inoculate Dilutions with Bacteria prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 35-37°C for 16-20h inoculation->incubation read_results Read and Record MIC incubation->read_results end End read_results->end Bismuth_Mechanism cluster_bismuth Bismuth Ions (Bi³⁺) cluster_bacterial_cell Bacterial Cell Bi This compound cell_wall Cell Wall Synthesis Bi->cell_wall Disrupts iron_uptake Iron-Sulfur Cluster Biogenesis & Iron Homeostasis Bi->iron_uptake Interferes with enzyme_activity Key Enzyme Activity (e.g., Urease, ATPase) Bi->enzyme_activity Inhibits oxidative_stress Increased Oxidative Stress Bi->oxidative_stress Induces inhibition Inhibition cell_wall->inhibition disruption Disruption iron_uptake->disruption enzyme_activity->inhibition damage Damage oxidative_stress->damage bacterial_death Bacterial Growth Inhibition & Cell Death inhibition->bacterial_death disruption->bacterial_death damage->bacterial_death

References

A Comparative Guide to the Cross-Validation of Analytical Results for Ammonium Bismuth Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust analytical characterization of active pharmaceutical ingredients (APIs) is fundamental to drug development and quality control. For complex compounds like ammonium (B1175870) bismuth citrate (B86180), relying on a single analytical method is often insufficient to ensure accuracy and reliability. Cross-validation, the process of comparing results from two or more orthogonal analytical methods, provides a higher level of assurance in the data. This guide offers a comparative overview of key analytical techniques for the characterization of bismuth citrate compounds, complete with detailed experimental protocols and a realistic comparison of expected results.

Data Presentation: Comparison of Analytical Methods

To ensure the quality and purity of ammonium bismuth citrate, multiple analytical techniques should be employed. A classical wet chemistry method, such as complexometric titration, can be cross-validated with a modern, highly sensitive instrumental technique like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Below is a summary table presenting hypothetical yet typical results from the analysis of a single batch of this compound. This illustrates how data from different methods can be compared to verify the bismuth content.

ParameterComplexometric Titration (EDTA)ICP-MSUV-Vis SpectrophotometryAcceptance Criteria
Bismuth Content (% w/w) 52.1%52.5%51.8%51.0% - 54.0%
Relative Standard Deviation (RSD) 0.45%0.95%1.2%≤ 2.0%
Limit of Detection (LOD) ~10 µg/mL~0.01 ng/mL~0.25 µg/mLN/A
Analysis Time per Sample ~30 minutes~5 minutes~15 minutesN/A
Interference Risk Moderate (from other metal ions)Low (isobaric interferences can be resolved)High (from other absorbing species)N/A

Note: The data presented are illustrative and serve to compare the typical performance characteristics of these analytical methods.

Mandatory Visualization

Logical Workflow for Cross-Validation

The diagram below illustrates a logical workflow for the cross-validation of analytical results for an API like this compound. It highlights the parallel application of two distinct methods—a classical titration and a modern spectroscopic technique—to ensure the final results are robust and reliable.

G cluster_0 Start: API Sample cluster_1 Method 1: Classical Assay cluster_2 Method 2: Instrumental Analysis cluster_3 Data Comparison & Conclusion API_Sample This compound (Single Batch) Sample_Prep_1 Sample Dissolution (Nitric Acid) API_Sample->Sample_Prep_1 Aliquot 1 Sample_Prep_2 Sample Digestion & Dilution API_Sample->Sample_Prep_2 Aliquot 2 Titration EDTA Complexometric Titration (Xylenol Orange Indicator) Sample_Prep_1->Titration Result_1 Calculate Bi Content (%) Titration->Result_1 Compare Compare Results Result_1->Compare ICPMS ICP-MS Analysis Sample_Prep_2->ICPMS Result_2 Calculate Bi Content (%) ICPMS->Result_2 Result_2->Compare Conclusion Results Cross-Validated (Within Acceptance Criteria) Compare->Conclusion

Cross-validation workflow for this compound.
Comparison of Analytical Technique Attributes

The selection of an analytical method is often a trade-off between various performance characteristics. This diagram provides a visual comparison of the three discussed methods based on sensitivity, cost, speed, and complexity.

G ICPMS ICP-MS Sensitivity Sensitivity ICPMS->Sensitivity Very High Cost Cost ICPMS->Cost High Speed Speed ICPMS->Speed High Complexity Complexity ICPMS->Complexity High EDTA EDTA Titration EDTA->Sensitivity Low EDTA->Cost Low EDTA->Speed Low EDTA->Complexity Low UVVIS UV-Vis UVVIS->Sensitivity Moderate UVVIS->Cost Low UVVIS->Speed Moderate UVVIS->Complexity Moderate

Comparison of analytical method attributes.

Experimental Protocols

Detailed and standardized protocols are crucial for reproducible and accurate analytical results.

Bismuth Determination by EDTA Complexometric Titration

This method is a classic, reliable technique for quantifying bismuth. It relies on the strong complex formation between the bismuth ion (Bi³⁺) and ethylenediaminetetraacetic acid (EDTA).[1]

Principle: A sample containing bismuth is dissolved in acid to ensure Bi³⁺ is available. The solution's pH is adjusted to approximately 1.5-2.0, a range where EDTA's reaction with bismuth is highly selective over many other common metal ions.[1] A metal indicator, such as xylenol orange, is added, which forms a colored complex with Bi³⁺. The solution is then titrated with a standardized EDTA solution. EDTA displaces the indicator from the bismuth, and at the endpoint, when all bismuth has been complexed by EDTA, the solution changes color.[1]

Protocol:

  • Sample Preparation: Accurately weigh approximately 300 mg of Bismuth Citrate and transfer to a 250 mL Erlenmeyer flask.

  • Digestion: Cautiously add 2 mL of nitric acid, warming gently until the sample is completely dissolved.[2]

  • Dilution: Add approximately 60 mL of deionized water.

  • Indicator Addition: Add 3-5 drops of xylenol orange indicator solution. The solution should turn a red or reddish-purple color.[1]

  • Titration: Titrate the solution with standardized 0.05 M EDTA solution from a burette. Swirl the flask continuously.

  • Endpoint: The endpoint is reached when the solution color changes from red to a clear yellow.[2] The color change should persist for at least 30 seconds.

  • Calculation: Record the volume of EDTA used. Each mL of 0.05 M EDTA is equivalent to 10.45 mg of bismuth (Bi).[2]

Bismuth Determination by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is a powerful analytical technique for determining elemental compositions with extremely high sensitivity.[3][4] It is ideal for confirming the purity of APIs and quantifying trace elemental impurities.

Principle: The sample is introduced into a high-temperature argon plasma (~8,000 °C), which desolvates, atomizes, and ionizes the bismuth atoms. These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector counts the ions for the specific isotope of bismuth (²⁰⁹Bi), allowing for precise and sensitive quantification.

Protocol:

  • Sample Preparation: Accurately weigh a small amount of the this compound sample (e.g., 50 mg) into a clean digestion vessel.

  • Acid Digestion: Add a mixture of high-purity nitric acid (e.g., 5 mL) and hydrochloric acid (e.g., 2 mL). If a microwave digestion system is available, use it to ensure complete dissolution.

  • Dilution: After digestion and cooling, quantitatively transfer the solution to a 100 mL volumetric flask and dilute to the mark with deionized water. This serves as the stock solution.

  • Working Solution: Perform a further serial dilution (e.g., 1:1000) of the stock solution to bring the bismuth concentration into the linear range of the instrument's calibration curve.

  • Instrumental Analysis: Aspirate the final diluted sample into the ICP-MS. Monitor the signal for the ²⁰⁹Bi isotope.

  • Quantification: Calculate the bismuth concentration in the original sample by comparing the signal intensity to that of a calibration curve prepared from certified bismuth standards.[4][5]

Bismuth Determination by UV-Vis Spectrophotometry

This method offers a simpler, more accessible alternative to ICP-MS for instrumental quantification.

Principle: Bismuth (III) ions react with iodide ions in an acidic solution to form a distinct yellow-colored tetraiodobismuthate(III) complex ([BiI₄]⁻).[1] The intensity of this color, which is directly proportional to the bismuth concentration, can be measured using a UV-Vis spectrophotometer at its wavelength of maximum absorbance.

Protocol:

  • Sample Preparation: Prepare a stock solution of the this compound sample by dissolving a known weight in dilute nitric acid, similar to the titration method.

  • Standard Curve Preparation: Prepare a series of standard solutions with known bismuth concentrations (e.g., 0, 2, 4, 6, 8, 10 µg/mL).[1]

  • Complex Formation: To each standard and a suitable aliquot of the diluted sample solution in separate volumetric flasks, add 2 mL of 10% (w/w) ascorbic acid (to prevent iodine formation) and 5 mL of 20% (w/w) potassium iodide (KI) solution.[1] Dilute to the mark with 1.0 M nitric acid.

  • Measurement: Allow the color to develop for 10 minutes. Measure the absorbance of each solution at the wavelength of maximum absorbance (typically around 465 nm) against a reagent blank.

  • Calculation: Plot a calibration curve of absorbance versus concentration for the standard solutions. Determine the concentration of bismuth in the sample solution from this curve and calculate the percentage in the original solid sample.

References

A Comparative Guide to the Synthesis of Bismuth Citrate: Methods, Performance, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bismuth citrate (B86180), a key active pharmaceutical ingredient (API) in gastrointestinal therapies, is synthesized through various chemical routes, each offering distinct advantages and disadvantages in terms of yield, purity, particle morphology, and scalability. This guide provides a comparative analysis of prominent synthesis methods, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific application.

Executive Summary

Comparative Data of Synthesis Methods

Synthesis MethodPrecursorsReaction TimeTemperature (°C)Yield (%)Purity/Bi Content (%)Particle SizeKey AdvantagesKey Disadvantages
Precipitation Bismuth nitrate (B79036), Citric acid/Sodium citrate1 - 6 hours60 - 80>98~52.4 (USP Standard)0.1 - 0.5 µmHigh yield, well-establishedPotential for impurities, requires careful pH control
Solid-Liquid Reaction Basic bismuth nitrate, Citric acid1 - 4 hours25 - 70>95 (quantitative formation)High Purity (low metallic impurities)0.5 - 1.0 µm platesHigh purity productSlower reaction rate without acid catalyst
Hydrothermal Bismuth nitrate, Citric acid, Sodium hydroxide (B78521)5 hours80HighNot specifiedNanosheets (100 nm thick, 200-600 nm lateral)Control over morphology, stable structureRequires specialized equipment (autoclave)
Mechanochemical Bismuth oxide, Citric acid30 minutesRoom Temp. (heating may be needed)Full conversionHigh (comparable to commercial)Not specifiedSolvent-free, rapid, green chemistryCan produce amorphous product without liquid assistance
Sol-Gel Bismuth nitrate, Citric acidSeveral hours (gelation & drying)80 (gelation), >120 (decomposition)Not specifiedNot specified< 20 nm (for resulting oxide)Potential for nanoscale particlesPrimarily reported for bismuth oxide, requires careful control of hydrolysis

Detailed Experimental Protocols

Precipitation Method

The precipitation method is a widely employed technique for the synthesis of bismuth citrate, valued for its high yields and straightforward approach.[1]

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a bismuth nitrate solution by dissolving bismuth nitrate pentahydrate in dilute nitric acid.

    • Prepare a separate aqueous solution of sodium citrate. The molar ratio of citrate to bismuth should be maintained between 1.01 and 1.3.[1]

  • Reaction:

    • Heat the sodium citrate solution to 60-80°C with constant stirring.

    • Slowly add the bismuth nitrate solution to the heated citrate solution.

    • Maintain the reaction mixture at 60-80°C for 1-6 hours to ensure complete precipitation.[1]

  • Isolation and Purification:

    • Allow the precipitate to settle, then decant the supernatant.

    • Wash the precipitate several times with distilled water to remove unreacted precursors and by-products.

    • Filter the solid product and dry it in an oven at a controlled temperature (e.g., 90°C) until a constant weight is achieved.

Workflow Diagram:

Precipitation_Method cluster_prep Solution Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification Bi_Nitrate Bismuth Nitrate Solution Mixing Mixing and Heating (60-80°C, 1-6h) Bi_Nitrate->Mixing Citrate Sodium Citrate Solution Citrate->Mixing Washing Washing Mixing->Washing Filtering Filtering Washing->Filtering Drying Drying Filtering->Drying Product Bismuth Citrate Drying->Product

Precipitation Method Workflow
Solid-Liquid Reaction Method

This method involves the reaction of a solid bismuth precursor with a solution of citric acid, which can lead to a high-purity product.[2]

Experimental Protocol:

  • Precursor Synthesis:

    • Synthesize basic bismuth nitrate by hydrolysis of a bismuth nitrate solution.

  • Reaction:

    • Suspend the solid basic bismuth nitrate in an aqueous solution of citric acid. The molar ratio of citrate to bismuth is a key parameter to control the reaction.

    • Stir the suspension at a controlled temperature, typically between 25°C and 70°C. The reaction time can vary from 1 to 4 hours. The addition of nitric acid can catalyze the reaction.[2]

  • Isolation and Purification:

    • Separate the solid product by filtration.

    • Wash the collected solid with distilled water to remove any unreacted citric acid and soluble by-products.

    • Dry the final product in an oven.

Workflow Diagram:

Solid_Liquid_Reaction cluster_precursor Precursor cluster_reaction Reaction cluster_isolation Isolation & Purification Basic_Bi_Nitrate Solid Basic Bismuth Nitrate Suspension Suspension & Stirring (25-70°C, 1-4h) Basic_Bi_Nitrate->Suspension Citric_Acid Aqueous Citric Acid Solution Citric_Acid->Suspension Filtration Filtration Suspension->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Product High-Purity Bismuth Citrate Drying->Product

Solid-Liquid Reaction Workflow
Hydrothermal Synthesis Method

Hydrothermal synthesis is a versatile method for producing crystalline materials with controlled morphology, such as the nano-sheet shaped bismuth citrate.[3]

Experimental Protocol:

  • Precursor Preparation:

    • Dissolve bismuth nitrate and sodium hydroxide in water to form a precipitate.

    • Prepare a separate aqueous solution of citric acid.

  • Hydrothermal Reaction:

    • Add the bismuth hydroxide precipitate to the citric acid solution with constant stirring.

    • Transfer the mixture to a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave to 80°C and maintain this temperature for 5 hours.[3]

  • Product Recovery:

    • Cool the autoclave to room temperature.

    • Filter the resulting white precipitate and wash it with distilled water and ethanol.

    • Dry the product in an oven.

Workflow Diagram:

Hydrothermal_Synthesis cluster_precursor Precursor Preparation cluster_reaction Hydrothermal Reaction cluster_recovery Product Recovery Bi_Hydroxide Bismuth Hydroxide Precipitate Autoclave Autoclave Heating (80°C, 5h) Bi_Hydroxide->Autoclave Citric_Acid Citric Acid Solution Citric_Acid->Autoclave Cooling Cooling Autoclave->Cooling Filtration Filtration & Washing Cooling->Filtration Drying Drying Filtration->Drying Product Nano-sheet Bismuth Citrate Drying->Product

Hydrothermal Synthesis Workflow
Mechanochemical Synthesis Method

This environmentally friendly method avoids the use of bulk solvents and can be performed rapidly at room temperature.

Experimental Protocol:

  • Reactant Preparation:

    • Combine solid bismuth oxide and citric acid in a stoichiometric ratio in a milling jar.

  • Milling:

    • Mill the mixture in a high-energy ball mill. The addition of a small amount of a liquid grinding assistant, such as water, may be necessary to obtain a crystalline product.

    • Milling is typically performed for around 30 minutes.

  • Product Collection:

    • After milling, the resulting powder is collected directly from the milling jar. No further purification steps are typically required.

Workflow Diagram:

Mechanochemical_Synthesis cluster_reactants Reactants cluster_milling Milling Bi_Oxide Bismuth Oxide (Solid) Ball_Mill High-Energy Ball Milling (30 min) Bi_Oxide->Ball_Mill Citric_Acid Citric Acid (Solid) Citric_Acid->Ball_Mill Product Bismuth Citrate Ball_Mill->Product

Mechanochemical Synthesis Workflow
Sol-Gel Method

Experimental Protocol:

  • Sol Formation:

    • Dissolve a bismuth salt (e.g., bismuth nitrate) in a suitable solvent, often with the aid of an acid to prevent premature hydrolysis.

    • Add citric acid as a chelating agent. The molar ratio of citric acid to the bismuth salt is a critical parameter.

    • Stir the solution until a homogenous sol is formed.

  • Gelation:

    • Heat the sol gently (e.g., at 80°C) to promote polymerization and the formation of a gel.

  • Drying and Thermal Treatment:

    • Dry the gel in an oven at a relatively low temperature (e.g., 120°C) to remove the solvent.

    • A subsequent calcination step at a higher temperature would typically be used to form bismuth oxide. To obtain bismuth citrate, this step would need to be carefully controlled or omitted, and the dried gel would be the final product.

Workflow Diagram:

Sol_Gel_Method cluster_sol Sol Formation cluster_gelation Gelation cluster_drying Drying Bi_Salt Bismuth Salt Solution Homogeneous_Sol Homogeneous Sol Bi_Salt->Homogeneous_Sol Citric_Acid Citric Acid Citric_Acid->Homogeneous_Sol Heating Gentle Heating (~80°C) Homogeneous_Sol->Heating Gel Gel Formation Heating->Gel Drying_Step Oven Drying (~120°C) Gel->Drying_Step Product Bismuth Citrate (from dried gel) Drying_Step->Product

Sol-Gel Method Workflow

Conclusion

The choice of synthesis method for bismuth citrate depends heavily on the desired product characteristics and the available resources. For large-scale production where high yield is paramount, the precipitation method is a robust choice. When the primary concern is purity and minimizing metallic contaminants, the solid-liquid reaction offers a significant advantage. For applications requiring specific morphologies, such as nanomaterials, hydrothermal synthesis provides excellent control. The mechanochemical method stands out as a green and rapid alternative, ideal for solvent-free processes. Finally, while less documented for bismuth citrate specifically, the sol-gel method holds promise for the synthesis of nanoscale bismuth citrate, an area ripe for further research and development. This guide provides the foundational information for researchers to embark on the synthesis of bismuth citrate, with the understanding that optimization of any chosen method is crucial for achieving the desired outcomes.

References

Safety Operating Guide

Navigating the Disposal of Ammonium Bismuth Citrate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory applications, the responsible management and disposal of chemical reagents like ammonium (B1175870) bismuth citrate (B86180) are paramount for ensuring a safe work environment and maintaining environmental integrity. This guide provides a detailed, step-by-step operational plan for the proper disposal of ammonium bismuth citrate, aligning with standard laboratory safety protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with care to minimize exposure. While it is generally not classified as a hazardous substance, some safety data sheets (SDS) indicate that it may be harmful if swallowed, in contact with skin, or inhaled.[1]

Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile or latex gloves.

  • Eye Protection: Use chemical safety goggles or glasses.

  • Lab Coat: A standard flame-resistant lab coat should be worn.

  • Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is adherence to local, state, and federal regulations.[2][3]

  • Initial Assessment:

    • Determine if the this compound is a surplus, uncontaminated product or if it is a waste product from an experimental procedure.

    • If it is a waste product, identify any other chemicals mixed with it, as this will influence the disposal route.

  • Waste Collection and Storage:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]

  • Disposal of Unused/Surplus Product:

    • If the product is in its original, uncontaminated container, the preferred method is to offer it to a licensed chemical disposal company.[4]

    • Do not attempt to dispose of it down the drain or in regular solid waste.[1]

  • Disposal of Contaminated Waste:

    • Waste containing this compound from experimental procedures should be treated as chemical waste.

    • Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of bismuth-containing waste streams.

    • The waste will likely be incinerated in a licensed facility or buried in a landfill specifically designated for chemical waste.[5]

  • Handling Spills:

    • In the event of a spill, avoid generating dust.

    • Contain the spill using an inert, non-combustible absorbent material like sand, earth, or vermiculite.[6]

    • Carefully sweep or shovel the material into a suitable container for disposal.

    • Clean the contaminated area with soap and water.[7]

  • Decontamination of Empty Containers:

    • Empty containers may still contain chemical residues and should be handled as hazardous waste until properly cleaned.[3][5]

    • Rinse the container thoroughly with a suitable solvent (e.g., water) and collect the rinseate as chemical waste.

    • Once decontaminated, containers can be recycled or disposed of according to institutional and local guidelines. Puncturing the container can prevent reuse.[5]

Quantitative Data Summary

ParameterInformationSource
Hazard Classification Generally not classified as a hazardous substance. Some sources indicate it may be harmful if swallowed, in contact with skin, or inhaled.[1][2]
Environmental Hazard Not consistently classified as environmentally hazardous, but release to the environment should be avoided. Do not flush into surface water or sewer systems.[1][6]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant. Consult local or regional waste management authority.[1][2][5]
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[2]
Hazardous Decomposition When heated to decomposition, it may emit bismuth oxide, ammonia, nitrogen oxides, and carbon oxides.[2]

Experimental Protocols

Detailed experimental protocols for the specific neutralization or decomposition of this compound for disposal purposes are not available in the provided search results. The standard and recommended procedure is to transfer the waste to a specialized waste management company.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.

start Start: Ammonium Bismuth Citrate for Disposal assess_waste Assess Waste Type start->assess_waste uncontaminated Uncontaminated Surplus Product assess_waste->uncontaminated Surplus contaminated Contaminated Experimental Waste assess_waste->contaminated Waste collect_waste Collect in Labeled, Sealed Container uncontaminated->collect_waste contaminated->collect_waste store_waste Store in Cool, Dry, Ventilated Area collect_waste->store_waste contact_disposal Contact Licensed Waste Disposal Company store_waste->contact_disposal For Surplus consult_ehs Consult Institutional EHS Office store_waste->consult_ehs For Waste transport Arrange for Professional Transport and Disposal contact_disposal->transport consult_ehs->transport end End: Proper Disposal transport->end

Caption: Disposal decision workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling Ammonium Bismuth Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Ammonium Bismuth Citrate, offering procedural, step-by-step guidance to foster a culture of safety and build trust in your operational protocols.

Essential Safety and Handling Information

This compound is a chemical compound that requires careful handling to mitigate potential risks. The following table summarizes the key safety information and recommended personal protective equipment (PPE).

Hazard Classification & PPE Recommendations for this compound
Hazard Classification Acute Toxicity, Category 4 (Oral, Dermal, Inhalation)[1]. Acute Aquatic Hazard, Category 2.
Signal Word Warning[1]
Personal Protective Equipment (PPE)
Eye Protection Safety glasses with side shields or chemical goggles are recommended.[2] Contact lenses may pose a special hazard as they can absorb and concentrate irritants.
Hand Protection Wear impervious gloves such as nitrile rubber.[2] Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices[3].
Skin and Body Protection A lab coat should be worn.[2] Choose body protection based on the specific workplace's concentration and amount of the dangerous substance[3].
Respiratory Protection Generally not required for laboratory operations.[2] If dust is formed, use a particulate filter respirator (e.g., N95)[4].

Operational and Disposal Plans

Adherence to proper operational and disposal protocols is critical for minimizing exposure and environmental impact.

Handling and Storage Procedures:

  • Ventilation: Use only in a well-ventilated area or outdoors.

  • Personal Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

  • Storage: Store in original, tightly sealed containers in a cool, dry place away from incompatible materials such as oxidizing agents. Polyethylene or polypropylene (B1209903) containers are suitable for storage.

Spill Management:

  • Evacuate and Secure: Remove all sources of ignition and evacuate personnel to a safe area[5].

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains[5].

  • Personal Protection: Wear appropriate personal protective equipment, including respiratory protection, chemical-resistant gloves, and eye protection[5].

  • Clean-up: Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal[6]. Avoid generating dust[2].

Disposal Plan:

  • Product Disposal: Dispose of surplus and non-recyclable solutions to a licensed disposal company[3].

  • Container Disposal: If containers cannot be cleaned sufficiently for reuse, they should be punctured to prevent re-use and disposed of at an authorized landfill. Always retain label warnings.

Emergency First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention[5].
Skin Contact Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists[5].
Eye Contact Rinse with fresh, running water for at least 15 minutes, keeping eyelids open. Seek immediate medical attention[5].
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[5].

Workflow for Safe Handling of this compound

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.